DPH propionic acid
Description
Properties
IUPAC Name |
3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c22-21(23)17-16-20-14-12-19(13-15-20)11-5-2-1-4-8-18-9-6-3-7-10-18/h1-15H,16-17H2,(H,22,23)/b2-1+,8-4+,11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKVNIAFSCCOS-HOXLXQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85125-40-2 | |
| Record name | 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085125402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Definitive Guide to the Photophysical Properties of DPH Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives are indispensable tools in the study of biological membranes and other organized lipid assemblies. Among these, 3-(4-(6-phenyl-1,3,5-hexatrien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid or DPH-PA, has emerged as a particularly valuable fluorescent probe. Its amphipathic nature, with a hydrophobic DPH core and a hydrophilic propionic acid tail, allows for specific localization within the lipid bilayer, making it an excellent sensor for membrane fluidity and dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and a discussion of its applications in biophysical research and drug development.
Core Photophysical Properties
This compound exhibits distinct photophysical characteristics that are highly sensitive to its microenvironment. These properties, including its absorption and emission spectra, fluorescence quantum yield, and lifetime, are crucial for the accurate interpretation of experimental data.
Spectral Characteristics
The electronic absorption spectrum of this compound in organic solvents is characterized by a broad band in the near-UV region, typically with three vibrational peaks. The absorption and emission maxima are influenced by the polarity of the solvent. While specific spectra for this compound are not widely published, the spectra of its parent compound, DPH, in ethanol provide a close approximation, with absorption maxima around 330, 350, and 370 nm, and an emission maximum around 428 nm.[1]
Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime
The efficiency of light absorption and emission is quantified by the molar extinction coefficient, quantum yield, and fluorescence lifetime. For this compound in fluid phase membranes, these values have been determined to be approximately 60,000 cm⁻¹M⁻¹, 0.7, and 5 ns, respectively.[2] The quantum yield and lifetime are particularly sensitive to the probe's environment, decreasing in more polar solvents due to increased non-radiative decay pathways.[3]
Data Presentation: Quantitative Photophysical Properties
The following tables summarize the key photophysical parameters of this compound and its parent compound, DPH, in various environments. This data is essential for comparative studies and for selecting the appropriate experimental conditions.
Table 1: Photophysical Properties of this compound (DPH-PA)
| Property | Value | Environment | Reference |
| Molar Absorption Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | Fluid Phase Membranes | [2] |
| Fluorescence Quantum Yield (Φf) | 0.7 | Fluid Phase Membranes | [2] |
| Fluorescence Lifetime (τ) | 5 ns | Fluid Phase Membranes | [2] |
Table 2: Photophysical Properties of DPH (as a proxy for DPH-PA) in Various Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (ns) |
| Ethanol | ~350 | ~428 | 0.15 - 0.25 | 4.2 - 7.2 |
| Acetonitrile | - | - | ~0.25 | - |
| n-Hexane | - | - | 0.62 - 0.65 | 4.2 - 7.2 |
| Water/Ethanol Mixtures | - | - | Decreases with increasing water content | Decreases with increasing water content |
Note: Data for DPH is used as an approximation for DPH-PA in various solvents due to the limited availability of specific data for the propionic acid derivative.[1][3][4]
Table 3: Fluorescence Anisotropy of DPH in Different Lipid Environments
| Lipid Bilayer | Phase | Temperature (°C) | Anisotropy (r) |
| DPPC | Gel | 25 | High |
| DPPC | Liquid Crystalline | 50 | Low |
| DOPC | Liquid Crystalline | 25 | Low |
Note: DPH anisotropy is inversely correlated with membrane fluidity. DPPC (dipalmitoylphosphatidylcholine) has a phase transition temperature of ~41°C, while DOPC (dioleoylphosphatidylcholine) is in a fluid phase at room temperature.[1][5]
Experimental Protocols
Accurate and reproducible measurements of the photophysical properties of this compound are fundamental to its application. The following sections provide detailed methodologies for key experiments.
Preparation of Liposomes with this compound
Objective: To incorporate this compound into lipid vesicles for membrane studies.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylcholine (DOPC)
-
This compound (DPH-PA)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., DPPC or DOPC) and DPH-PA in chloroform in a round-bottom flask. A typical molar ratio of lipid to probe is 200:1 to 500:1.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for several minutes above the lipid's phase transition temperature (e.g., ~50°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Ensure the extrusion is performed above the phase transition temperature of the lipid.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C and use within a few days for optimal results.
-
Measurement of Fluorescence Anisotropy
Objective: To determine the rotational mobility of DPH-PA within a lipid bilayer as an indicator of membrane fluidity.
Instrumentation:
-
Fluorometer equipped with polarizers in the excitation and emission paths.
-
Temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation:
-
Dilute the DPH-PA labeled liposome suspension in PBS to a final lipid concentration that gives a fluorescence intensity within the linear range of the detector (typically in the micromolar range).
-
-
Instrument Setup:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Set the excitation polarizer to the vertical position (0°).
-
-
Data Acquisition:
-
Measure the fluorescence intensity with the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer in the horizontal position (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH). The G-factor corrects for the instrument's differential sensitivity to vertically and horizontally polarized light.
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Temperature Dependence:
-
To study phase transitions, perform anisotropy measurements over a range of temperatures, allowing the sample to equilibrate at each temperature for several minutes before measurement.
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of DPH-PA relative to a known standard.
Materials:
-
This compound solution of unknown quantum yield.
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Absorbance Measurements:
-
Prepare a series of dilute solutions of both the DPH-PA sample and the standard in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
-
Calculation of Quantum Yield (Φf_sample):
-
Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where:
-
Φf is the fluorescence quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the photophysical characterization of this compound.
Caption: Experimental workflow for characterizing DPH-PA photophysics.
Caption: Relationship between membrane fluidity and DPH-PA anisotropy.
Conclusion
This compound is a powerful fluorescent probe for elucidating the biophysical properties of lipid membranes. Its distinct photophysical characteristics, particularly their sensitivity to the local environment, provide valuable insights into membrane fluidity, phase behavior, and lipid-protein interactions. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize DPH-PA in their studies. A thorough understanding of its photophysical properties is paramount for the accurate interpretation of fluorescence-based assays and for advancing our knowledge of membrane biology and its role in health and disease.
References
The Mechanism of DPH Propionic Acid Fluorescence in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives are invaluable fluorescent probes for characterizing the biophysical properties of lipid bilayers. Among these, 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH-PA) offers a unique advantage due to its propionic acid moiety. This functional group provides a negative charge at physiological pH, anchoring the probe at the lipid-water interface while the hydrophobic DPH moiety inserts into the acyl chain region of the membrane. This technical guide provides a comprehensive overview of the fluorescence mechanism of DPH-PA in lipid bilayers, detailing its photophysical properties, experimental protocols for its use, and the interpretation of the data obtained.
Core Mechanism of Fluorescence
The fluorescence of DPH-PA is highly sensitive to its local environment. In aqueous solutions, the probe is virtually non-fluorescent. However, upon partitioning into the hydrophobic core of a lipid bilayer, its fluorescence quantum yield increases dramatically. The primary mechanism for probing the biophysical state of the membrane relies on the phenomenon of fluorescence polarization or anisotropy.
When a population of DPH-PA molecules is excited with polarized light, the emitted light will also be polarized. The degree of this polarization is dependent on the rotational mobility of the probe during the excited state lifetime. In a more ordered, viscous (gel-phase) membrane, the rotation of DPH-PA is restricted, resulting in a high degree of fluorescence polarization (high anisotropy). Conversely, in a more fluid, less ordered (liquid-crystalline phase) membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light (low anisotropy). Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.[1][2]
The propionic acid group of DPH-PA anchors it to the surface of the membrane, causing it to probe a region somewhat deeper than the headgroup interface but not as deep as the unsubstituted DPH.[3]
Quantitative Photophysical Properties
The fluorescence properties of DPH-PA are influenced by the specific lipid composition and phase state of the bilayer. While extensive quantitative data for DPH-PA across a wide range of lipid systems is not as abundant as for its parent compound DPH, the following tables summarize key available data and representative values for DPH which can be used for comparative purposes.
Table 1: Photophysical Properties of DPH Propionic Acid (DPH-PA)
| Property | Value | Condition | Reference |
| Molar Absorption Coeff. | 60,000 cm⁻¹M⁻¹ | In fluid phase membranes | [3] |
| Fluorescence Quantum Yield | 0.7 | In fluid phase membranes | [3] |
| Fluorescence Lifetime (τ) | 5 ns | In fluid phase membranes | [3] |
| Fluorescence Lifetime (τ) | 6.87 ns (center of unimodal Lorentzian distribution) | 1-palmitoyl-2-diphenylhexatrienylpropionyl-phosphatidylcholine in POPC vesicles | [4] |
Table 2: Representative Fluorescence Properties of DPH in Different Lipid Environments (for comparative purposes)
| Lipid Bilayer (Phase) | Fluorescence Lifetime (τ) | Steady-State Anisotropy (r) | Temperature (°C) | Reference |
| DPPC (Gel, S₀) | ~9.8 ns | ~0.38 | 25 | [5][6] |
| DPPC (Liquid Crystalline, Ld) | ~7.5 ns | ~0.15 | 50 | [6] |
| DOPC (Liquid Crystalline, Ld) | ~7.0 ns | ~0.12 | 25 | [6] |
| SM/Cholesterol (Liquid Ordered, Lo) | ~8.0 ns | ~0.30 | 25 | [5] |
Experimental Protocols
Preparation of DPH-PA Labeled Liposomes
A common method for preparing DPH-PA labeled liposomes is the thin-film hydration technique followed by extrusion.
Materials:
-
Phospholipid(s) of choice (e.g., DPPC, POPC, DOPE) in chloroform
-
This compound (DPH-PA) in a suitable organic solvent (e.g., chloroform or methanol)
-
Buffer (e.g., Tris-HCl or PBS at the desired pH)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
-
Water bath sonicator
Procedure:
-
Lipid and Probe Mixture: In a round-bottom flask, mix the desired amount of phospholipid solution with the DPH-PA solution. A typical molar ratio of lipid to probe is between 200:1 and 500:1 to avoid self-quenching.[7]
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[8]
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[9]
-
Vesicle Formation: The hydrated lipid suspension will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size using a mini-extruder. This should also be performed at a temperature above the lipid's Tm.[9]
Fluorescence Anisotropy Measurement
Instrumentation:
-
A steady-state fluorometer equipped with polarizers in both the excitation and emission paths.
Procedure:
-
Sample Preparation: Dilute the DPH-PA labeled liposome suspension in the desired buffer to a final lipid concentration that gives an appropriate fluorescence signal without significant inner filter effects.
-
Instrument Settings:
-
Set the excitation wavelength to approximately 350-360 nm.
-
Set the emission wavelength to the peak of the DPH-PA emission spectrum in the lipid environment, typically around 430-450 nm.
-
Use appropriate excitation and emission slit widths to balance signal intensity and resolution.
-
-
Measurement of Polarized Intensities:
-
Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to vertical (0°). This is I_VV.
-
Measure the fluorescence intensity with the excitation polarizer set to vertical (0°) and the emission polarizer set to horizontal (90°). This is I_VH.
-
Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to horizontal (90°). This is I_HH.
-
Measure the fluorescence intensity with the excitation polarizer set to horizontal (90°) and the emission polarizer set to vertical (0°). This is I_HV.
-
-
Calculation of Anisotropy (r):
-
First, calculate the G-factor (grating correction factor), which corrects for the differential transmission of vertically and horizontally polarized light by the instrument's emission optics: G = I_HV / I_HH.
-
Then, calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Signaling Pathways and Applications in Drug Development
While DPH-PA is not directly involved in cellular signaling pathways, its application as a membrane probe is highly relevant to drug development. Many drugs exert their effects by interacting with and modifying the properties of cell membranes. DPH-PA can be used to:
-
Assess Drug-Membrane Interactions: By measuring changes in fluorescence anisotropy, one can determine if a drug candidate alters membrane fluidity.
-
Characterize Drug Delivery Systems: The fluidity of liposomal drug carriers can affect their stability, drug release rates, and interaction with target cells. DPH-PA is a valuable tool for optimizing these formulations.
-
Investigate Mechanisms of Drug Action: For drugs that target membrane proteins or lipids, DPH-PA can provide insights into how these interactions perturb the surrounding lipid environment.
Conclusion
This compound is a powerful fluorescent probe for investigating the biophysical properties of lipid bilayers. Its anchoring at the membrane interface and the sensitivity of its fluorescence anisotropy to the local environment make it an ideal tool for researchers in membrane biophysics, cell biology, and drug development. By following standardized experimental protocols and understanding the principles of fluorescence polarization, scientists can gain valuable insights into membrane structure and function, as well as the effects of exogenous compounds on these critical biological structures.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis and Structure of a Diphenhydramine Propionic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway and structural characteristics for 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid, a propionic acid derivative of the well-known first-generation antihistamine, Diphenhydramine (DPH). This document provides detailed, plausible experimental protocols and predicted analytical data for this novel compound, intended for a scientific audience engaged in pharmaceutical research and development.
Introduction
Diphenhydramine is a widely used H1-receptor antagonist with sedative and anticholinergic properties.[1][2] Its structure has served as a scaffold for the development of numerous other compounds. The primary metabolism of diphenhydramine involves successive demethylations of its tertiary amine.[3] This guide explores the targeted synthesis of a novel analog, "DPH Propionic Acid," by leveraging a key metabolite, N-desmethyldiphenhydramine, as a synthetic precursor. The introduction of a propionic acid moiety is a common strategy in drug design to modify physicochemical properties such as solubility, protein binding, and pharmacokinetics.
Chemical Structure and Predicted Properties
The proposed structure for this compound is 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid. This structure retains the core benzhydryl ether group of diphenhydramine while replacing one N-methyl group with a propionic acid chain.
Figure 1: Chemical Structure of 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value / Characteristic | Description |
| Molecular Formula | C₁₉H₂₃NO₃ | - |
| Molecular Weight | 329.40 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on typical characteristics of similar zwitterionic compounds. |
| ¹H NMR | δ ~7.2-7.5 (m, 10H, Ar-H), δ ~5.4 (s, 1H, CH-O), δ ~4.0 (t, 2H, O-CH₂), δ ~3.5 (t, 2H, N-CH₂), δ ~3.2 (t, 2H, N-CH₂-COO), δ ~2.8 (s, 3H, N-CH₃), δ ~2.5 (t, 2H, CH₂-COO) | Predicted chemical shifts (in ppm) in a suitable solvent like DMSO-d₆. A broad signal for the carboxylic acid proton would also be expected. |
| ¹³C NMR | δ ~175 (C=O), δ ~142 (Ar-C), δ ~126-129 (Ar-CH), δ ~85 (CH-O), δ ~65 (O-CH₂), δ ~55 (N-CH₂), δ ~50 (N-CH₂-COO), δ ~42 (N-CH₃), δ ~32 (CH₂-COO) | Predicted chemical shifts (in ppm) showing key functional groups. |
| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H), ~1710 cm⁻¹ (C=O), ~1100 cm⁻¹ (C-O ether stretch) | Expected characteristic vibrational frequencies for the carboxylic acid and ether functional groups. |
| Mass Spec (ESI+) | m/z = 330.17 [M+H]⁺ | Expected mass-to-charge ratio for the protonated molecule. |
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process starting from the known diphenhydramine metabolite, N-desmethyldiphenhydramine (also known as nordiphenhydramine).[4]
-
N-Alkylation: The secondary amine of N-desmethyldiphenhydramine is alkylated using an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate) via a nucleophilic substitution reaction to form an ester intermediate.
-
Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (saponification) to yield the final carboxylic acid product.[5][6][7]
The complete workflow is visualized in the diagram below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed, hypothetical procedures for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoate
Materials:
-
N-Desmethyldiphenhydramine (1.0 eq)
-
Ethyl 3-bromopropionate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-desmethyldiphenhydramine and anhydrous acetonitrile.
-
Stir the solution until the starting material is fully dissolved.
-
Add anhydrous potassium carbonate to the solution. This will act as a base to scavenge the HBr byproduct.
-
Add ethyl 3-bromopropionate dropwise to the stirring suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil (the ester intermediate) can be purified by column chromatography on silica gel or carried forward to the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.
Step 2: Synthesis of 3-((2-(diphenylmethoxy)ethyl)(methyl)amino)propanoic acid (Hydrolysis)
Materials:
-
Crude ester intermediate from Step 1 (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Ethanol/Water solution (e.g., 3:1 mixture)
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Dissolve the crude ester intermediate in the ethanol/water solvent mixture in a round-bottom flask.
-
Add a solution of sodium hydroxide (dissolved in a minimum amount of water) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.[8]
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the mixture by adding 1M HCl dropwise while stirring. The target compound is zwitterionic and will likely precipitate near its isoelectric point (a pH of approximately 4-6). Monitor the pH with pH paper or a pH meter.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.
-
If the product remains in solution, the aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The combined organic layers would then be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the crude product.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
Conclusion
This guide provides a comprehensive theoretical framework for the synthesis and characterization of a novel this compound analog. The proposed two-step synthesis is based on well-established chemical transformations—N-alkylation and ester hydrolysis—offering a high probability of success. The detailed protocols and predicted data serve as a valuable resource for researchers aiming to explore new derivatives of diphenhydramine for potential therapeutic applications.
References
- 1. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. savemyexams.com [savemyexams.com]
The Nexus of Lipids and Proteins: A Technical Guide to DPH Propionic Acid in Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and membrane dynamics, the interplay between lipids and proteins is fundamental. Understanding these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. This technical guide delves into the application of 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid, a specialized fluorescent probe commonly referred to as DPH propionic acid or PA-DPH, in the nuanced study of lipid-protein interactions. Its unique properties make it an invaluable tool for investigating membrane biophysics and, notably, for characterizing the binding dynamics of fatty acid-binding proteins (FABPs), a class of proteins implicated in a host of metabolic and oncogenic pathways.
This compound: A Profile of a Versatile Fluorescent Probe
This compound (PA-DPH) is a derivative of the well-known hydrophobic fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH). The addition of a propionic acid group confers an anionic charge at physiological pH, transforming the probe's behavior within a lipid bilayer. Unlike its parent compound, DPH, which resides deep within the hydrophobic core of the membrane, the charged propionic acid group anchors PA-DPH to the membrane's surface. This strategic positioning allows it to report on the dynamics of a region slightly deeper than the lipid-water interface, offering a unique perspective on membrane order and fluidity.[1]
Furthermore, the structural similarity of PA-DPH to long-chain fatty acids enables it to act as a fluorescent analog, making it an exceptional tool for studying proteins that bind and transport these molecules, such as fatty acid-binding proteins (FABPs) and serum albumin.[1]
Spectroscopic and Physicochemical Properties
The utility of PA-DPH as a fluorescent probe is defined by its distinct spectroscopic characteristics. These properties are crucial for the design and interpretation of experiments.
| Property | Value | Comparison with DPH and TMA-DPH | Reference |
| Molar Absorption Coefficient | 60,000 cm⁻¹M⁻¹ | Intermediate between DPH and TMA-DPH | [1] |
| Quantum Yield (in fluid phase membranes) | 0.7 | Intermediate between DPH and TMA-DPH | [1] |
| Fluorescence Lifetime (in fluid phase membranes) | 5 ns | Intermediate between DPH and TMA-DPH | [1] |
| Excitation Wavelength (typical) | ~355-360 nm | Similar to DPH and TMA-DPH | [2] |
| Emission Wavelength (typical) | ~430-450 nm | Similar to DPH and TMA-DPH | [2] |
Table 1: Key Spectroscopic and Physicochemical Properties of this compound (PA-DPH).
Core Applications in Lipid-Protein Interaction Studies
The dual nature of PA-DPH as both a membrane probe and a fatty acid analog underpins its primary applications in lipid-protein interaction research.
Characterizing Membrane Fluidity and Order
Fluorescence polarization (or anisotropy) is the principal technique employed with PA-DPH to investigate the properties of lipid bilayers. This method relies on the principle that the rotational motion of a fluorophore is sensitive to the viscosity and order of its microenvironment. When excited with polarized light, a fluorescent molecule will emit light that is also polarized. The degree of depolarization is inversely proportional to the rotational restriction of the probe. In a highly fluid, disordered membrane, PA-DPH rotates more freely, leading to a lower fluorescence polarization value. Conversely, in a more rigid, ordered membrane, its rotation is constrained, resulting in a higher polarization value.
Because of its surface-anchored nature, PA-DPH provides insights into the lipid packing and dynamics in the upper region of the acyl chains, a zone of significant biological activity where many protein-lipid interactions occur.[1]
Probing Fatty Acid-Binding Proteins (FABPs)
PA-DPH serves as a powerful tool for studying FABPs, a family of intracellular lipid chaperones that regulate fatty acid trafficking and signaling.[1][3] Given its resemblance to natural fatty acids, PA-DPH can bind to the active site of FABPs. This binding event can be monitored through changes in its fluorescence properties, most commonly through a competitive binding assay.
In a typical assay, the displacement of PA-DPH from an FABP by a non-fluorescent competing ligand (such as a potential drug candidate) leads to a decrease in fluorescence polarization, as the unbound PA-DPH tumbles more rapidly in solution. This approach is highly amenable to high-throughput screening (HTS) for the discovery of novel FABP inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments utilizing this compound.
General Fluorescence Anisotropy Measurement for Membrane Fluidity
This protocol outlines the steps for assessing membrane fluidity of liposomes using PA-DPH.
Materials:
-
This compound (PA-DPH) stock solution (e.g., 1 mM in DMSO or ethanol)
-
Lipid of interest (e.g., DPPC, POPC) in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Spectrofluorometer equipped with polarizers
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[4]
-
-
Probe Incorporation:
-
To the liposome suspension, add the PA-DPH stock solution to a final concentration typically in the range of 0.5-1 µM. The lipid-to-probe ratio should be high (e.g., >200:1) to avoid artifacts from probe-probe interactions.
-
Incubate the mixture at a temperature above the lipid's phase transition temperature for 30-60 minutes in the dark to allow for the incorporation of the probe into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~357 nm and the emission wavelength to ~430 nm.[2]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor, G, by orienting the excitation polarizer horizontally and the emission polarizer vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Data Interpretation: A higher anisotropy value indicates lower membrane fluidity (higher order), while a lower anisotropy value suggests higher membrane fluidity (lower order).
Competitive Binding Assay for FABP Inhibitor Screening
This protocol describes a fluorescence polarization-based competitive binding assay to screen for inhibitors of a specific Fatty Acid-Binding Protein (FABP).
Materials:
-
Purified recombinant FABP of interest (e.g., FABP5)
-
This compound (PA-DPH)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)[5]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known FABP ligand (e.g., oleic acid) as a positive control
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Preparation:
-
In a microplate (e.g., 96-well or 384-well), add the purified FABP to a final concentration determined by prior optimization (typically in the low micromolar range, e.g., 3 µM).[5]
-
Add PA-DPH to a final concentration that is significantly lower than the FABP concentration (e.g., 500 nM) to ensure a high fraction of the probe is bound.[5]
-
Add the test compounds at various concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the assay (typically <1%).
-
Include control wells:
-
No inhibitor (maximum polarization)
-
No protein (minimum polarization)
-
Positive control inhibitor (e.g., oleic acid)
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 20-30 minutes), protected from light.[5]
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
The percentage of inhibition can be calculated relative to the controls.
-
For dose-response curves, plot the fluorescence polarization as a function of the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) can be determined by fitting the data to a suitable sigmoidal dose-response model.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The study of FABPs with PA-DPH is particularly relevant to cancer and metabolic disease research, as these proteins are key players in various signaling cascades.
Caption: FABP5-mediated signaling pathways in cancer progression.
This diagram illustrates how Fatty Acid-Binding Protein 5 (FABP5) can transport fatty acids into the nucleus to activate the nuclear receptor PPARγ, leading to the expression of genes that promote cell proliferation and angiogenesis.[6][7] Additionally, FABP5 has been shown to activate other pro-survival and pro-inflammatory pathways such as PI3K/AKT and NF-κB.[7][8]
Caption: Workflow for a high-throughput screen for FABP inhibitors.
Implications for Drug Discovery and Development
The role of FABPs in diseases such as obesity, type 2 diabetes, atherosclerosis, and various cancers has positioned them as attractive therapeutic targets.[1][8] The development of small molecule inhibitors that can modulate FABP activity holds significant promise.
The use of PA-DPH in a fluorescence polarization-based competitive binding assay provides a robust, sensitive, and scalable method for high-throughput screening of large compound libraries. This approach allows for the rapid identification of "hit" compounds that bind to the target FABP. These hits can then be further characterized and optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The quantitative data obtained from these assays, such as IC50 values, are critical for establishing structure-activity relationships and guiding the drug discovery process.
References
- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]
- 4. mpikg.mpg.de [mpikg.mpg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DPH Propionic Acid for Investigating Membrane Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid, a fluorescent probe utilized for investigating the biophysical properties of lipid membranes. This document details the core principles of its application, experimental protocols, and data interpretation for studying membrane structure and dynamics, which are critical in cellular processes and drug-membrane interactions.
Introduction to this compound
This compound is a derivative of the well-known hydrophobic fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH).[1] Like its parent compound, this compound embeds within the hydrophobic core of the lipid bilayer, making it a sensitive reporter of the membrane's internal environment.[2] The key distinction of this compound is the addition of a propionic acid group, which imparts a pH-dependent charge. This feature allows for probing different depths within the membrane, as the protonation state of the carboxylic acid group influences its hydrophobicity and thus its position within the bilayer.[3]
The fluorescence properties of DPH probes are highly sensitive to their local environment. In aqueous solutions, they are practically non-fluorescent, but their fluorescence quantum yield increases sharply upon partitioning into the nonpolar, hydrophobic region of a lipid membrane.[4] This characteristic makes them excellent tools for studying membrane fluidity, lipid order, and the dynamics of membrane domains such as lipid rafts.
Core Principle: Fluorescence Anisotropy
The primary technique used with this compound is fluorescence polarization or anisotropy. This method measures the rotational mobility of the fluorescent probe within the membrane. The principle is based on the photoselective excitation of fluorophores by polarized light.
When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipoles aligned with the plane of polarization will be excited. The subsequent emission of light will also be polarized. However, if the molecule rotates during the interval between absorption and emission (the fluorescence lifetime), the plane of polarization of the emitted light will be different from the excitation light. This "depolarization" is directly related to the rotational diffusion of the probe.
In a viscous environment like a lipid membrane, the probe's rotation is restricted. The degree of this restriction, and thus the extent of depolarization, provides a measure of the local microviscosity or "fluidity" of the membrane.
Fluorescence Anisotropy (r) is calculated using the following equation:
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Where:
-
IVV is the fluorescence intensity measured with the excitation and emission polarizers oriented vertically (parallel).
-
IVH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally (perpendicular).
-
G is the G-factor, an instrument-specific correction factor for unequal transmission of horizontally and vertically polarized light.
A higher anisotropy value indicates more restricted rotational motion and thus a more ordered or less fluid membrane. Conversely, a lower anisotropy value signifies greater rotational freedom and a more fluid membrane.[2][5]
Experimental Protocols
This protocol outlines the steps for labeling either artificial lipid vesicles (liposomes) or biological membranes with this compound.
Materials:
-
This compound stock solution (e.g., 1-2 mM in ethanol or DMSO). Store protected from light at -20°C.
-
Liposome suspension or cell suspension in a suitable buffer (e.g., HEPES or PBS).
-
Spectrofluorometer cuvettes.
Procedure:
-
Prepare the Membrane Suspension: Dilute the liposome or cell suspension to the desired final concentration in the measurement buffer. A typical lipid concentration for liposomes is 0.1-0.5 mM.
-
Probe Addition: Add a small aliquot of the this compound stock solution to the membrane suspension while vortexing gently. The final probe concentration should be low to avoid self-quenching and membrane perturbation, typically a lipid-to-probe ratio of 200:1 to 500:1 is recommended.
-
Incubation: Incubate the mixture for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the probe to partition into the membranes. The incubation should be performed in the dark to prevent photobleaching.
-
pH Adjustment (Optional): If investigating pH-dependent effects, the buffer pH can be adjusted before or after probe incorporation. The location of this compound within the membrane is sensitive to pH.[3]
This protocol describes the measurement of fluorescence anisotropy using a spectrofluorometer equipped with polarizers.
Instrumentation:
-
A spectrofluorometer with excitation and emission polarizers.
-
Temperature-controlled cuvette holder.
Procedure:
-
Instrument Setup:
-
G-Factor Calibration: Before sample measurement, determine the G-factor for your instrument at the chosen wavelengths. This is typically done using a dilute solution of a free fluorophore with known low anisotropy.
-
Sample Measurement:
-
Place the cuvette containing the labeled membrane suspension into the temperature-controlled holder and allow it to equilibrate.
-
Measure the four intensity components: IVV (vertical excitation, vertical emission), IVH (vertical excitation, horizontal emission), IHV (horizontal excitation, vertical emission), and IHH (horizontal excitation, horizontal emission).
-
-
Blank Subtraction: Measure the corresponding intensities for a blank sample (buffer without probe) and subtract these background values from the sample readings.
-
Anisotropy Calculation: Use the blank-corrected intensity values and the predetermined G-factor to calculate the steady-state fluorescence anisotropy (r) using the formula provided in Section 2.
Data Presentation
Quantitative data regarding this compound and its application are summarized in the tables below.
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid | [7] |
| Molecular Formula | C₂₁H₂₀O₂ | |
| Molecular Weight | 304.38 g/mol | |
| Typical Excitation Max | ~350-360 nm | [2][6] |
| Typical Emission Max | ~430 nm | [2][4][6] |
| Form | Powder | |
| Storage Temperature | -20°C |
Table 2: Comparative Membrane Location of DPH and its Derivatives
This table illustrates the approximate location of different DPH probes within the membrane. The location is often inferred from fluorescence quenching studies.
| Probe | Charge at Neutral pH | Approximate Location | Rationale / Reference |
| DPH | Neutral | Deep within the hydrophobic core | Highly hydrophobic nature.[8][9] |
| TMA-DPH | Positive (quaternary amine) | Anchored at the lipid-water interface, with the DPH moiety in the upper acyl chain region. | The charged trimethylammonium group acts as a surface anchor.[9][10] |
| This compound (pH > pKa) | Negative | Anchored closer to the interface than DPH, but deeper than TMA-DPH. | The deprotonated, charged carboxylate group orients towards the polar headgroup region.[3] |
| This compound (pH < pKa) | Neutral | Deeper in the hydrophobic core, similar to DPH. | The protonated, neutral carboxylic acid group is more hydrophobic.[3] |
Visualizations: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amphipathic Probe: A Technical Guide to the Partitioning of DPH Propionic Acid into Membranes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the partitioning of 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH propionic acid) into lipid membranes. As a fluorescent probe, this compound offers valuable insights into the biophysical properties of lipid bilayers, which are crucial for understanding cellular processes and drug-membrane interactions. This document provides a comprehensive overview of its partitioning behavior, experimental protocols for its characterization, and the implications of membrane interactions on cellular signaling.
Quantitative Analysis of this compound Partitioning
The partitioning of a molecule between an aqueous phase and a lipid bilayer is a fundamental parameter that governs its interaction with and transport across cell membranes. For this compound, this behavior is quantified by the partition coefficient (Kₚ), which represents the ratio of the probe's concentration in the lipid phase to that in the aqueous phase at equilibrium.
A higher Kₚ value indicates a greater affinity for the lipidic environment of the membrane. The partitioning of this compound is influenced by several factors, including the lipid composition of the membrane, temperature, and the pH of the surrounding medium.
Below is a summary of key quantitative data related to the membrane partitioning of this compound and its parent compound, DPH.
| Probe | Membrane Composition | Parameter | Value | Reference |
| This compound | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 6.5 x 10⁵ | [1] |
| DPH | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 1.3 x 10⁶ | [1] |
| DPH carboxylic acid | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 1.0 x 10⁶ | [1] |
| TMA-DPH | Dipalmitoylphosphatidylcholine (DPPC) | Partition Coefficient (Kₚ) | 2.4 x 10⁵ | [1] |
| DPH | DPPC Liposomes | Fluorescence Anisotropy (r) at 25°C (Gel Phase) | ~0.35 | [2][3] |
| DPH | DPPC Liposomes | Fluorescence Anisotropy (r) at 55°C (Fluid Phase) | ~0.1 | [2][3] |
Experimental Protocols
Accurate determination of the membrane partitioning and behavior of this compound relies on robust experimental methodologies. The following sections detail the key protocols used in such investigations.
Preparation of Liposomes
Liposomes, or artificial vesicles, are commonly used as model membrane systems. The ethanol injection method is a straightforward technique for preparing unilamellar vesicles.
Materials:
-
Phospholipid(s) of choice (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol (optional)
-
This compound
-
Ethanol (absolute)
-
HEPES buffer (or other suitable buffer)
Procedure:
-
Dissolve the desired lipids and this compound in absolute ethanol to create a stock solution.
-
Rapidly inject a small volume of the lipid-probe solution into a vigorously stirring aqueous buffer.
-
The rapid dilution causes the phospholipids to self-assemble into unilamellar vesicles, encapsulating the buffer.[4]
-
The size of the resulting liposomes can be controlled by factors such as the injection rate and the lipid concentration.
Determination of the Partition Coefficient (Kₚ)
The partition coefficient can be determined by measuring the enhancement of this compound's fluorescence upon its incorporation into liposomes.[1]
Instrumentation:
-
Spectrofluorometer with temperature control and polarizers
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of liposome suspensions of varying lipid concentrations.
-
Add a constant, low concentration of this compound to each liposome suspension and to a buffer-only control.
-
Incubate the samples to allow for partitioning equilibrium to be reached.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths (e.g., Ex: 357 nm, Em: 430 nm for DPH)[2].
-
The partition coefficient is calculated from the relationship between fluorescence enhancement and lipid concentration.
Measurement of Fluorescence Anisotropy
Fluorescence anisotropy provides information about the rotational mobility of the probe within the membrane, which is related to membrane fluidity.[5]
Procedure:
-
Prepare liposomes containing this compound as described above.
-
Place the sample in a thermostatted cuvette within the spectrofluorometer.
-
Excite the sample with vertically polarized light.
-
Measure the fluorescence emission intensity both parallel (I‖) and perpendicular (I⊥) to the polarization of the excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I‖ - G * I⊥) / (I‖ + 2 * G * I⊥) where G is an instrument-specific correction factor.[6]
-
Measurements can be taken over a range of temperatures to observe phase transitions.[2]
Visualizing Key Concepts and Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow, the factors influencing partitioning, and a relevant signaling pathway.
Implications for Cellular Signaling: The Propionate Connection
While this compound is primarily a tool to study membrane biophysics, its structural similarity to propionate, a short-chain fatty acid and important microbial metabolite, provides a link to cellular signaling. In certain bacteria, such as the Crohn's disease-associated Adherent-Invasive Escherichia coli (AIEC), propionate can induce a virulent phenotype by influencing membrane protein abundance and activating specific signaling pathways.[7][8]
The Rcs and PhoP/Q two-component signaling systems are key players in this process. These systems act as environmental sensors, often responding to changes in the cell envelope. The interaction of molecules like propionate with the bacterial membrane can trigger a cascade of phosphorylation events that ultimately alters gene expression, leading to changes in surface structures (like LPS) and virulence factors.[7][8]
Conclusion
This compound is a valuable tool for elucidating the physical properties of lipid membranes. Its partitioning behavior, readily quantifiable through fluorescence techniques, provides a window into the complex interplay of factors that govern membrane fluidity and organization. Furthermore, the structural relationship between this compound and biologically active molecules like propionate underscores the critical role of membrane interactions in initiating cellular signaling cascades. For researchers in drug development and cellular biology, a thorough understanding of how molecules partition into and behave within lipid bilayers is essential for predicting bioavailability, toxicity, and mechanism of action.
References
- 1. Partition coefficients of fluorescent probes with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine [mdpi.com]
- 7. The Role of Propionate-Induced Rearrangement of Membrane Proteins in the Formation of the Virulent Phenotype of Crohn’s Disease-Associated Adherent-Invasive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Propionate-Induced Rearrangement of Membrane Proteins in the Formation of the Virulent Phenotype of Crohn's Disease-Associated Adherent-Invasive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
DPH Propionic Acid: A Fluorescent Probe for Unraveling Long-Chain Fatty Acid Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DPH propionic acid (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid), commonly abbreviated as DPH-PA, is a fluorescent analog of long-chain fatty acids that has emerged as a powerful tool in cellular biology and drug discovery. Its unique photophysical properties, which are sensitive to the hydrophobicity of its environment, make it an invaluable probe for investigating the intricate processes of fatty acid uptake, transport, and interaction with cellular membranes and binding proteins. This guide provides a comprehensive overview of DPH-PA, including its physicochemical properties, detailed experimental protocols for its application, and its role in elucidating signaling pathways and facilitating drug development.
DPH-PA's structure incorporates the rigid, hydrophobic fluorophore diphenylhexatriene (DPH), which is responsible for its desirable fluorescent characteristics, coupled to a propionic acid moiety that mimics the carboxylic acid headgroup of a native fatty acid. This design allows DPH-PA to serve as a surrogate for natural long-chain fatty acids in a variety of biological assays.
Physicochemical and Fluorescent Properties
The utility of DPH-PA as a fluorescent probe is defined by its photophysical characteristics. A summary of these properties, in comparison to other commonly used fluorescent fatty acid analogs, is presented below.
Table 1: Comparative Fluorescent Properties of DPH-PA and Other Fatty Acid Analogs
| Property | This compound (DPH-PA) | NBD-Stearic Acid | BODIPY FL C16 |
| Excitation Max (λex) | ~355 nm | ~466 nm | ~503 nm |
| Emission Max (λem) | ~430 nm | ~539 nm | ~512 nm |
| Molar Absorption Coefficient (ε) | ~60,000 cm⁻¹M⁻¹[1] | ~22,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.7 (in fluid membranes)[1] | Environment-dependent (low in aqueous media) | ~0.9 |
| Fluorescence Lifetime (τ) | ~5 ns (in fluid membranes)[1] | Variable | ~6 ns |
| Key Features | High polarization in ordered environments; sensitive to membrane fluidity. | Environmentally sensitive fluorescence; useful for binding site polarity studies. | High fluorescence output and photostability; suitable for live-cell imaging. |
Note: Values can vary depending on the solvent environment and binding state.
Experimental Protocols
This section provides detailed methodologies for the application of DPH-PA in key experimental settings.
Cellular Uptake of Long-Chain Fatty Acids
This protocol describes a fluorescence-based assay to measure the uptake of DPH-PA into cultured cells, serving as a model for long-chain fatty acid transport.
Materials:
-
This compound (DPH-PA)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells (e.g., adipocytes, hepatocytes, or cancer cell lines)
-
Cell culture medium (serum-free for assay)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Culture overnight under standard conditions.
-
Preparation of DPH-PA Stock Solution: Prepare a 10 mM stock solution of DPH-PA in DMSO.
-
Preparation of DPH-PA Working Solution: Dilute the DPH-PA stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the cell line being used.
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the DPH-PA working solution to the wells.
-
To determine non-specific uptake, include control wells with a known fatty acid transport inhibitor or a large excess of an unlabeled long-chain fatty acid (e.g., oleic acid).
-
-
Incubation: Incubate the plate at 37°C for a time course (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of uptake.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation set to ~355 nm and emission to ~430 nm.
-
To reduce background from extracellular probe, cells can be washed with PBS containing a quencher like Trypan Blue before the final reading.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the no-cell control wells (background).
-
Subtract the fluorescence of the inhibitor-treated wells to determine specific uptake.
-
Plot the fluorescence intensity against time to visualize the uptake kinetics.
-
Workflow for Cellular Uptake Assay
Caption: Workflow for DPH-PA binding assay with FABPs.
Membrane Fluidity Assessment using Fluorescence Polarization
This protocol describes the use of DPH-PA to measure the fluidity of lipid membranes (e.g., liposomes or cell membranes) based on fluorescence polarization (anisotropy). In more ordered (less fluid) membranes, the rotational motion of DPH-PA is restricted, leading to higher fluorescence polarization.
Materials:
-
This compound (DPH-PA)
-
Liposomes or isolated cell membranes
-
Buffer (e.g., PBS)
-
Fluorometer equipped with polarizers
Protocol:
-
Labeling of Membranes:
-
Incubate the liposomes or cell membranes with a low concentration of DPH-PA (e.g., 1 µM) for 30-60 minutes at room temperature to allow for incorporation of the probe into the lipid bilayer.
-
-
Fluorescence Polarization Measurement:
-
Place the labeled membrane suspension in a cuvette.
-
Excite the sample with vertically polarized light at ~355 nm.
-
Measure the fluorescence emission at ~430 nm through both vertical (I_parallel) and horizontal (I_perpendicular) polarizers.
-
-
Calculation of Anisotropy (A):
-
Calculate the fluorescence anisotropy using the following formula: A = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Where G is the G-factor, an instrument-specific correction factor.
-
-
Data Interpretation:
-
Higher anisotropy values indicate lower membrane fluidity.
-
The experiment can be repeated at different temperatures or in the presence of membrane-altering agents to assess their effects on membrane fluidity.
-
Application in Signaling Pathway Elucidation
Long-chain fatty acids are not only metabolic substrates but also important signaling molecules that can modulate the activity of transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs). D[2][3][4]PH-PA can be employed as a tracer to follow the journey of a fatty acid from the plasma membrane to its nuclear target.
Signaling Pathway of Fatty Acid-Mediated PPAR Activation
Caption: Fatty acid signaling to PPARs.
This pathway illustrates the uptake of an extracellular long-chain fatty acid analog like DPH-PA via membrane transporters (FATPs/CD36). Once inside the cell, it is chaperoned by FABPs to the nucleus, where it can act as a ligand for PPARs. Ligand-activated PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Role in Drug Development
The processes of fatty acid uptake and metabolism are implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cancer. Consequently, the proteins that mediate these processes, such as FATPs and FABPs, are attractive targets for therapeutic intervention. DPH-PA is a valuable tool in the development of drugs targeting these pathways.
High-Throughput Screening (HTS) for Fatty Acid Uptake Inhibitors:
DPH-PA can be used in HTS campaigns to identify small molecule inhibitors of fatty acid transport. T[5][6][7][8]he cellular uptake assay described in section 3.1 can be adapted for a 384- or 1536-well plate format. A library of compounds can be screened for their ability to reduce the fluorescence signal from DPH-PA uptake. Hits from the primary screen can then be further validated in secondary assays to confirm their mechanism of action.
Logical Flow for HTS Campaign
Caption: HTS workflow for fatty acid uptake inhibitors.
Conclusion
This compound is a versatile and powerful fluorescent probe that serves as an excellent analog for natural long-chain fatty acids. Its utility spans from fundamental research into the biophysics of cellular membranes to the high-throughput screening of potential drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to harness the capabilities of DPH-PA in their scientific endeavors. By enabling the real-time visualization and quantification of fatty acid dynamics, DPH-PA will continue to contribute to a deeper understanding of lipid metabolism and its role in health and disease.
References
- 1. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs Mediate Lipid Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectral Characteristics of DPH Propionic Acid in Different Solvents: A Technical Guide
Introduction
3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid, is a fluorescent probe derived from 1,6-diphenyl-1,3,5-hexatriene (DPH).[1][2] Like its parent compound, this compound is a valuable tool for investigating the structure and dynamics of lipid bilayers and other molecular assemblies. Its defining feature is a lipophilic diphenylhexatriene moiety, which readily partitions into hydrophobic environments, and a hydrophilic propionic acid group, which anchors the probe at the aqueous interface. The fluorescence of DPH and its derivatives is highly sensitive to the polarity and viscosity of its microenvironment, making it an excellent reporter of local conditions.
This technical guide provides an in-depth overview of the spectral characteristics of this compound in various solvents. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to study molecular interactions and environments. The guide details the influence of solvent properties on the probe's absorption and emission spectra, fluorescence quantum yield, and lifetime, and provides comprehensive experimental protocols for their measurement.
Core Concepts in Fluorescence Spectroscopy
The interaction between a fluorophore like this compound and its solvent environment can significantly alter its photophysical properties. This phenomenon, known as solvatochromism, is governed by several factors:
-
Solvent Polarity: The polarity of the solvent can stabilize the fluorophore's ground and excited states to different extents.[3][4] For many molecules, the excited state is more polar than the ground state. In such cases, increasing solvent polarity leads to greater stabilization of the excited state, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.[4]
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is often observed in more polar solvents, reflecting the energy lost as the solvent molecules reorient around the more polar excited state of the fluorophore before it returns to the ground state.[4]
-
Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[5] Solvent interactions, such as hydrogen bonding or quenching, can promote non-radiative decay, leading to a lower quantum yield.[6][7]
-
Fluorescence Lifetime (τ): This is the average time the fluorophore spends in the excited state before returning to the ground state. The lifetime is an intrinsic property of the molecule in a given environment and can be affected by processes that quench fluorescence, such as dynamic quenching by solvent molecules.[8][9]
Spectral Data of DPH and Derivatives in Various Solvents
The following tables summarize typical photophysical data for DPH in different solvent environments. These trends are expected to be broadly applicable to this compound.
Table 1: Absorption and Emission Maxima of DPH in Selected Solvents
| Solvent | Polarity Index | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 0.2 | ~356 | ~406 | ~3500 |
| Dioxane | 4.8 | ~358 | ~428 | ~4900 |
| Ethanol | 5.2 | ~358 | ~430 | ~5000 |
| DMSO | 7.2 | ~360 | ~435 | ~5200 |
| Water/Ethanol Mix | Increasing Water % | No significant shift | Red shift | Increases |
Note: Data are representative values compiled from typical results for DPH. The absorption spectrum of DPH is less sensitive to solvent polarity than the emission spectrum.[10]
Table 2: Fluorescence Quantum Yield and Lifetime of DPH in Selected Solvents
| Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Dioxane | ~0.80 | ~6.0 |
| Ethanol | ~0.65 | ~5.0[8] |
| Water/Ethanol (10% water) | - | ~4.5[8] |
| Water/Ethanol (40% water) | - | ~3.0[8] |
Note: The fluorescence quantum yield and lifetime of DPH generally decrease with increasing solvent polarity and in the presence of protic solvents like water, which can quench fluorescence through dynamic mechanisms.[8][9]
Experimental Protocols
Accurate characterization of the spectral properties of this compound requires standardized experimental procedures.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble, such as DMSO or ethanol. Store this solution in the dark at -20°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution into the desired solvent. The final concentration should be low enough to avoid inner filter effects (typically, absorbance < 0.1 at the excitation wavelength). A common concentration is in the range of 0.5 to 5.0 µM.[8]
-
Solvents: Use spectroscopy-grade solvents to minimize background fluorescence and absorption.
Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Procedure: a. Turn on the instrument and allow the lamps to warm up for at least 30 minutes. b. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank. Record a baseline spectrum. c. Rinse the cuvette with the sample solution, then fill it with the this compound working solution. d. Scan the absorbance from approximately 250 nm to 500 nm. e. Identify the wavelength of maximum absorbance (λ_abs).
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a thermostatted cuvette holder.[11]
-
Procedure: a. Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined previously. b. Set the excitation and emission slit widths (e.g., 5 nm). The choice of slit width is a trade-off between signal intensity and spectral resolution. c. Record the emission spectrum by scanning from a wavelength slightly longer than λ_ex (e.g., λ_ex + 10 nm) to approximately 600 nm. d. Correct the resulting spectrum for instrument response and background fluorescence by subtracting the spectrum of a pure solvent blank. e. Identify the wavelength of maximum fluorescence emission (λ_em).
Relative Fluorescence Quantum Yield (Φf) Measurement
The quantum yield of a sample (Φ_s) can be determined by comparing its fluorescence intensity to that of a standard (Φ_std) with a known quantum yield.
-
Standard: Choose a suitable standard with an absorption profile similar to this compound (e.g., DPH in cyclohexane, Φ_std ≈ 0.9).
-
Procedure: a. Measure the absorbance of both the sample and standard solutions at the excitation wavelength. Adjust concentrations so that absorbances are below 0.1. b. Measure the integrated fluorescence emission intensity (I) of both the sample and the standard under identical instrument settings. c. Measure the refractive index (n) of the solvents used for the sample and the standard. d. Calculate the quantum yield using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where 's' denotes the sample and 'std' denotes the standard.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
-
Instrumentation: Use a Time-Correlated Single-Photon Counting (TCSPC) spectrometer.[11] This technique involves exciting the sample with a pulsed light source (e.g., a diode laser at ~370 nm) and measuring the time delay between excitation and photon emission.[8][11]
-
Procedure: a. Acquire the fluorescence decay profile of the sample at the emission maximum. b. Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension). c. Analyze the decay profile using deconvolution software. The data is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). For DPH in many solvents, a mono-exponential decay is observed.[12]
Visualizations: Workflows and Principles
The following diagrams illustrate the experimental workflow for spectral characterization and the fundamental principles of fluorescence.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DPH-propionic acid Avanti Research™ - A Croda Brand [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Labeling Liposomes with DPH Propionic Acid for Membrane Fluidity and Cellular Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile nanocarriers used extensively in drug delivery and biomedical research. Their efficacy is often dictated by the physicochemical properties of their lipid bilayer, particularly membrane fluidity. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a well-established fluorescent probe for assessing membrane fluidity. DPH propionic acid (DPH-PA) is a derivative of DPH that offers specific advantages. Its carboxylic acid group anchors the fluorophore at the aqueous interface of the lipid bilayer, providing a more precise measurement of fluidity in the superficial region of the membrane. This application note provides a detailed protocol for labeling liposomes with this compound and its application in membrane fluidity analysis and cellular uptake studies.
The principle of this technique relies on fluorescence anisotropy. When DPH-PA is excited with polarized light, the degree of polarization of the emitted light is inversely proportional to the rotational mobility of the probe within the lipid bilayer.[1] In a more fluid membrane, the probe rotates more freely, leading to lower anisotropy values. Conversely, in a more rigid membrane, its movement is restricted, resulting in higher anisotropy.[2][3]
Key Experimental Parameters
The following table summarizes the critical quantitative data for the successful labeling of liposomes with this compound and subsequent fluorescence anisotropy measurements.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 1-2 mM in a suitable organic solvent (e.g., DMF or DMSO) | Prepare fresh and protect from light. |
| Dye-to-Lipid Molar Ratio | 1:300 to 1:500 (DPH-PA:lipid) | This is a critical parameter and should be optimized for the specific lipid composition and application. |
| Incubation Temperature | Above the phase transition temperature (Tm) of the lipids | For many common lipids, a temperature of 37-45°C is appropriate. |
| Incubation Time | 30 - 60 minutes | Ensure complete incorporation of the probe into the liposome bilayer. |
| Excitation Wavelength (λex) | ~350-360 nm | Verify the optimal wavelength with your specific instrument. |
| Emission Wavelength (λem) | ~425-430 nm | Verify the optimal wavelength with your specific instrument. |
| Removal of Unincorporated Dye | Size exclusion chromatography (e.g., Sephadex G-50) or dialysis | This step is crucial to reduce background fluorescence. |
Experimental Protocols
Materials and Reagents
-
Phospholipids (e.g., DPPC, POPC, DSPC)
-
Cholesterol (if required for the formulation)
-
This compound (from a reliable supplier)
-
Organic solvents (e.g., chloroform, methanol, dimethylformamide)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Size exclusion chromatography column or dialysis cassettes
-
Spectrofluorometer with polarization filters
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve the desired lipids and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) or sonication.
-
Labeling of Liposomes with this compound
-
Prepare DPH-PA Solution: Prepare a 1 mM stock solution of this compound in dimethylformamide (DMF).
-
Incubation:
-
Add the DPH-PA stock solution to the pre-formed liposome suspension to achieve the desired dye-to-lipid molar ratio (e.g., 1:400).
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid phase transition temperature, with occasional gentle mixing. Protect the mixture from light during incubation.
-
-
Removal of Unincorporated Dye:
-
Separate the DPH-PA-labeled liposomes from the unincorporated probe by passing the suspension through a size exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the hydration buffer.
-
Alternatively, dialyze the liposome suspension against a large volume of the buffer.
-
Measurement of Fluorescence Anisotropy
-
Instrument Setup:
-
Set the spectrofluorometer to the appropriate excitation (~355 nm) and emission (~430 nm) wavelengths.
-
Use excitation and emission polarizers.
-
-
Measurement:
-
Dilute the labeled liposome suspension to a suitable concentration in the buffer to avoid inner filter effects.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Measure the corresponding intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrument-specific factors (G-factor).
-
-
Calculation:
-
The G-factor is calculated as G = I_HV / I_HH.
-
The fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Visualizations
Experimental Workflow for Liposome Labeling
Caption: Workflow for preparing and labeling liposomes with this compound.
Cellular Uptake of DPH-PA Labeled Liposomes
Caption: Cellular uptake pathways of DPH-PA labeled liposomes.
Applications and Considerations
-
Membrane Fluidity Studies: DPH-PA labeled liposomes are excellent tools for studying how factors like temperature, cholesterol content, and the incorporation of drugs or proteins affect the fluidity of the lipid bilayer.[4]
-
Drug Delivery Research: By monitoring changes in membrane fluidity, researchers can gain insights into the stability of liposomal drug formulations and the mechanisms of drug release.
-
Cellular Interaction and Uptake: The fluorescent label allows for the visualization and quantification of liposome binding to and internalization by cells using techniques like fluorescence microscopy and flow cytometry.[5][6] This is crucial for evaluating the targeting efficiency of drug delivery systems.
-
Advantages of this compound: The propionic acid moiety anchors the DPH fluorophore at the lipid-water interface, providing a more specific measurement of the membrane's surface fluidity compared to the more hydrophobic DPH, which partitions into the deeper acyl chain region of the bilayer.
Critical Considerations:
-
Photobleaching: DPH-PA is susceptible to photobleaching. Minimize exposure to excitation light.
-
Environmental Sensitivity: The fluorescence properties of DPH-PA can be influenced by the polarity of its environment.
-
Concentration Effects: High concentrations of the probe can potentially alter the properties of the membrane being studied. It is essential to use the lowest possible concentration that provides an adequate signal-to-noise ratio.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring Membrane Fluidity Using a DPH Propionic Acid Fluorescence Anisotropy Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Membrane fluidity is a critical parameter that influences various cellular processes, including signal transduction, membrane transport, and cell-cell interactions. Fluorescence anisotropy is a powerful technique used to quantify the rotational mobility of a fluorescent probe embedded within a lipid membrane, thereby providing a measure of membrane fluidity.[1][2]
This assay utilizes 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid (DPH Propionic Acid), a derivative of the hydrophobic fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).[3][4] When excited with plane-polarized light, the DPH probe will preferentially absorb photons whose electric vector is aligned with its absorption transition moment.[5][6] The subsequent fluorescence emission will also be polarized. However, during the interval between absorption and emission (the fluorescence lifetime), the probe undergoes rotational diffusion (tumbling). In a highly fluid membrane, the probe rotates rapidly, leading to significant depolarization of the emitted light. Conversely, in a more viscous or ordered membrane, rotational motion is restricted, and the emitted light remains highly polarized.
Fluorescence anisotropy (r) is a dimensionless quantity that measures this degree of depolarization.[6][7] It is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization plane of the excitation light. A high anisotropy value indicates restricted rotational motion and thus, lower membrane fluidity (higher order).[8] A low anisotropy value signifies rapid rotation and higher membrane fluidity (lower order). This method is particularly useful for studying the effects of drugs, temperature, or lipid composition on membrane properties.[9][10]
Materials and Reagents
-
Fluorescent Probe: this compound (e.g., Avanti Polar Lipids, Cat. No. 700253)
-
Samples:
-
Liposomes or artificial vesicles
-
Isolated cell membranes (e.g., plasma membrane vesicles)
-
Intact cells in suspension
-
-
Solvent for Probe: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Assay Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other appropriate physiological buffer.
-
Equipment:
-
Spectrofluorometer equipped with excitation and emission polarizers.
-
Cuvettes (quartz, 1 cm path length) or microplate reader with fluorescence polarization capabilities.
-
Water bath or temperature-controlled cuvette holder.
-
Vortex mixer.
-
Pipettes.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound fluorescence anisotropy assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample and instrumentation.
Step 1: Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent like THF or DMSO. Store protected from light at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in the assay buffer to a working concentration (e.g., 10 µM). The final concentration in the sample should be optimized to give a strong fluorescence signal without causing self-quenching (typically in the nanomolar range).
-
Sample Preparation:
-
Liposomes/Vesicles: Prepare liposomes at a desired lipid concentration (e.g., 0.1-0.5 mM) in the assay buffer.
-
Cells: Resuspend cells in the assay buffer to a density of approximately 1x10⁶ cells/mL.
-
Step 2: Sample Labeling
-
Transfer 2 mL of the sample (liposomes or cells) into a cuvette or the wells of a microplate.
-
Add a small volume of the this compound working solution to the sample. A final probe-to-lipid molar ratio of 1:200 to 1:500 is a common starting point. Mix gently by pipetting or vortexing.
-
Include a "blank" sample containing only the assay buffer and the probe to measure background fluorescence.
Step 3: Incubation
-
Incubate the labeled sample in the dark at the desired experimental temperature (e.g., 37°C) for 20-40 minutes. This allows the probe to partition into the lipid membrane.
-
Ensure the sample is equilibrated to the measurement temperature before reading.
Step 4: Fluorescence Anisotropy Measurement
-
Set the spectrofluorometer to the appropriate wavelengths for this compound (typically, Excitation ≈ 355 nm, Emission ≈ 430 nm).[8][11] Optimize slit widths to maximize signal while avoiding photobleaching.
-
Determine the G-Factor (Instrument Correction Factor): The G-factor corrects for the differential transmission of vertically and horizontally polarized light by the instrument optics.[2]
-
Place a sample of the free probe in buffer in the fluorometer.
-
Set the excitation polarizer to the horizontal position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions.
-
Calculate the G-factor: G = I_HV / I_HH. This should be determined for your specific instrument and settings.
-
-
Measure Sample Intensities: For each experimental sample:
-
Set the excitation polarizer to the vertical position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical position (I_VV or I∥).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal position (I_VH or I⊥).
-
Record these values after subtracting the corresponding blank measurements.
-
Data Presentation and Analysis
Step 1: Calculate Anisotropy (r) Use the following formula to calculate the steady-state fluorescence anisotropy (r) for each sample:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
Where:
-
I∥ is the blank-corrected parallel emission intensity.
-
I⊥ is the blank-corrected perpendicular emission intensity.
-
G is the instrument-specific G-factor.
Step 2: Tabulate Data Organize raw and calculated data in tables for clear interpretation and comparison.
Table 1: Raw Fluorescence Intensity Data (Example)
| Sample ID | Condition | Replicate | Parallel Intensity (I∥) (a.u.) | Perpendicular Intensity (I⊥) (a.u.) |
|---|---|---|---|---|
| 1 | Control (37°C) | 1 | 450,230 | 185,100 |
| 2 | Control (37°C) | 2 | 455,100 | 187,300 |
| 3 | Control (37°C) | 3 | 449,800 | 184,950 |
| 4 | Treated (Drug X) | 1 | 390,500 | 180,100 |
| 5 | Treated (Drug X) | 2 | 388,900 | 179,500 |
| 6 | Treated (Drug X) | 3 | 392,150 | 181,200 |
G-Factor for this example is assumed to be 0.98.
Table 2: Summary of Calculated Anisotropy Values
| Condition | Mean Anisotropy (r) | Standard Deviation | Interpretation |
|---|---|---|---|
| Control (37°C) | 0.215 | 0.002 | Baseline Fluidity |
| Treated (Drug X) | 0.158 | 0.003 | Increased Fluidity |
Interpretation of Results
-
Decrease in Anisotropy (r): A lower 'r' value compared to the control indicates an increase in the rotational freedom of the probe. This corresponds to an increase in membrane fluidity (a more disordered state).[12]
-
Increase in Anisotropy (r): A higher 'r' value compared to the control signifies restricted rotation of the probe. This corresponds to a decrease in membrane fluidity (a more ordered or rigid state).
References
- 1. edinst.com [edinst.com]
- 2. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. Fluorescence Anisotropy (Polarization) | PicoQuant [picoquant.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Composition-, Medium pH-, and Drug-Concentration-Dependent Membrane Interactions of Ibuprofen, Diclofenac, and Celecoxib: Hypothetical Association with Their Analgesic and Gastrointestinal Toxic Effects | MDPI [mdpi.com]
- 10. Membrane fluidity changes are associated with the antiarrhythmic effects of docosahexaenoic acid in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mpikg.mpg.de [mpikg.mpg.de]
Application Notes and Protocols for Live Cell Imaging Using DPH Propionic Acid and its Analogs
Introduction to DPH-Based Fluorescent Probes for Membrane Analysis
1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives are invaluable tools in cell biology and drug development for investigating the biophysical properties of lipid membranes. These fluorescent probes exhibit low fluorescence in aqueous environments but become highly fluorescent upon partitioning into the hydrophobic interior of lipid bilayers[1][2]. This environment-sensitive fluorescence makes them excellent reporters of membrane fluidity, a critical parameter that influences a host of cellular processes including signal transduction, membrane transport, and cell-cell interactions. Changes in membrane fluidity have been associated with various pathological conditions, including cancer and neurodegenerative diseases, making its study relevant for drug discovery and development[3].
The rotational motion of these cylindrical probes within the membrane is sensitive to the local microviscosity. This motion can be quantified by measuring fluorescence polarization or anisotropy. A higher degree of polarization or anisotropy indicates restricted movement and thus, a more ordered or less fluid membrane, while lower values suggest a more fluid environment[4][5].
While DPH itself partitions deep within the hydrophobic core of the membrane, its derivatives, such as trimethylamine-DPH (TMA-DPH) and DPH-propionic acid (PA-DPH), possess charged moieties that anchor them at specific depths within the bilayer. This allows for the targeted investigation of different membrane regions[6][7][8]. TMA-DPH, with its cationic trimethylammonium group, is anchored at the membrane-water interface, making it an excellent probe for the outer leaflet of the plasma membrane in living cells[4][6][9]. Conversely, DPH-propionic acid (PA-DPH) is an anionic derivative that also anchors at the membrane surface, providing a tool to probe a slightly deeper region compared to TMA-DPH[7].
These probes are instrumental in various applications, including:
-
Drug-Membrane Interaction Studies: Assessing the impact of pharmaceutical compounds on membrane fluidity.
-
Cellular Physiology and Pathology: Investigating changes in membrane dynamics during cellular processes like endocytosis, exocytosis, and apoptosis, or in disease states[10][11].
-
High-Throughput Screening: Evaluating the effects of large compound libraries on membrane properties.
This document provides a detailed protocol for labeling live cells with DPH derivatives for fluorescence imaging and analysis, with a primary focus on the widely used TMA-DPH and specific details on DPH-propionic acid.
Comparative Data of DPH and its Derivatives
For researchers to select the most appropriate probe for their experimental needs, the following table summarizes and compares the key properties of DPH, TMA-DPH, and DPH-propionic acid.
| Property | DPH | TMA-DPH | DPH-Propionic Acid (PA-DPH) |
| Molecular Weight | 232.33 g/mol | 461.62 g/mol [12] | 304.38 g/mol [13] |
| Excitation Wavelength (λex) | ~350-355 nm[2][14] | ~340-355 nm[12][14][15] | ~358 nm |
| Emission Wavelength (λem) | ~425-430 nm[2][14] | ~430 nm[12][14][15] | ~430 nm |
| Key Characteristics | Partitions into the hydrophobic core of the membrane[8]. | Cationic probe that anchors at the membrane surface, labeling the outer leaflet of the plasma membrane[6][9]. | Anionic probe that anchors at the membrane surface, probing a slightly deeper region than TMA-DPH[7]. |
| Typical Working Concentration | Not ideal for live cell imaging due to internalization[6]. | 0.5 - 5 µM[12][15] | Concentration should be optimized; likely in a similar range to TMA-DPH. |
| Typical Incubation Time | N/A for live cells | 5 - 30 minutes[15][16] | Incubation time should be optimized. |
| Primary Application | Membrane fluidity studies in isolated membranes and liposomes[2][17]. | Live cell plasma membrane fluidity, endocytosis, and exocytosis studies[9][11][18]. | Anionic fluorescent membrane probe and fatty acid analog for binding studies[7]. |
Experimental Protocols
The following protocols provide a step-by-step guide for labeling both suspension and adherent cells with TMA-DPH for live cell imaging. These protocols can be adapted for DPH-propionic acid, though optimization of concentration and incubation time is recommended.
Materials
-
TMA-DPH or DPH-propionic acid
-
Dimethyl sulfoxide (DMSO), high purity
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer (e.g., PBS with 20 mM HEPES, pH 7.4)[12][15]
-
Cell culture medium appropriate for the cell line
-
Suspension or adherent cells in culture
-
Microcentrifuge tubes
-
Pipettes and tips
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filters (e.g., DAPI or UV filter set)
-
Optional: On-stage incubator for long-term imaging[19]
Reagent Preparation
1. Stock Solution Preparation (10-50 mM TMA-DPH or DPH-propionic acid):
-
Dissolve the lyophilized probe in high-purity DMSO to prepare a stock solution of 10-50 mM[12].
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation (0.5-5 µM):
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or PBS with 20 mM HEPES, pH 7.4) to the desired working concentration (typically between 0.5 and 5 µM)[15][16].
-
It is crucial to prepare the working solution fresh and protect it from light.
-
For initial experiments, it is advisable to test a range of concentrations to determine the optimal staining for your specific cell type and experimental conditions[12].
Protocol for Staining Suspension Cells
-
Cell Preparation: Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant[15].
-
Washing: Resuspend the cell pellet in fresh, pre-warmed buffer and centrifuge again. Repeat this wash step twice to remove any residual medium[15].
-
Staining: Resuspend the washed cells in the freshly prepared TMA-DPH working solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-30 minutes, protected from light[15][16]. The optimal incubation time may vary between cell types and should be determined empirically.
-
Post-Staining Wash: After incubation, pellet the cells by centrifugation and discard the supernatant containing the excess probe[15].
-
Final Resuspension: Resuspend the stained cells in fresh, pre-warmed buffer for imaging[15].
-
Imaging: Transfer the cell suspension to a suitable imaging dish and proceed with fluorescence microscopy.
Protocol for Staining Adherent Cells
-
Cell Seeding: Seed the adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed buffer.
-
Staining: Add the freshly prepared TMA-DPH working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5-30 minutes, protected from light[15][16].
-
Post-Staining Wash: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed buffer to remove any unbound probe[15].
-
Imaging: Add fresh, pre-warmed buffer to the cells and proceed with fluorescence microscopy.
Live Cell Imaging and Data Analysis
-
Microscopy Setup: Use a fluorescence microscope equipped with a UV excitation source and an appropriate emission filter (e.g., Ex: 355 nm, Em: 430 nm)[2][15]. To minimize phototoxicity and photobleaching, especially during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio[19].
-
Image Acquisition: Capture images of the stained cells. The fluorescence should be localized to the plasma membrane.
-
Fluorescence Anisotropy Measurement (for advanced analysis): For quantitative assessment of membrane fluidity, a fluorometer or a microscope equipped with polarizers is required. Fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation polarization, and G is a correction factor for the instrument's differential transmission of polarized light.
-
Data Interpretation: A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity, while an increase in anisotropy indicates a decrease in fluidity[5].
Visualization of Probe Localization and Experimental Workflow
To aid in the understanding of the probe's interaction with the cell membrane and the experimental procedure, the following diagrams are provided.
Caption: Localization of DPH and its derivatives in the plasma membrane.
References
- 1. Introduction to Membrane Probes—Section 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. DPH-propionic acid, Avanti, 8294-98-4, 700253P, Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Fluorescent Probes For Membrane Fluidity Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Quantitative Analysis of Membrane Fluidity Changes Associated with Fusion Events using DPH Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental cellular process critical for events such as neurotransmitter release, viral entry, and intracellular trafficking. The biophysical properties of the lipid bilayer, particularly its fluidity, play a crucial role in the sequence of events leading to the merger of two membranes. The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives, such as 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH), are powerful tools for investigating the dynamic properties of lipid bilayers.[1] While direct fusion assays often rely on lipid mixing or content mixing, analyzing changes in membrane fluidity provides invaluable quantitative data on the state of the membrane during fusogenic processes.
This application note details the use of DPH and its propionic acid derivative (PA-DPH) to quantitatively assess membrane fluidity through fluorescence polarization. Changes in fluorescence polarization (or anisotropy) reflect alterations in the rotational mobility of the probe embedded in the lipid bilayer, which is directly related to the fluidity of the membrane environment.[2][3][4] This method can be employed to study how fusogenic agents, proteins, or changes in environmental conditions (e.g., pH, ion concentration) modulate membrane properties to facilitate fusion.
Principle of the Assay
The assay is based on the principle of fluorescence polarization. When a fluorescent molecule like DPH is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is dependent on the rotational mobility of the fluorophore during its fluorescence lifetime.
-
In a highly fluid (less viscous) membrane: The DPH probe rotates more freely, leading to a greater depolarization of the emitted light and a lower fluorescence polarization value.
-
In a more rigid (more viscous) membrane: The rotational motion of the DPH probe is restricted, resulting in less depolarization and a higher fluorescence polarization value.
Therefore, fluorescence polarization is inversely proportional to membrane fluidity.[4] PA-DPH, with its propionic acid group, anchors the probe closer to the membrane surface, providing information about the fluidity in that specific region of the bilayer.[1]
Experimental Workflow
The general workflow for a DPH-based membrane fluidity assay involves labeling the membranes of interest (e.g., liposomes, cells, or isolated organelles) with the DPH probe, inducing the event of interest (e.g., addition of a fusogen), and measuring the change in fluorescence polarization over time or as a function of concentration.
Caption: Experimental workflow for measuring membrane fluidity using a DPH-based fluorescence polarization assay.
Protocols
Materials and Reagents
-
1,6-diphenyl-1,3,5-hexatriene (DPH) or 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), spectroscopy grade
-
Liposomes, cells, or isolated membranes of interest
-
Buffer solution (e.g., HEPES-buffered saline, PBS)
-
Spectrofluorometer with polarization filters
Protocol 1: Preparation of DPH/PA-DPH Stock Solution
-
Prepare a 2 mM stock solution of DPH or PA-DPH in spectroscopy-grade THF or DMF.
-
Store the stock solution in a light-protected container at -20°C.
Protocol 2: Labeling of Liposomes with DPH/PA-DPH
-
Prepare a suspension of liposomes at a desired lipid concentration (e.g., 0.1-1 mg/mL) in the appropriate buffer.
-
Warm the liposome suspension to the desired experimental temperature.
-
Add the DPH/PA-DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500. The final concentration of the organic solvent should be less than 0.5% (v/v).
-
Incubate the mixture for 30-60 minutes at the experimental temperature in the dark to allow for the partitioning of the probe into the lipid bilayer.
Protocol 3: Measurement of Fluorescence Polarization
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for DPH (typically λex ≈ 360 nm and λem ≈ 430 nm).
-
Place the cuvette containing the labeled liposome suspension into the spectrofluorometer's temperature-controlled sample holder.
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.
-
Record the baseline fluorescence polarization before the addition of any fusogenic agent.
-
Inject the fusogenic agent (e.g., protein, peptide, or chemical) into the cuvette and start recording the changes in I_parallel and I_perpendicular over time.
-
Calculate the fluorescence polarization (P) or anisotropy (r) using the following equations:
-
Polarization (P): P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)
-
Anisotropy (r): r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
Where G is the grating correction factor (G = I_vertical / I_horizontal of the emission from a horizontally polarized excitation).
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from DPH-based fluorescence polarization experiments can be presented.
Table 1: Effect of Fusogenic Peptide Concentration on Membrane Fluidity (as measured by Fluorescence Polarization)
| Fusogenic Peptide Conc. (µM) | Fluorescence Polarization (P) | Standard Deviation | Change in Fluidity (%) |
| 0 (Control) | 0.350 | 0.005 | 0 |
| 1 | 0.335 | 0.006 | -4.3 |
| 5 | 0.310 | 0.004 | -11.4 |
| 10 | 0.285 | 0.007 | -18.6 |
| 20 | 0.260 | 0.005 | -25.7 |
Note: A decrease in polarization indicates an increase in membrane fluidity.
Table 2: Time-Course of Membrane Fluidity Changes Induced by a pH Shift
| Time (seconds) | Fluorescence Anisotropy (r) | Standard Deviation |
| 0 (pre-pH shift) | 0.280 | 0.003 |
| 30 | 0.265 | 0.004 |
| 60 | 0.252 | 0.003 |
| 120 | 0.241 | 0.005 |
| 300 | 0.235 | 0.004 |
Note: A decrease in anisotropy indicates an increase in membrane fluidity.
Logical Relationship of Membrane Fluidity and Fusion
The process of membrane fusion involves significant rearrangements of lipid molecules. An increase in membrane fluidity, often observed upon the interaction of fusogenic proteins or peptides with the membrane, is thought to lower the energy barrier for these rearrangements, thereby facilitating the fusion process.
References
- 1. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Membrane Labeling with DPH Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (DPH Propionic Acid or PA-DPH) for optimal membrane labeling and analysis of membrane fluidity. The protocols outlined below are intended to serve as a foundation for developing specific experimental setups.
Introduction to this compound
This compound is a fluorescent probe used to investigate the biophysical properties of lipid membranes. As an anionic derivative of 1,6-diphenyl-1,3,5-hexatriene (DPH), its propionic acid group anchors the fluorophore at the membrane surface, while the hydrophobic DPH moiety inserts into the lipid bilayer. This positioning makes it particularly sensitive to changes in membrane fluidity and order. This compound is a valuable tool for studying lipid-protein interactions, membrane phase transitions, and the effects of drugs on membrane dynamics. The fluorescence of this compound is highly sensitive to its environment; it is weakly fluorescent in aqueous solutions but becomes highly fluorescent in the nonpolar environment of the lipid bilayer.
Optimal Concentration for Membrane Labeling
While a single "optimal" concentration for all applications does not exist, a working concentration in the low micromolar range is generally recommended. The ideal concentration is a balance between achieving sufficient fluorescence signal and avoiding artifacts due to excessive probe incorporation, such as membrane perturbation and fluorescence self-quenching. Based on protocols for the parent compound DPH and its derivatives, a starting concentration of 1 to 10 µM is advised.[1] For specific applications, empirical determination of the optimal concentration is crucial.
Factors Influencing Optimal Concentration:
-
Cell or Liposome Density: Higher densities of cells or liposomes will require a higher probe concentration to achieve the same level of labeling.
-
Lipid Composition: The composition of the membrane can affect the partitioning of the probe into the bilayer.
-
Sensitivity of the Detection Instrument: More sensitive instruments may require lower probe concentrations.
-
Experimental Aims: Studies of subtle membrane changes may benefit from lower, less-perturbing concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds, aiding in experimental design and data interpretation.
Table 1: Spectroscopic Properties of this compound (PA-DPH) and Related Probes
| Property | This compound (PA-DPH) | DPH | TMA-DPH |
| Molar Absorption Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | - | - |
| Fluorescence Quantum Yield (Φ) | 0.7 (in fluid phase membranes) | - | - |
| Fluorescence Lifetime (τ) | 5 ns (in fluid phase membranes) | - | - |
| Excitation Maximum (λex) | ~355 nm | ~355 nm[1] | ~355 nm |
| Emission Maximum (λem) | ~430 nm | ~430 nm[1] | ~430 nm |
Data for PA-DPH from Simon et al., 1989. Data for DPH and TMA-DPH are provided for comparison.
Table 2: Example Fluorescence Anisotropy Values in Liposomes
| Liposome Composition | Temperature | Probe | Fluorescence Anisotropy (r) |
| Sphingomyelin | 20°C | DPH | ~0.35 |
| Sphingomyelin + 40% Cholesterol | 20°C | DPH | ~0.40 |
| Sphingomyelin | 45°C | DPH | ~0.15 |
| Sphingomyelin + 40% Cholesterol | 45°C | DPH | ~0.30 |
This table provides example data for the parent DPH probe to illustrate the effect of cholesterol and temperature on membrane order as measured by fluorescence anisotropy.[2] Similar trends would be expected for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO or ethanol to create a stock solution, typically at a concentration of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Labeling of Liposomes with this compound
Materials:
-
Liposome suspension
-
This compound stock solution (from Protocol 1)
-
Appropriate buffer (e.g., PBS, HEPES-buffered saline)
-
Water bath or incubator
-
Fluorometer or fluorescence plate reader
Procedure:
-
Dilute the liposome suspension to the desired final concentration in the appropriate buffer.
-
From the stock solution, prepare a working solution of this compound in the same buffer.
-
Add the this compound working solution to the liposome suspension to achieve the desired final probe concentration (e.g., 1 µM). The final concentration of the organic solvent (DMSO or ethanol) should be kept to a minimum, typically below 0.5%.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 30-60 minutes, protected from light. This facilitates the incorporation of the probe into the lipid bilayer.[1]
-
After incubation, the sample is ready for fluorescence measurements.
Protocol 3: Labeling of Live Cells with this compound
Materials:
-
Adherent or suspension cells
-
Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound stock solution (from Protocol 1)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge (for suspension cells)
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
For Suspension Cells:
-
Harvest cells by centrifugation and wash twice with the chosen buffer.
-
Resuspend the cells in the buffer at the desired density.
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM.
-
Incubate for 5-30 minutes at 37°C in a CO₂ incubator.
-
Centrifuge the cells to remove the unincorporated probe and wash twice with fresh buffer.
-
Resuspend the cells in the appropriate buffer for analysis.
For Adherent Cells:
-
Grow cells on coverslips or in culture plates.
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the this compound labeling solution (1-10 µM in buffer) to the cells.
-
Incubate for 5-30 minutes at 37°C in a CO₂ incubator.
-
Remove the labeling solution and wash the cells twice with fresh buffer.
-
The cells are now ready for imaging or other fluorescence-based assays.
Visualizations
Caption: Experimental workflow for membrane labeling with this compound.
Caption: Conceptual diagram of using this compound to probe membrane changes in signaling.
References
Application Notes and Protocols for Fluorescence Lifetime Measurements of DPH Propionic Acid in Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a widely utilized fluorescent probe for investigating the biophysical properties of lipid membranes. Its fluorescence characteristics are highly sensitive to the microenvironment, making it an excellent tool for studying membrane fluidity and lipid organization. DPH propionic acid, an amphipathic derivative of DPH, partitions into the lipid bilayer with its propionic acid group anchored near the polar headgroup region. This localization allows for the specific probing of the membrane interface, a critical region for many cellular processes.
Time-resolved fluorescence spectroscopy, particularly the measurement of fluorescence lifetime, provides quantitative insights into the probe's environment. The fluorescence lifetime of this compound is influenced by factors such as lipid packing, phase state, and the presence of membrane-associated proteins and drugs. Consequently, measuring the fluorescence lifetime of this compound offers a powerful method to characterize membrane properties and their alterations in response to various stimuli. These measurements are crucial in basic research to understand membrane biology and in drug development to assess the impact of novel therapeutics on membrane structure and function.[1][2][3]
Principle of the Method
The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state after photon absorption before returning to the ground state. This parameter is sensitive to the probe's immediate surroundings. In a lipid membrane, the fluorescence lifetime of this compound is primarily influenced by the local polarity and viscosity.
-
Ordered Membranes (e.g., gel phase): In tightly packed, ordered membranes, the environment is more hydrophobic and rigid. This leads to a longer fluorescence lifetime for this compound.
-
Disordered Membranes (e.g., liquid-crystalline phase): In more fluid, disordered membranes, there is increased water penetration and greater molecular motion. This more polar and dynamic environment provides non-radiative decay pathways, resulting in a shorter fluorescence lifetime.
By measuring changes in the fluorescence lifetime, researchers can infer changes in membrane fluidity and organization. This technique is often performed using Time-Correlated Single Photon Counting (TCSPC), which offers high precision and sensitivity.[4][5][6]
Applications in Research and Drug Development
Fluorescence lifetime measurements of this compound in membranes have a broad range of applications:
-
Characterization of Model Membranes: Determining the physical state and phase behavior of liposomes and other model membrane systems.
-
Drug-Membrane Interactions: Assessing how drugs and other small molecules partition into and alter the properties of lipid bilayers, which is crucial for predicting their absorption, distribution, and potential toxicity.[2][7][8]
-
Membrane Protein Studies: Investigating how the lipid environment influences the structure and function of membrane-embedded proteins, such as receptors and ion channels.[9][10][11][12][13][14][15]
-
Cellular Studies: Probing the fluidity of biological membranes in living cells and how it changes in response to cellular processes, disease states, or drug treatment.
Data Presentation
The following tables summarize representative fluorescence lifetime data for DPH and its derivatives in various model membrane systems. Note that the fluorescence decay of DPH in membranes is often best described by a multi-exponential model, reflecting the heterogeneous environment of the probe. The intensity-weighted average lifetime (<τ>) is a robust parameter for comparison.
Table 1: Fluorescence Lifetime of DPH in Single-Component Liposomes
| Lipid Composition | Phase | Temperature (°C) | τ₁ (ns) | f₁ (%) | τ₂ (ns) | f₂ (%) | <τ> (ns) | Reference |
| DPPC | Gel | 25 | ~2.0 | ~20 | ~9.5 | ~80 | ~8.0 | Fictional data based on literature trends |
| DPPC | Liquid Crystalline | 50 | ~1.5 | ~30 | ~7.0 | ~70 | ~5.4 | Fictional data based on literature trends |
| DOPC | Liquid Crystalline | 25 | ~1.0 | ~40 | ~6.0 | ~60 | ~4.0 | Fictional data based on literature trends |
DPPC: Dipalmitoylphosphatidylcholine, DOPC: Dioleoylphosphatidylcholine. τ₁ and τ₂ are the short and long lifetime components, and f₁ and f₂ are their respective fractional intensities. <τ> is the intensity-weighted average lifetime calculated as <τ> = (f₁τ₁ + f₂τ₂)/(f₁ + f₂).
Table 2: Effect of Cholesterol on the Fluorescence Lifetime of DPH in DPPC Liposomes at 37°C
| Cholesterol (mol%) | τ₁ (ns) | f₁ (%) | τ₂ (ns) | f₂ (%) | <τ> (ns) | Reference |
| 0 | ~2.0 | ~20 | ~9.5 | ~80 | ~8.0 | Fictional data based on literature trends |
| 10 | ~2.2 | ~18 | ~9.8 | ~82 | ~8.3 | Fictional data based on literature trends |
| 20 | ~2.5 | ~15 | ~10.2 | ~85 | ~8.9 | Fictional data based on literature trends |
| 30 | ~2.8 | ~12 | ~10.5 | ~88 | ~9.4 | Fictional data based on literature trends |
Data are representative and illustrate the ordering effect of cholesterol, which leads to an increase in the average fluorescence lifetime.
Experimental Protocols
Protocol 1: Preparation of Liposomes Incorporating this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.[16][17][18]
Materials:
-
Lipids (e.g., DPPC, DOPC, Cholesterol) in chloroform or chloroform/methanol
-
This compound
-
Chloroform
-
Buffer (e.g., PBS, HEPES buffer, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amount of lipids from their stock solutions.
-
Add this compound to the lipid mixture. A molar ratio of lipid to probe of 200:1 to 500:1 is recommended.
-
Mix thoroughly.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. A gentle stream of nitrogen gas can also be used.
-
Continue to evaporate for at least 1 hour after a visible film has formed to ensure complete removal of the solvent.
-
-
Hydration:
-
Add the desired volume of buffer to the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipids.
-
Hydrate the lipid film by gentle rotation of the flask in a water bath set above the Tm for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce a homogenous population of LUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use them within a few days for optimal results. Protect from light.
-
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
This protocol provides a general procedure for measuring the fluorescence lifetime of this compound in liposomes using a TCSPC instrument.[4][5][6][19]
Instrumentation:
-
TCSPC Spectrofluorometer equipped with:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength around 360 nm.
-
Temperature-controlled sample holder.
-
Emission monochromator.
-
Fast photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP).
-
TCSPC electronics.
-
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the TCSPC system and allow it to warm up for at least 30 minutes for stable operation.
-
Set the excitation wavelength to ~360 nm.
-
Set the emission monochromator to ~430 nm.
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for accurate data analysis.
-
-
Sample Preparation for Measurement:
-
Dilute the this compound-labeled liposome suspension in the buffer to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Place the sample in a cuvette and insert it into the temperature-controlled sample holder.
-
Allow the sample to equilibrate at the desired temperature for at least 10-15 minutes before measurement.
-
-
Data Acquisition:
-
Set the data acquisition parameters (e.g., time window, resolution, collection time) to obtain a sufficient number of photon counts in the peak channel (typically >10,000 counts) for good statistical accuracy.
-
Acquire the fluorescence decay curve for the sample.
-
Acquire a corresponding decay curve for a "blank" sample (liposomes without the probe) to account for any background signal.
-
-
-
Subtract the background decay from the sample decay.
-
Perform deconvolution of the sample decay with the IRF using appropriate fitting software.
-
Fit the decay data to a multi-exponential decay model: I(t) = Σ αᵢ exp(-t/τᵢ) where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th component, and τᵢ is the lifetime of the i-th component.
-
Evaluate the goodness of the fit using statistical parameters like chi-squared (χ²).
-
Calculate the intensity-weighted average lifetime: <τ> = Σ (αᵢτᵢ²) / Σ (αᵢτᵢ)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for fluorescence lifetime measurement of this compound in liposomes.
Signaling Pathway: Membrane Fluidity and GPCR Function
Caption: Influence of membrane fluidity on G-Protein Coupled Receptor (GPCR) signaling.[9][23][24][25]
Signaling Pathway: Membrane Fluidity and Ion Channel Function
Caption: Modulation of ion channel function by membrane fluidity.[10][11][26][27][28]
References
- 1. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. becker-hickl.com [becker-hickl.com]
- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]
- 7. mpikg.mpg.de [mpikg.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. The role of lipids in defining membrane protein interactions: insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane proteins bind lipids selectively to modulate their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy [frontiersin.org]
- 21. Quantitative analysis of fluorescence lifetime imaging made easy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Role of Membrane Integrity on G protein-coupled Receptors: Rhodopsin Stability and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid bilayer - Wikipedia [en.wikipedia.org]
- 26. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Ion channel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for DPH Propionic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPH propionic acid, scientifically known as 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid, is a fluorescent probe widely utilized in the study of biological membranes. Its fluorescence characteristics are sensitive to the microenvironment, making it an excellent tool for investigating membrane fluidity and lipid bilayer properties. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for use in fluorescence-based assays.
Physicochemical Properties and Storage
This compound is typically supplied as a powder. Understanding its fundamental properties is essential for proper handling and use.
| Property | Value | Reference |
| Full Chemical Name | 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid | [1] |
| Synonyms | PA-DPH | [2] |
| Molecular Formula | C₂₁H₂₀O₂ | |
| Molecular Weight | 304.39 g/mol | |
| Appearance | Powder | |
| Storage Temperature | -20°C | |
| Stability | 1 year at -20°C |
Preparation of this compound Stock Solutions
The hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol for a 10 mM Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.044 mg of the powder.
-
Dissolving: Add the weighed powder to a microcentrifuge tube or an amber glass vial. Add the appropriate volume of DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C to protect it from light and moisture.
Note: For experiments sensitive to DMSO, ethanol can be considered as an alternative solvent. However, the solubility in ethanol may be lower, and it should be empirically determined.
Experimental Application: Membrane Fluidity Assay using Fluorescence Polarization
This compound is a valuable tool for assessing membrane fluidity through fluorescence polarization (FP). The degree of polarization of the emitted fluorescence is inversely proportional to the rotational freedom of the probe within the lipid bilayer, which in turn reflects the fluidity of the membrane.[3][4]
Principle:
In a fluid membrane, the this compound molecule rotates more freely, leading to a lower fluorescence polarization value. Conversely, in a more rigid or viscous membrane, the rotation is restricted, resulting in a higher polarization value.
Experimental Workflow:
Protocol:
-
Prepare this compound Working Solution: Dilute the 10 mM stock solution in an appropriate assay buffer (e.g., PBS or Hanks' Balanced Salt Solution) to a final working concentration. A typical final concentration in the assay is between 0.5 µM and 10 µM.[5] The optimal concentration should be determined empirically for the specific experimental system.
-
Prepare Cell or Liposome Suspension: Resuspend cells or liposomes in the assay buffer to the desired density.
-
Incubation: Add the this compound working solution to the cell or liposome suspension. Incubate for a sufficient period (e.g., 30-60 minutes) at the desired temperature to allow the probe to incorporate into the membranes. Protect the samples from light during incubation.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader or fluorometer equipped with polarizers. The typical excitation and emission wavelengths for DPH and its derivatives are around 355 nm and 430 nm, respectively.[5]
Signaling Pathway and Mechanism of Action
This compound does not directly participate in or modulate specific signaling pathways in the way a drug or signaling molecule would. Instead, its utility lies in its function as a biophysical probe. The "signaling" it provides is a physical signal—a change in fluorescence polarization—that reports on the state of the cell membrane.
The mechanism is based on its molecular structure. The hydrophobic diphenylhexatriene moiety partitions into the hydrophobic core of the lipid bilayer, while the propionic acid group provides a degree of anchoring at the aqueous interface.
Summary of Quantitative Data
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM | Higher concentrations may be possible depending on the solvent. |
| Working Concentration | 0.5 - 10 µM | Optimal concentration should be determined for each specific application.[5] |
| Excitation Wavelength | ~355 nm | [5] |
| Emission Wavelength | ~430 nm | [5] |
| Incubation Time | 30 - 60 minutes | Should be optimized to ensure complete membrane incorporation. |
| Incubation Temperature | Varies by experiment | Typically physiological temperatures (e.g., 37°C) are used. |
Disclaimer: These protocols and application notes are intended for guidance and should be adapted by the end-user to suit their specific experimental requirements. Always consult the manufacturer's safety data sheet (SDS) before handling any chemical.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DPH Propionic Acid Incorporation into Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid bilayers, mimicking the cell membrane. The incorporation of fluorescent probes, such as 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH propionic acid), into GUVs allows for the investigation of membrane dynamics, fluidity, and lipid organization. This compound is an anionic derivative of the fluorescent probe DPH, and its propionic acid group anchors it at the membrane-water interface. This document provides detailed application notes and protocols for the successful incorporation of this compound into GUVs, primarily through the electroformation technique.
Properties of this compound
This compound is a fluorescent membrane probe that exhibits changes in its fluorescence properties based on the surrounding lipid environment. Its fluorescence polarization is particularly sensitive to the order and dynamics of the lipid acyl chains.
| Property | Value | Reference |
| Molar Absorption Coefficient | 60,000 cm⁻¹·mol⁻¹ | [1] |
| Quantum Yield (in fluid phase membranes) | 0.7 | [1] |
| Fluorescence Lifetime (in fluid phase membranes) | 5 ns | [1] |
| Excitation Maximum (in POPC/ITZ bilayer) | 350 nm | [2] |
| Emission Maximum (in POPC/ITZ bilayer) | 428 nm | [2] |
Experimental Protocols
Protocol 1: Incorporation of this compound into GUVs via Electroformation
This protocol details the most common method for GUV formation and the incorporation of this compound.
Materials:
-
Lipids: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), Sphingomyelin (SM), Cholesterol (Chol). Lipids should be of high purity.
-
Fluorescent Probe: this compound.
-
Solvents: Chloroform or a mixture of Chloroform/Methanol (e.g., 2:1 or 9:1 v/v).
-
Spreading Solution: A solution of lipids and this compound in the chosen solvent.
-
Hydration Solution: A non-ionic solution, typically sucrose or glucose, with a concentration of 100-200 mM. For physiological conditions, buffers like HEPES with NaCl can be used, though this can be more challenging.
-
Electroformation Chamber: Commercially available or custom-made, typically with Indium Tin Oxide (ITO) coated glass slides or platinum wires as electrodes.
-
Function Generator: To apply the AC electric field.
-
Microscope: A fluorescence microscope equipped for observing the GUVs.
Experimental Workflow:
Procedure:
-
Preparation of the Lipid-Probe Mixture:
-
Prepare a stock solution of your desired lipid composition in chloroform or a chloroform/methanol mixture. A typical total lipid concentration is 1-10 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or chloroform).
-
Mix the lipid stock solution with the this compound stock solution to achieve a final probe-to-lipid molar ratio in the range of 1:200 to 1:1000. A common starting point is a this compound concentration of approximately 0.5 mol%.
-
-
Lipid Film Deposition:
-
Identify the conductive sides of the ITO-coated glass slides using a multimeter.
-
Using a Hamilton syringe, carefully spread a small volume (e.g., 5-10 µL) of the lipid-probe mixture onto the conductive side of an ITO slide.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or by placing the slide in a vacuum desiccator for at least 30 minutes to form a thin, dry lipid film.
-
-
Electroformation:
-
Assemble the electroformation chamber by placing a spacer (e.g., a silicone O-ring) on the lipid-coated slide and placing a second ITO slide on top, with the conductive sides facing each other.
-
Fill the chamber with the pre-warmed hydration solution (e.g., 200 mM sucrose). The temperature should be above the phase transition temperature of the lipids used.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. Typical parameters are a frequency of 10 Hz and a voltage of 1-3 V. The electroformation process is typically run for 1-2 hours. Some protocols suggest a gradual decrease in frequency towards the end of the process.
-
-
GUV Harvesting and Observation:
-
After electroformation, gently collect the GUV-containing solution from the chamber using a pipette with a wide-bore tip to avoid rupturing the vesicles.
-
Transfer the GUV suspension to a microscope slide or imaging chamber for observation under a fluorescence microscope.
-
Quantitative Data for Electroformation Parameters:
| Parameter | Recommended Range | Notes |
| Lipid Concentration | 1 - 10 mg/mL in organic solvent | Higher concentrations can lead to thicker films, potentially reducing GUV yield. |
| This compound:Lipid Ratio | 1:200 - 1:1000 (molar ratio) | Higher probe concentrations can potentially perturb the membrane. |
| Hydration Solution | 100 - 200 mM Sucrose or Glucose | Ionic solutions can be used but may require optimization of electrical parameters.[3][4] |
| AC Field Frequency | 10 - 500 Hz | A common starting point is 10 Hz.[4] |
| AC Field Voltage | 1 - 3 V | Higher voltages can lead to vesicle rupture. |
| Electroformation Time | 1 - 2 hours | Longer times may improve yield but can also lead to vesicle degradation. |
| Temperature | Above the lipid phase transition temperature | Crucial for the formation of fluid-phase vesicles. |
Protocol 2: Characterization of this compound Labeled GUVs by Fluorescence Microscopy
Procedure:
-
Sample Preparation: Prepare a microscope slide with a small aliquot of the GUV suspension. To minimize GUV movement, the slide can be coated with a solution of bovine serum albumin (BSA).
-
Microscopy Settings:
-
Use a fluorescence microscope with appropriate filter sets for DPH (Excitation ~350 nm, Emission ~430-460 nm).
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image Analysis:
-
Confirm the successful incorporation of this compound by observing fluorescence from the GUV membranes.
-
Assess the unilamellarity of the vesicles by observing the uniformity of the fluorescence signal around the vesicle circumference.
-
The size distribution of the GUV population can be determined using image analysis software.
-
Data Presentation
Table 1: Example Lipid Compositions for GUV Formation
| Lipid Composition (molar ratio) | Expected Phase | Notes |
| DOPC (100%) | Liquid-disordered (Ld) | Forms stable GUVs, good for basic fluidity studies. |
| POPC (100%) | Liquid-disordered (Ld) | Similar to DOPC, widely used. |
| DOPC:Cholesterol (7:3) | Liquid-ordered (Lo) | Creates a more ordered membrane environment. |
| DOPC:SM:Cholesterol (2:2:1) | Ld + Lo phase coexistence | Useful for studying lipid domains and probe partitioning. |
| POPC:POPS (9:1) | Ld (with negative charge) | The presence of charged lipids like POPS may require optimization of electroformation conditions due to the charge of this compound.[4] |
Signaling Pathways and Logical Relationships
The primary application of this compound in GUVs is not to study specific signaling pathways within the vesicle, but rather to use the GUV as a model system to understand how membrane properties, which are crucial for signaling, are affected by various factors.
Troubleshooting
-
Low GUV Yield:
-
Cause: Lipid film is too thick or too thin.
-
Solution: Optimize the concentration of the lipid solution and the volume deposited.
-
Cause: Incomplete solvent evaporation.
-
Solution: Increase the drying time under vacuum.
-
Cause: Inappropriate electrical parameters.
-
Solution: Systematically vary the frequency and voltage.
-
Cause: Presence of charged lipids (including this compound).
-
Solution: Try lower concentrations of the charged species or use alternative GUV formation methods like gentle hydration.
-
-
Multilamellar or Defective Vesicles:
-
Cause: Hydration process is too rapid.
-
Solution: Ensure a slow and gentle hydration process.
-
Cause: Non-optimal electroformation parameters.
-
Solution: Adjust frequency and voltage.
-
-
Fluorescence Signal is Weak:
-
Cause: Low incorporation efficiency of this compound.
-
Solution: Increase the probe-to-lipid ratio, but be mindful of potential membrane perturbation.
-
Cause: Photobleaching.
-
Solution: Reduce excitation light intensity and exposure time.
-
Conclusion
The incorporation of this compound into GUVs provides a powerful tool for investigating the biophysical properties of lipid membranes. The protocols and data presented here offer a comprehensive guide for researchers to successfully prepare and characterize these model systems. Careful optimization of the experimental parameters, particularly when working with charged lipids, is crucial for obtaining high-quality, unilamellar vesicles.
References
- 1. Membrane Fluidity and Lipid Order in Ternary Giant Unilamellar Vesicles Using a New Bodipy-Cholesterol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluorescence Anisotropy of DPH Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH Propionic Acid), a fluorescent probe, for investigating the biophysical properties of lipid membranes. The detailed protocols are intended for researchers in cell biology, membrane biophysics, and drug development who are interested in characterizing membrane fluidity, order, and the effects of membrane-active compounds.
Introduction to this compound and Time-Resolved Fluorescence Anisotropy
This compound is a fluorescent probe belonging to the diphenylhexatriene (DPH) family. Its amphipathic nature, with a hydrophobic DPH moiety and a negatively charged propionic acid group, allows it to anchor at the membrane interface, providing insights into the dynamics and organization of the lipid bilayer.[1] Time-resolved fluorescence anisotropy is a powerful technique that measures the rotational motion of a fluorophore on a nanosecond timescale.[2] By exciting the sample with vertically polarized light and measuring the parallel and perpendicular components of the fluorescence emission over time, one can determine the rotational correlation time and the order parameter of the probe. These parameters provide quantitative information about the local viscosity ("microviscosity") and the degree of orientational constraint within the probe's environment, which are reflections of the membrane's fluidity and order.[3][4][5]
Applications in Research and Drug Development
Time-resolved fluorescence anisotropy of this compound is a versatile tool with numerous applications:
-
Characterization of Model Membranes: Elucidate the fundamental biophysical properties of various lipid compositions, including the effects of lipid saturation, headgroup type, and cholesterol content.[4][6]
-
Drug-Membrane Interactions: Investigate how drugs, peptides, and other bioactive molecules interact with and alter the properties of cell membranes. This is crucial for understanding mechanisms of action and potential off-target effects.[5]
-
Membrane Fluidity in Cellular Systems: While challenging due to the complexity of cellular membranes, this technique can provide insights into the average fluidity of plasma membranes and intracellular organelles.
-
High-Throughput Screening: In a simplified steady-state format, fluorescence anisotropy can be adapted for high-throughput screening of compound libraries to identify molecules that modulate membrane properties.
Quantitative Data Summary
The following tables summarize typical fluorescence lifetime and anisotropy parameters for DPH and its derivatives in various model lipid systems. While specific data for this compound is limited in the literature, the data for DPH and other charged derivatives provide a valuable reference.
Table 1: Fluorescence Lifetimes (τ) of DPH and Derivatives in Model Membranes
| Fluorophore | Lipid System | Temperature (°C) | τ (ns) | Reference |
| DPH | DPPC (gel phase) | 25 | ~9.8 | Fictional Data Point |
| DPH | DPPC (liquid crystalline) | 50 | ~7.5 | Fictional Data Point |
| DPH | DOPC | 25 | ~6.5 | Fictional Data Point |
| DPH-PC | POPC | 23 | ~7.0 | [7] |
| DPH-PC | POPC/Cholesterol (36 mol%) | 23 | ~8.0 | [7] |
| PA-DPH | Fluid phase membranes | Not specified | ~5.0 | [8] |
Table 2: Rotational Correlation Times (Φ) and Order Parameters (S) of DPH and Derivatives in Model Membranes
| Fluorophore | Lipid System | Temperature (°C) | Φ (ns) | S | Reference |
| DPH | DPPC (gel phase) | 30 | >10 | ~0.85 | Fictional Data Point |
| DPH | DPPC (liquid crystalline) | 50 | ~1.5 | ~0.60 | Fictional Data Point |
| DPH | DOPC | 25 | ~0.8 | ~0.45 | Fictional Data Point |
| DPH-PC | POPC | 23 | ~1.9 | ~0.76 | [7] |
| DPH-PC | POPC/Cholesterol (36 mol%) | 23 | ~1.9 | ~0.88 | [7] |
| NBD-PC | DPPC Vesicle | 20 | ~5.04 | Not Reported | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg).
-
Dissolving: Dissolve the powder in a suitable organic solvent such as dimethylformamide (DMF) or ethanol to a final concentration of 1-2 mM.
-
Storage: Store the stock solution in a dark, airtight container at -20°C to prevent degradation and solvent evaporation.
Preparation of Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform or a chloroform/methanol mixture.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, Tris-HCl) by vortexing vigorously above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the membrane by alternately pushing the plungers of the two syringes. Perform at least 11 passes to ensure a homogeneous population of LUVs.
-
Labeling of Liposomes with this compound
-
Dilution: Dilute the this compound stock solution in the same buffer used for liposome preparation.
-
Incubation: Add a small aliquot of the diluted this compound solution to the liposome suspension. A final probe-to-lipid molar ratio of 1:200 to 1:500 is recommended to avoid self-quenching and membrane perturbation.
-
Equilibration: Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the incorporation of the probe into the lipid bilayer.
Time-Resolved Fluorescence Anisotropy Measurement using TCSPC
Instrumentation: A time-correlated single photon counting (TCSPC) system equipped with a picosecond pulsed laser, polarization optics, and a sensitive detector (e.g., microchannel plate photomultiplier tube, MCP-PMT) is required.
Instrument Settings (Typical):
-
Excitation Wavelength: ~350-360 nm
-
Emission Wavelength: ~430-450 nm
-
Laser Repetition Rate: 1-10 MHz (chosen to allow for complete fluorescence decay between pulses)
-
Polarizers: A vertically oriented polarizer in the excitation path and a computer-controlled rotating polarizer in the emission path.
-
Data Acquisition: Collect the parallel (I||(t)) and perpendicular (I⊥(t)) fluorescence decay curves sequentially. Ensure sufficient photon counts in the peak channel for good statistical accuracy (e.g., >10,000 counts).
Data Acquisition Workflow:
-
Instrument Warm-up: Allow the laser and electronics to warm up for at least 30 minutes to ensure stable operation.
-
G-Factor Calibration: Measure the instrument response function (IRF) using a scattering solution (e.g., dilute ludox) and the fluorescence decay of a reference compound with a known lifetime (e.g., p-terphenyl in cyclohexane) to determine the G-factor, which corrects for the differential sensitivity of the detection system to vertically and horizontally polarized light.
-
Sample Measurement:
-
Place the this compound-labeled liposome sample in the sample holder.
-
Measure the parallel (I||(t)) and perpendicular (I⊥(t)) fluorescence decay curves.
-
Measure the corresponding decay curves for a blank sample (unlabeled liposomes) to account for background signal.
-
Data Analysis
-
Background Subtraction: Subtract the blank decay curves from the corresponding sample decay curves.
-
Anisotropy Decay Calculation: Calculate the time-resolved fluorescence anisotropy, r(t), using the following equation:
r(t) = (I||(t) - G * I⊥(t)) / (I||(t) + 2 * G * I⊥(t))
-
Model Fitting: Fit the anisotropy decay curve to a multi-exponential decay model. A common model for probes in membranes is the "wobble-in-cone" model, which can be approximated by a bi-exponential decay:
r(t) = r0 * [(S2) + (1 - S2) * exp(-t/Φf)] * exp(-t/Φs)
Where:
-
r0 is the initial anisotropy.
-
S is the order parameter, representing the degree of restriction of the probe's motion.
-
Φf is the fast rotational correlation time, representing the wobbling motion of the probe.
-
Φs is the slow rotational correlation time, representing the overall rotation of the liposome (often negligible for LUVs).
For practical purposes, a simpler bi-exponential or even a single exponential decay model is often used to fit the data and extract apparent rotational correlation times.
-
Visualizations
Caption: Experimental workflow for time-resolved fluorescence anisotropy of this compound.
Caption: Data analysis workflow for time-resolved fluorescence anisotropy.
While this compound is primarily a biophysical probe, propionic acid itself has been shown to influence cellular signaling. For instance, it can activate the MAPK/ERK signaling pathway.[10][11] This presents an interesting, albeit indirect, connection that researchers might consider when studying the broader cellular effects of compounds that alter membrane properties.
Caption: Simplified schematic of the MAPK/ERK signaling pathway potentially influenced by propionic acid.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase probe concentration (while monitoring for quenching), increase data acquisition time, or optimize detector settings.
-
Poor Fitting of Anisotropy Decay: The chosen model may be too simple. Consider a more complex model or check for sample heterogeneity. Ensure proper G-factor correction.
-
Photobleaching: Reduce laser power or sample exposure time. Check for the formation of photoproducts that may have different fluorescence properties.
By following these detailed application notes and protocols, researchers can effectively employ time-resolved fluorescence anisotropy of this compound to gain valuable insights into the complex and dynamic nature of lipid membranes.
References
- 1. Asymmetry of membrane fluidity in the lipid bilayer of blood platelets: fluorescence study with diphenylhexatriene and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.sif.it [static.sif.it]
- 3. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular order and dynamics in planar lipid bilayers: effects of unsaturation and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneous rotational diffusion of a fluorescent probe in lipid monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionic acid induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propionic acid induces dendritic spine loss by MAPK/ERK signaling and dysregulation of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal-to-noise ratio in DPH propionic acid experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-(6-phenyl-1,3,5-hexatrien-1-yl)phenyl)propanoic acid (DPH Propionic Acid or DPH-PA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio and overcome common challenges in your DPH-PA experiments for membrane fluidity analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DPH?
A1: this compound (DPH-PA) is a fluorescent probe used to measure membrane fluidity. Like its parent compound, 1,6-diphenyl-1,3,5-hexatriene (DPH), it intercalates into the hydrophobic core of lipid bilayers. The rotational movement of the probe within the membrane is sensitive to the local viscosity, which is measured by fluorescence anisotropy. A higher anisotropy value corresponds to lower membrane fluidity and a more ordered membrane state.[1]
The key difference is the addition of a propionic acid group, which provides a negative charge at physiological pH. This modification anchors the probe closer to the membrane surface compared to the more centrally located DPH.[2] This surface anchoring makes DPH-PA particularly useful for studying the properties of the outer leaflet of the plasma membrane in living cells. However, it's important to note that DPH-PA can be rapidly internalized into intracellular membranes.
Q2: What are the optimal excitation and emission wavelengths for DPH-PA?
A2: The optimal excitation and emission wavelengths for DPH-PA are similar to those for DPH. For most applications, an excitation wavelength of approximately 355 nm and an emission wavelength of around 430 nm are recommended.[3] It is always advisable to determine the optimal wavelengths empirically on your specific instrument and with your experimental sample.
Q3: How does pH affect DPH-PA fluorescence and membrane localization?
A3: The propionic acid moiety of DPH-PA has a pKa, and its protonation state is dependent on the environmental pH. At physiological pH (~7.4), the carboxyl group is deprotonated, carrying a negative charge that helps to anchor it at the membrane interface. In acidic environments, the carboxyl group becomes protonated, losing its charge and potentially allowing the probe to penetrate deeper into the lipid bilayer. This change in localization can affect the measured fluorescence anisotropy, so maintaining a stable and appropriate pH is critical for reproducible results.
Q4: Can DPH-PA be used in live cells?
A4: Yes, DPH-PA is suitable for use in living cells. Its membrane-permeant nature allows it to label cellular membranes. However, a key consideration is its rapid internalization, leading to the staining of various intracellular organelles.[4] If the primary interest is the plasma membrane, measurements should be conducted shortly after labeling. For longer-term studies or to specifically target the plasma membrane, a charged, non-internalizing analog like TMA-DPH might be more appropriate.
Troubleshooting Guide
This guide addresses common issues encountered during DPH-PA experiments and provides practical solutions to improve your signal-to-noise ratio.
Problem 1: Low Fluorescence Signal
A weak fluorescence signal can make it difficult to obtain reliable anisotropy measurements.
| Potential Cause | Solution |
| Insufficient Probe Concentration | Optimize the DPH-PA concentration. For initial experiments, a concentration range of 0.5 to 5 µM is a good starting point.[5] |
| Inadequate Incubation Time/Temperature | Ensure sufficient time and an appropriate temperature for the probe to incorporate into the membrane. For liposomes, incubation at a temperature above the lipid phase transition for 30-60 minutes is often effective.[3] For live cells, a shorter incubation of 5-15 minutes at 37°C is typically sufficient.[5] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity that provides a measurable signal. If available on your instrument, use neutral density filters to attenuate the light source.[6] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths and bandwidths are correctly set for DPH-PA. Ensure that the detector gain is optimized to amplify the signal without introducing excessive noise.[7] |
Problem 2: High Background Fluorescence
High background can obscure the true signal from the DPH-PA incorporated in the membrane, leading to an artificially low signal-to-noise ratio.
| Potential Cause | Solution |
| Autofluorescence | Biological samples, particularly cells, can exhibit intrinsic fluorescence. Measure the fluorescence of an unlabeled sample to determine the level of autofluorescence and subtract it from your experimental measurements. |
| Contaminated Reagents or Buffers | Use high-purity, spectroscopy-grade solvents and reagents. Prepare fresh buffers before each experiment to avoid microbial growth or contamination that can contribute to background fluorescence.[6] |
| Excess Unbound Probe | If working with cell suspensions or liposomes, wash the sample after incubation to remove any unbound DPH-PA from the buffer. This can be done by gentle centrifugation and resuspension in fresh buffer.[5] |
| Scattered Light | Light scattering, especially from turbid samples like cell suspensions, can contribute significantly to the background. Ensure proper instrument alignment and consider using filters to minimize scattered light from reaching the detector.[8] |
Problem 3: High Variability in Anisotropy Readings
| Potential Cause | Solution |
| Temperature Fluctuations | Membrane fluidity is highly sensitive to temperature. Use a temperature-controlled sample holder to maintain a constant and uniform temperature throughout the experiment.[9] |
| Sample Heterogeneity | Ensure that your liposome or cell suspension is homogeneous. For liposomes, extrusion can produce vesicles of a more uniform size. For cells, ensure they are well-suspended and not clumped. |
| Instrument Instability | Allow the light source and detectors of your fluorometer to warm up and stabilize before taking measurements. Check the instrument's performance with a standard fluorophore to ensure it is functioning correctly. |
| Photodegradation of the Sample | In addition to photobleaching the probe, intense excitation light can also damage the biological sample, altering membrane properties. Limit exposure to the excitation light as much as possible. |
Experimental Protocols
Protocol 1: Membrane Fluidity of Liposomes using DPH-PA
This protocol provides a general guideline for measuring the fluorescence anisotropy of DPH-PA in unilamellar liposomes.
Materials:
-
DPH-Propionic Acid (stock solution in DMSO or ethanol)
-
Lipid of interest (e.g., DPPC, POPC)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Spectrofluorometer with polarization capabilities
Procedure:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by a method such as extrusion. A lipid concentration of 100-200 µM is a common starting point.
-
DPH-PA Labeling:
-
Prepare a working solution of DPH-PA in the hydration buffer.
-
Add the DPH-PA solution to the liposome suspension to a final probe concentration of 1 µM. The final DMSO or ethanol concentration should be kept below 1% to avoid affecting membrane properties.
-
Incubate the mixture for 30-60 minutes at a temperature above the phase transition temperature of the lipid, protected from light.
-
-
Fluorescence Anisotropy Measurement:
-
Equilibrate the sample to the desired measurement temperature in the spectrofluorometer's temperature-controlled cuvette holder.
-
Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
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Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the G-factor, an instrument-specific correction factor.
-
Protocol 2: Plasma Membrane Fluidity of Live Cells using DPH-PA
This protocol outlines the steps for labeling live cells with DPH-PA to measure plasma membrane fluidity.
Materials:
-
DPH-Propionic Acid (stock solution in DMSO)
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Cultured cells (adherent or in suspension)
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Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)[5]
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Fluorescence microscope or spectrofluorometer with polarization optics
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in imaging-compatible plates.
-
For suspension cells, harvest them by centrifugation and resuspend in the appropriate buffer at the desired density.
-
-
DPH-PA Labeling:
-
Washing (Optional but Recommended):
-
For suspension cells, gently centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed medium or buffer to remove excess probe.
-
For adherent cells, gently aspirate the labeling solution and wash the cells twice with fresh, pre-warmed medium or buffer.
-
-
Fluorescence Anisotropy Measurement:
-
Immediately proceed to imaging or measurement to minimize probe internalization.
-
Use a fluorescence microscope equipped with polarizers or a spectrofluorometer to measure the fluorescence anisotropy as described in Protocol 1.
-
Data Presentation
Table 1: Typical Experimental Parameters for DPH-PA Fluorescence Anisotropy
| Parameter | Liposomes | Live Cells |
| DPH-PA Concentration | 0.5 - 2 µM | 1 - 5 µM[5] |
| Incubation Time | 30 - 60 minutes | 5 - 15 minutes[5] |
| Incubation Temperature | Above lipid T_m | 37°C[5] |
| Excitation Wavelength | ~355 nm[3] | ~355 nm[5] |
| Emission Wavelength | ~430 nm[3] | ~430 nm[5] |
Table 2: Comparison of DPH and DPH-PA Properties
| Property | DPH | DPH-PA | Reference |
| Molar Absorption Coefficient (cm⁻¹M⁻¹) | ~88,000 | ~60,000 | [2] |
| Quantum Yield (in fluid membranes) | ~0.8 | ~0.7 | [2] |
| Fluorescence Lifetime (ns, in fluid membranes) | ~9 | ~5 | [2] |
| Relative Membrane Location | Deeper in hydrophobic core | Anchored near the surface | [2] |
Visualizations
Caption: A generalized workflow for DPH-PA fluorescence anisotropy experiments.
Caption: A decision-making flowchart for troubleshooting common signal-to-noise issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 9. jasco-global.com [jasco-global.com]
Troubleshooting DPH propionic acid aggregation in aqueous solutions
Welcome to the technical support center for 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (DPH propionic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and troubleshooting of this compound aqueous solutions, with a focus on addressing common aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent probe characterized by a diphenylhexatriene (DPH) fluorophore linked to a phenylpropionic acid moiety. The propionic acid group provides a negative charge at neutral pH, making it an anionic fluorescent probe. It is primarily used in biophysical and pharmaceutical research to study the properties of lipid membranes and to investigate lipid-protein interactions. Its fluorescence characteristics are sensitive to the polarity and viscosity of its microenvironment.
Q2: Why does my this compound solution appear cloudy or show visible precipitates?
Cloudiness or precipitation in your this compound solution is a strong indicator of aggregation. This compound is an amphiphilic molecule with a large hydrophobic diphenylhexatriene group and a hydrophilic carboxylic acid group. In aqueous solutions, these molecules have a tendency to self-assemble into aggregates to minimize the unfavorable interaction between the hydrophobic portion and water. This aggregation is highly dependent on factors such as concentration, pH, temperature, and ionic strength.
Q3: What is the critical aggregation concentration (CAC) of this compound?
The exact critical aggregation concentration (CAC) for this compound in a specific buffer can vary. It is crucial to experimentally determine the CAC under your specific experimental conditions. Exceeding the CAC will lead to the formation of micelles or larger aggregates.
Q4: How does pH affect the solubility and aggregation of this compound?
The pH of the aqueous solution plays a critical role in the solubility and aggregation of this compound due to the presence of the carboxylic acid group (propionic acid).
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At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less charged and more hydrophobic. This significantly reduces its aqueous solubility and promotes aggregation.
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At neutral to high pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), imparting a negative charge on the molecule. This increases its hydrophilicity and electrostatic repulsion between molecules, which can help to prevent aggregation and improve solubility. The production of propionic acid by certain bacteria has been shown to be optimal in the pH range of 6.0 to 7.0.[1]
Q5: Can temperature and ionic strength influence aggregation?
Yes, both temperature and ionic strength can significantly impact the aggregation of this compound.
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Temperature: The effect of temperature on the aggregation of amphiphilic molecules can be complex. For some, an increase in temperature can increase the hydrophobic effect, favoring aggregation. For others, it can increase molecular motion and potentially disrupt aggregates. The aggregation of some thermoresponsive polymers is known to be induced by temperature changes.[2][3]
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Ionic Strength: Increasing the ionic strength of the solution by adding salts can shield the electrostatic repulsion between the negatively charged carboxylate groups of this compound molecules. This reduction in repulsion can lower the energy barrier for aggregation and promote the formation of larger assemblies. The binding of molecules to charged membranes has been shown to be strongly dependent on the ionic strength of the buffer solution.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound aggregation in aqueous solutions.
Issue 1: Solution is cloudy immediately after preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration is too high | Prepare a new solution at a lower concentration, ensuring it is below the critical aggregation concentration (CAC). | A clear, transparent solution. |
| Low pH of the aqueous buffer | Increase the pH of the buffer to a value where the carboxylic acid group is deprotonated (typically pH > 7.0). | Improved solubility and a clear solution due to increased electrostatic repulsion. |
| Incomplete dissolution of stock solution | Ensure the stock solution in an organic solvent is fully dissolved before adding it to the aqueous buffer. Briefly vortex or sonicate the stock solution. | Complete dissolution of the probe in the stock, leading to a clear final solution. |
Issue 2: Solution becomes cloudy over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow aggregation kinetics | Prepare fresh solutions immediately before use. Avoid long-term storage of aqueous solutions. | The solution remains clear for the duration of the experiment. |
| Temperature fluctuations | Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. | Minimized temperature-induced aggregation. |
| High ionic strength of the buffer | If experimentally permissible, reduce the salt concentration in your buffer. | Reduced charge screening, leading to greater electrostatic repulsion and less aggregation. |
Issue 3: Inconsistent or unexpected fluorescence readings.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of aggregates | Characterize your solution for the presence of aggregates using Dynamic Light Scattering (DLS). If aggregates are present, address the issue using the steps above. | Monodisperse solution leading to reproducible and reliable fluorescence data. |
| Inner filter effect at high concentrations | Dilute your sample to an appropriate concentration range for fluorescence measurements. | Linear relationship between concentration and fluorescence intensity. |
| Environmental sensitivity of the probe | Ensure the pH, temperature, and ionic strength of your samples are consistent across all experiments. | Consistent fluorescence lifetime and anisotropy measurements. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable organic solvent such as ethanol, methanol, or DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Mixing: Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Buffer Preparation: Prepare the desired aqueous buffer with a controlled pH and ionic strength. For better solubility, a pH above 7.0 is recommended.
-
Dilution: While vortexing the aqueous buffer, add a small volume of the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the properties of the aqueous solution.
-
Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous solution immediately for your experiments to minimize the risk of aggregation over time.
Protocol 3: Characterization of Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique to determine the size distribution of particles or aggregates in a solution.[5][6][7]
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Sample Preparation: Prepare the this compound aqueous solution as described in Protocol 2.
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Instrumentation: Use a DLS instrument to measure the hydrodynamic radius of any particles in the solution.
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Data Acquisition: Acquire the correlation function of the scattered light intensity.
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Data Analysis: Analyze the correlation function to obtain the size distribution and polydispersity index (PDI). A monomodal distribution with a low PDI indicates a homogenous solution, while a multimodal distribution or a high PDI suggests the presence of aggregates.
Visualizing Troubleshooting Workflows
Below are diagrams illustrating the logical steps for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for a cloudy this compound solution.
Caption: Troubleshooting workflow for inconsistent fluorescence readings.
References
- 1. Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-induced aggregation kinetics in aqueous solutions of a temperature-sensitive amphiphilic block copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Cooperative lipid-protein interaction. Effect of pH and ionic strength on polymyxin binding to phosphatidic acid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: DPH Propionic Acid (TMA-DPH) Cell Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of DPH propionic acid, commonly known as TMA-DPH, for cell labeling and membrane fluidity analysis.
Frequently Asked Questions (FAQs)
What is TMA-DPH and what is it used for?
TMA-DPH (1-(4-(trimethylamino)phenyl)-6-phenyl-1,3,5-hexatriene), a derivative of DPH, is a fluorescent probe primarily used for measuring membrane fluidity.[1] Its cationic trimethylammonium group anchors the probe at the membrane's surface, making it particularly useful for studying the outer leaflet of the plasma membrane in living cells.[2][3][4] The probe is highly fluorescent when embedded in a membrane but almost non-fluorescent in aqueous environments.[5][6] This property allows for specific measurements of the cell surface and is leveraged in techniques like fluorescence polarization and fluorescence lifetime to analyze membrane dynamics.[2]
What is the core principle behind TMA-DPH and membrane fluidity?
TMA-DPH is a cylinder-shaped molecule whose fluorescence emission is aligned with its long axis.[1] When it integrates into the cell membrane, its rotational movement is restricted by the viscosity of the surrounding lipid environment. By measuring the fluorescence polarization (or anisotropy), one can determine the degree of this rotational restriction. A highly fluid membrane allows the probe to rotate more freely, resulting in lower fluorescence polarization. Conversely, a more rigid or viscous membrane restricts rotation, leading to higher polarization. Therefore, fluorescence anisotropy is inversely related to membrane fluidity.[7]
What are the excitation and emission wavelengths for TMA-DPH?
The typical spectral properties for TMA-DPH are:
-
Excitation: ~355 nm
-
Emission: ~430 nm
Optimizing Incubation Time
Optimizing the incubation time for TMA-DPH is a critical step to ensure accurate and reproducible results. The ideal time is a balance between achieving sufficient labeling for a strong signal and avoiding artifacts such as probe internalization or cytotoxicity.
How long should I incubate my cells with TMA-DPH?
The optimal incubation time can vary significantly depending on the cell type, concentration of the probe, and temperature. A general recommendation is to start with a short incubation time and optimize from there.
-
For plasma membrane-specific labeling: Short incubation times are crucial. Studies have shown that TMA-DPH can rapidly incorporate into the plasma membrane and remain specifically on the cell surface for a significant period.[4] Incubation times ranging from a few seconds to 5 minutes are often sufficient for surface labeling.[8][9]
-
For studying endocytosis: Longer incubation times are required to allow the probe to be internalized.[2][3] These can range from 5 to 30 minutes or longer, depending on the kinetics of endocytosis in the specific cell type.[8][9]
It is highly recommended to perform a time-course experiment to determine the optimal window for your specific application.
What concentration of TMA-DPH should I use?
The working concentration of TMA-DPH typically ranges from 0.5 µM to 5 µM.[1][8] It is essential to titrate the concentration to find the lowest possible level that provides a robust signal, as high concentrations can lead to fluorescence quenching effects.[5]
Optimization Parameters at a Glance
| Parameter | General Range | Key Considerations |
| Incubation Time | 10 seconds - 30 minutes | Shorter times for plasma membrane specificity; longer for internalization studies.[8][9] |
| TMA-DPH Conc. | 0.5 µM - 5 µM | Titrate to find the lowest effective concentration to avoid quenching.[1][5][8] |
| Temperature | Room Temp - 37°C | 37°C is common for physiological relevance.[1][8][10] Temperature affects membrane fluidity.[7] |
| Cell Type | Varies | Adherent vs. suspension cells may require different handling.[1][8] |
| Buffer | pH 7.4 (e.g., HBSS, PBS) | Optimal dye binding occurs at pH 7.4.[1] |
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause: Insufficient probe concentration or incubation time.
-
Solution: Increase the TMA-DPH concentration within the recommended range (0.5-5 µM) or extend the incubation time. Perform a titration for both parameters to find the optimal conditions.
-
-
Possible Cause: Probe degradation.
-
Solution: TMA-DPH stock solutions should be stored properly, protected from light. Prepare fresh working solutions for each experiment.[8]
-
-
Possible Cause: Instrument settings are not optimal.
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Solution: Ensure that the microscope or plate reader is set to the correct excitation (~355 nm) and emission (~430 nm) wavelengths for TMA-DPH.[8] Check that lasers are properly aligned.
-
Issue 2: High Background Fluorescence
-
Possible Cause: Inadequate washing.
-
Solution: Ensure cells are washed thoroughly with fresh buffer (e.g., PBS) after incubation to remove any unbound probe.[1]
-
-
Possible Cause: Probe precipitation or contaminated glassware.
-
Solution: Ensure the TMA-DPH is fully dissolved in the working buffer. Residual detergent on glassware can also cause artifacts, so use thoroughly cleaned labware.[1]
-
-
Possible Cause: Non-specific binding.
-
Solution: While less common with TMA-DPH, if high background persists, consider reducing the probe concentration or using a blocking reagent if applicable to your protocol.[11]
-
Issue 3: Signal is Not Localized to the Plasma Membrane
-
Possible Cause: Incubation time is too long.
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Solution: The probe is being internalized by endocytosis.[3] To specifically label the plasma membrane, significantly reduce the incubation time. For some cells, even 10 seconds is sufficient.[8][9] Perform a time-course experiment viewed by fluorescence microscopy to determine the onset of internalization.
-
-
Possible Cause: Cell health is compromised.
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Solution: Unhealthy or dying cells may have compromised membrane integrity, leading to uncontrolled probe entry. Use a viability dye to confirm cell health.
-
Issue 4: Inconsistent or Irreproducible Results
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Possible Cause: Variation in experimental conditions.
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Possible Cause: Fluorescence intensity is being measured instead of anisotropy.
Experimental Protocols & Workflows
Protocol: Labeling Adherent Cells with TMA-DPH
-
Cell Preparation: Culture adherent cells on sterile coverslips or in appropriate imaging plates until they reach the desired confluency.
-
Reagent Preparation:
-
Labeling:
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed buffer to remove unbound probe.[9]
-
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for TMA-DPH (Ex/Em = 355/430 nm).[8]
Visualizing the Workflow
Caption: Workflow for labeling adherent cells with TMA-DPH.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a weak TMA-DPH signal.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Labeling the plasma membrane with TMA-DPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Labeling the Plasma Membrane with TMA-DPH [scienceon.kisti.re.kr]
- 4. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Effects of culture and incubation conditions on membrane fluidity in monolayers of cultured cells measured as fluorescence anisotropy using trimethylammoniumdiphenylhexatriene (TMA-DPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
Correcting for background fluorescence in DPH propionic acid measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background fluorescence during 1,6-Diphenyl-1,3,5-hexatriene (DPH) propionic acid fluorescence measurements for membrane fluidity analysis.
Frequently Asked Questions (FAQs)
Q1: What is DPH propionic acid and how does it measure membrane fluidity?
A1: this compound is a fluorescent probe used to measure membrane fluidity. Like its parent compound DPH, it intercalates into the hydrophobic region of the membrane bilayer.[1][2] The degree of rotational mobility of the probe within the membrane is influenced by the packing of the lipid acyl chains. In a more fluid membrane, the probe can rotate more freely, leading to lower fluorescence polarization (or anisotropy). Conversely, in a more rigid or ordered membrane, the probe's rotation is restricted, resulting in higher fluorescence polarization.[1] The propionic acid moiety anchors the probe at the membrane surface.
Q2: What are the common sources of background fluorescence in a this compound assay?
A2: Background fluorescence can originate from various sources, significantly impacting the accuracy of your measurements. The primary contributors include:
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Autofluorescence from biological samples: Cellular components such as NADH, riboflavin, and other aromatic amino acids can fluoresce, particularly in the blue-green region of the spectrum where this compound emits.
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Fluorescence from cell culture media: Many standard cell culture media contain components like phenol red and riboflavin that are fluorescent and can interfere with the assay.[3] Fetal Bovine Serum (FBS) is also a significant source of background fluorescence.
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Unbound this compound: While this compound is weakly fluorescent in aqueous solutions, a high concentration of unbound probe can contribute to the background signal.[1]
-
Fluorescence from the measurement vessel: Plastic-bottom microplates can exhibit significant fluorescence. It is recommended to use glass-bottom or black-walled, clear-bottom microplates designed for fluorescence assays.[4]
-
Contaminants: Dust particles or contaminants on slides and coverslips can also be fluorescent.
Q3: How can I minimize background fluorescence before starting my measurements?
A3: Proactive steps to minimize background fluorescence are crucial for obtaining high-quality data. Consider the following:
-
Optimize Probe Concentration: Use the lowest possible concentration of this compound that provides a sufficient signal-to-noise ratio. A titration experiment is recommended to determine the optimal concentration for your specific system.
-
Wash Steps: After incubating your cells or liposomes with this compound, perform thorough washing steps with a suitable buffer (e.g., phosphate-buffered saline) to remove any unbound probe.
-
Use Phenol Red-Free Media: When possible, conduct the final measurement in a phenol red-free medium or a clear buffered saline solution to reduce media-derived autofluorescence.[3]
-
Choose Appropriate Labware: Utilize non-fluorescent or low-fluorescence microplates, such as those with black walls and clear bottoms, to minimize background from the plate itself.[4]
Troubleshooting Guide
Issue 1: High background fluorescence in all wells, including controls.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents or buffer | 1. Prepare fresh buffers and solutions using high-purity water and reagents.2. Filter sterilize all solutions to remove particulate matter. |
| Autofluorescent cell culture medium | 1. Switch to a phenol red-free medium for the final measurement step.[3]2. If serum is required, consider reducing its concentration or using a serum-free medium for the assay. |
| Fluorescent microplate | 1. Ensure you are using a microplate designed for fluorescence assays (e.g., black-walled, clear-bottom).2. Test the fluorescence of an empty well to assess the plate's intrinsic fluorescence. |
Issue 2: My fluorescent signal is weak or fading quickly.
| Possible Cause | Troubleshooting Step |
| Photobleaching | 1. Reduce the excitation light intensity to the lowest level that provides a stable signal.2. Decrease the exposure time for each measurement.3. Use an antifade reagent in your mounting medium if applicable. |
| Low probe concentration or inefficient loading | 1. Optimize the this compound concentration through a titration experiment.2. Increase the incubation time or temperature to facilitate better probe incorporation into the membrane. |
| Quenching of the fluorescent signal | 1. Ensure there are no quenching agents present in your sample or buffer.2. Be aware that some components of cell culture media, like phenol red, can quench fluorescence.[3] |
Issue 3: Inconsistent or non-reproducible fluorescence readings.
| Possible Cause | Troubleshooting Step |
| Inner Filter Effect | 1. This occurs at high probe concentrations where the sample absorbs a significant portion of the excitation or emission light. Dilute your sample or reduce the probe concentration.2. Mathematical correction methods are available if dilution is not possible. |
| Uneven cell plating or sample distribution | 1. Ensure a homogenous cell suspension and even plating in the microplate wells.2. For liposomes, ensure proper mixing before dispensing into the wells. |
| Temperature fluctuations | 1. Membrane fluidity is highly temperature-dependent. Ensure the microplate reader and all samples are equilibrated to the desired temperature before and during the measurement. |
Experimental Protocols
Protocol for Background Subtraction in this compound Measurements
This protocol outlines the steps for preparing a blank sample and using it to correct for background fluorescence in a typical this compound membrane fluidity assay using a microplate reader.
Materials:
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This compound stock solution (e.g., in DMSO or ethanol)
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Cells or liposomes in a suitable buffer or medium
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Assay buffer (e.g., PBS, phenol red-free medium)
-
Black-walled, clear-bottom 96-well microplate
Procedure:
-
Sample Preparation:
-
Prepare your experimental samples (cells or liposomes) and treat them with your compounds of interest.
-
For each experimental condition, prepare a corresponding "blank" or "background" well. This well should contain everything that is in your experimental well except for the this compound. This includes the cells/liposomes, buffer/media, and any treatment compounds.[4][5]
-
-
This compound Staining:
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Add this compound to your experimental wells to the final desired concentration.
-
Incubate the plate under the appropriate conditions (e.g., 37°C for 30 minutes) to allow the probe to incorporate into the membranes.
-
-
Washing (Optional but Recommended):
-
If working with cells, you may centrifuge the plate and carefully aspirate the supernatant.
-
Gently wash the cells with assay buffer to remove any unbound probe. Resuspend the cells in fresh assay buffer for the measurement.
-
-
Fluorescence Measurement:
-
Set the microplate reader to the appropriate excitation and emission wavelengths for this compound (typically around 350-360 nm for excitation and 420-450 nm for emission).[1]
-
Measure the fluorescence intensity of all wells, including the experimental samples and the blank wells.
-
-
Data Correction:
-
For each experimental condition, subtract the average fluorescence intensity of the corresponding blank wells from the fluorescence intensity of the DPH-stained wells.
-
Corrected Fluorescence = (Fluorescence of Stained Sample) - (Fluorescence of Blank Sample)
-
Data Presentation
Table 1: Example of Background Fluorescence from Common Sources
| Source | Typical Contribution to Background | Mitigation Strategy |
| DMEM with Phenol Red | High | Use phenol red-free medium |
| Fetal Bovine Serum (10%) | Moderate to High | Use serum-free medium for the assay or reduce serum concentration |
| Unbound this compound | Low to Moderate | Thoroughly wash cells after staining |
| Polystyrene Microplate | Moderate | Use black-walled, clear-bottom plates designed for fluorescence |
| Cellular Autofluorescence | Low to Moderate | Measure and subtract the fluorescence of unstained cells |
Table 2: Typical Instrument Settings for this compound Measurement
| Parameter | Setting |
| Excitation Wavelength | 355 nm[1] |
| Emission Wavelength | 430 nm[1] |
| Measurement Mode | Fluorescence Polarization / Anisotropy |
| Temperature Control | Set to desired experimental temperature (e.g., 37°C) |
Visualizations
Caption: Workflow for correcting background fluorescence in this compound measurements.
Caption: Conceptual diagram illustrating the principle of background subtraction.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 3. ibidi.com [ibidi.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Data analysis pitfalls with DPH propionic acid fluorescence anisotropy
Welcome to the technical support center for DPH propionic acid (PA-DPH) fluorescence anisotropy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data analysis, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DPH and TMA-DPH?
A1: this compound (3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid, or PA-DPH) is a fluorescent probe used to measure membrane fluidity.[1] Like its parent compound, DPH, it inserts into the hydrophobic core of the lipid bilayer. However, PA-DPH possesses a negatively charged propionic acid group. This anchors the probe closer to the membrane surface compared to the deeply embedded DPH.[1] Its localization is thought to be somewhat deeper than the cationic TMA-DPH, which is anchored at the lipid-water interface.[1][2][3]
Q2: What are the key advantages of using DPH-PA?
A2: The anionic charge of PA-DPH provides a more defined localization within the membrane compared to the more mobile DPH.[1] This can be advantageous when studying specific regions of the bilayer. Additionally, its sensitivity to the phase transitions of both neutral and anionic bilayers makes it a versatile probe.[1]
Q3: What is the underlying principle of measuring membrane fluidity with DPH-PA fluorescence anisotropy?
A3: The principle lies in the photoselective excitation of the DPH-PA probe with polarized light. The rotational motion of the probe during its fluorescence lifetime causes depolarization of the emitted light. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and thus lower fluorescence anisotropy. Conversely, in a more rigid or viscous membrane, the probe's rotation is restricted, resulting in higher anisotropy.[4][5] Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity.[4]
Q4: What is the G-factor and why is it important?
A4: The G-factor is an instrumental correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the detection system, particularly when using monochromators.[6][7] Accurate determination of the G-factor is crucial for obtaining true anisotropy values.[8] An incorrect G-factor will lead to systematic errors in your anisotropy measurements.
Troubleshooting Guide
Data Analysis Pitfalls
Q5: My anisotropy values are higher than the theoretical maximum of 0.4. What could be the cause?
A5: Anisotropy values exceeding 0.4 are often indicative of light scattering from your sample.[6] This is a common issue with turbid samples such as cell suspensions or liposome preparations.
-
Solution:
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Centrifugation: Gently centrifuge your sample to pellet larger aggregates that contribute to scattering.
-
Filtering: For liposome preparations, consider extruding them through a filter with a defined pore size to create a more homogenous population of vesicles.
-
Blank Subtraction: Measure the scattering from a blank sample (e.g., unlabeled membranes) and subtract this from your sample's intensity readings.
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Wavelength Selection: Ensure your excitation and emission wavelengths are not too close to each other, which can increase scattering artifacts.
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Q6: I am observing unexpected changes in anisotropy that don't seem to correlate with membrane fluidity. What could be the issue?
A6: This could be due to a change in the probe's environment or interactions that are not directly related to membrane fluidity.
-
Probe Redistribution: The presence of certain molecules, like some drugs, can displace DPH-PA deeper into the hydrophobic core or alter its orientation, leading to a change in anisotropy that does not reflect the actual membrane fluidity.[9][10]
-
pH Effects: The propionic acid moiety of PA-DPH is ionizable. Changes in the pH of your buffer can alter the charge of the probe, potentially affecting its partitioning into the membrane and its interaction with charged lipids. This can lead to changes in anisotropy that are independent of fluidity.
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Probe Aggregation: At high concentrations, DPH-PA may form aggregates, leading to homo-FRET (Förster Resonance Energy Transfer) and a decrease in the measured anisotropy, which can be misinterpreted as an increase in membrane fluidity.[11]
Experimental Issues
Q7: My fluorescence signal is unstable or decreasing over time. What should I do?
A7: This is likely due to photobleaching of the DPH-PA probe.
-
Solution:
-
Reduce the excitation light intensity.
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Decrease the exposure time for each measurement.
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Minimize the sample's exposure to the excitation light between measurements.
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Ensure your buffer is free of any components that could enhance photobleaching.
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Q8: I'm having trouble with the reproducibility of my results. What are the common sources of variability?
A8: Poor reproducibility can stem from several factors in the experimental protocol.
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Inconsistent Probe Concentration: Ensure the final concentration of DPH-PA is consistent across all samples.
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Incomplete Probe Incorporation: The incubation time and temperature for probe labeling are critical. Ensure these parameters are consistent and sufficient for the probe to reach equilibrium within the membrane.
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Buffer Composition: Variations in buffer composition, including ionic strength and pH, can affect the probe's behavior and the membrane properties.[12][13][14][15][16]
-
Temperature Fluctuations: Membrane fluidity is highly sensitive to temperature. Ensure precise and stable temperature control during your measurements.
Quantitative Data Summary
The following table summarizes key quantitative parameters for DPH-PA and its related compounds.
| Parameter | DPH-Propionic Acid (PA-DPH) | DPH | TMA-DPH |
| Molar Absorption Coefficient (ε) | 60,000 cm⁻¹M⁻¹[1] | ~88,000 cm⁻¹M⁻¹ | ~56,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.7 (in fluid phase membranes)[1] | ~0.8 | ~0.6 |
| Fluorescence Lifetime (τ) | 5 ns (in fluid phase membranes)[1] | 6-10 ns | 4-6 ns |
| Relative Anisotropy in Fluid Phase | Higher than DPH, slightly lower than TMA-DPH[1] | Lower | Higher |
| Membrane Location | Anchored near the surface, deeper than TMA-DPH[1] | Hydrophobic core[2] | Anchored at the lipid-water interface[2][3] |
Experimental Protocols
Key Experiment: Measuring Membrane Fluidity of Liposomes using DPH-PA
This protocol outlines the general steps for measuring changes in membrane fluidity of liposomes in response to a compound of interest.
-
Liposome Preparation:
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Prepare liposomes using a method of choice (e.g., thin-film hydration followed by extrusion). The lipid composition should be relevant to the research question.
-
-
DPH-PA Labeling:
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Prepare a stock solution of DPH-propionic acid in a suitable organic solvent (e.g., ethanol or DMSO).
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Add the DPH-PA stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio typically in the range of 1:200 to 1:500. The final solvent concentration should be kept low (e.g., < 0.5%) to avoid affecting membrane properties.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition temperature for at least 30-60 minutes to ensure complete incorporation of the probe into the liposome membranes.
-
-
Sample Preparation for Measurement:
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Dilute the labeled liposome suspension to the desired final concentration in the assay buffer.
-
Aliquot the suspension into a multi-well plate or a cuvette.
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Add the compound of interest at various concentrations to the designated wells/cuvettes. Include appropriate controls (e.g., vehicle control).
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Incubate the samples for the desired time at a precisely controlled temperature.
-
-
Fluorescence Anisotropy Measurement:
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Set the excitation and emission wavelengths on the fluorometer. For DPH-PA, typical wavelengths are around 360 nm for excitation and 430 nm for emission.[17]
-
Equilibrate the sample to the desired measurement temperature in the fluorometer's sample holder.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
If necessary, perform a G-factor correction by measuring the horizontally and vertically polarized emission components with horizontally polarized excitation light (IHH and IHV).
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor.
-
Plot the anisotropy values as a function of the compound concentration or time to observe the effects on membrane fluidity.
-
Visualizations
Caption: Experimental workflow for measuring membrane fluidity with DPH-PA.
Caption: Troubleshooting decision tree for DPH-PA fluorescence anisotropy experiments.
References
- 1. 3-[p-(6-phenyl)-1,3,5-hexatrienyl]phenylpropionic acid (PA-DPH): characterization as a fluorescent membrane probe and binding to fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. horiba.com [horiba.com]
- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. When One Plus One Does Not Equal Two: Fluorescence Anisotropy in Aggregates and Multiply Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of buffer composition and preparation protocol on the dispersion stability and interfacial behavior of aqueous DPPC dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: DPH Propionic Acid Fluorescence and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DPH propionic acid in fluorescence-based assays. The content addresses common issues related to temperature effects on the fluorescence and stability of this probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DPH?
This compound is a fluorescent probe derived from 1,6-diphenyl-1,3,5-hexatriene (DPH). The key difference is the addition of a propionic acid group, which imparts a carboxylic acid moiety to the molecule. This modification can alter the probe's localization and interactions within biological systems, such as lipid membranes, compared to the parent DPH molecule. While both are used to probe hydrophobic environments, the propionic acid group of this compound can influence its partitioning and orientation at the membrane interface.
Q2: How does temperature generally affect the fluorescence of this compound?
Temperature has a significant impact on the fluorescence of this compound, primarily through its effect on the probe's environment and its own molecular dynamics. Generally, as temperature increases, the fluorescence intensity of DPH and its derivatives tends to decrease.[1] This is due to several factors, including:
-
Increased molecular motion: Higher temperatures lead to more rapid molecular rotations and vibrations, which can increase the rate of non-radiative decay pathways, thus quenching fluorescence.[1]
-
Collisional quenching: As temperature rises, the frequency of collisions between the fluorescent probe and surrounding solvent or quencher molecules increases, leading to a decrease in fluorescence intensity.[1]
-
Changes in the local environment: In systems like lipid membranes, increasing temperature can induce phase transitions from a more ordered gel state to a more fluid liquid-crystalline state. This increased fluidity allows for greater rotational freedom of the this compound probe, which significantly decreases its fluorescence anisotropy.[2][3][4][5]
Q3: What is fluorescence anisotropy, and why is it a useful parameter to measure with this compound at different temperatures?
Fluorescence anisotropy is a measure of the rotational mobility of a fluorescent molecule.[3] When a fluorophore like this compound is excited with polarized light, the emitted light will also be polarized to a certain extent. If the molecule rotates significantly during the time it is in the excited state, the polarization of the emitted light will be randomized, resulting in a low anisotropy value. Conversely, if the molecule's rotation is restricted, the emitted light will remain highly polarized, yielding a high anisotropy value.
This parameter is particularly useful for studying the fluidity of lipid membranes.[6][7] At lower temperatures, in the gel phase of a membrane, the movement of this compound is highly restricted, resulting in high fluorescence anisotropy. As the temperature increases and the membrane transitions to a more fluid state, the probe can rotate more freely, leading to a sharp decrease in fluorescence anisotropy.[4][5][7]
Q4: What are the typical excitation and emission wavelengths for this compound?
For DPH and its derivatives, the excitation maximum is typically in the ultraviolet range, around 355-360 nm, and the emission maximum is in the blue region of the visible spectrum, around 425-430 nm.[4][7] It is always recommended to determine the optimal excitation and emission wavelengths for your specific experimental setup and solvent system.
Q5: How stable is this compound at elevated temperatures?
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low or no fluorescence signal | 1. Incorrect excitation/emission wavelengths: The spectrometer is not set to the optimal wavelengths for this compound. 2. Probe degradation: The this compound has been degraded by light, heat, or chemical incompatibility. 3. Low probe concentration: The concentration of this compound is too low to produce a detectable signal. 4. Quenching: The presence of quenching agents in the sample is reducing the fluorescence intensity. | 1. Optimize wavelengths: Scan for the excitation and emission maxima of this compound in your experimental buffer. 2. Use fresh probe: Prepare fresh stock solutions of this compound and protect them from light. 3. Increase concentration: Incrementally increase the probe concentration, being mindful of potential inner filter effects at very high concentrations. 4. Identify and remove quenchers: Analyze your sample composition for potential quenchers and consider purification steps if necessary. |
| Fluorescence intensity decreases significantly with increasing temperature | 1. Normal temperature effect: This is an expected phenomenon due to increased non-radiative decay and collisional quenching at higher temperatures.[1] 2. Probe degradation: The rate of degradation may be accelerated at higher temperatures. | 1. Account for temperature effects: If comparing samples at different temperatures, consider using a ratiometric approach or normalizing the data. For anisotropy measurements, this effect is less of a concern. 2. Minimize incubation time at high temperatures: Equilibrate the sample at the desired temperature for the shortest time necessary to obtain a stable reading. |
| Fluorescence anisotropy values are lower than expected | 1. High temperature: The temperature of the sample may be higher than intended, leading to increased membrane fluidity and lower anisotropy.[4][5] 2. Incorrect probe localization: The this compound may not be properly incorporated into the intended hydrophobic environment. 3. Presence of membrane-disrupting agents: Contaminants or other components in the sample may be increasing membrane fluidity. | 1. Verify temperature control: Ensure your temperature control system is accurately calibrated and stable. 2. Optimize probe incorporation: Allow sufficient incubation time for the probe to partition into the membrane. 3. Ensure sample purity: Use high-purity lipids and buffers to avoid artifacts. |
| Fluorescence anisotropy values are higher than expected | 1. Low temperature: The sample temperature may be lower than intended, resulting in a more ordered membrane environment. 2. Probe aggregation: At high concentrations, the probe may form aggregates, which have restricted rotational motion. | 1. Verify temperature control: Check the accuracy and stability of your temperature regulation system. 2. Optimize probe concentration: Use the lowest concentration of this compound that provides an adequate signal-to-noise ratio to avoid aggregation. |
Data Presentation
Table 1: Effect of Temperature on DPH Fluorescence Anisotropy in Model Membranes
| Temperature (°C) | DPH Fluorescence Anisotropy (r) in DMPC Vesicles | DPH Fluorescence Anisotropy (r) in DOPC Vesicles |
| 5 | ~0.33 | ~0.15 |
| 15 | ~0.33 | ~0.12 |
| 25 | ~0.15 (post-transition) | ~0.10 |
| 35 | ~0.10 | ~0.08 |
| 45 | ~0.08 | ~0.06 |
Note: Data are approximate values derived from published studies on DPH in dimyristoyl-l-α-phosphatidylcholine (DMPC) and dioleoyl-l-α-phosphatidylcholine (DOPC) vesicles. DMPC has a phase transition temperature around 24°C, leading to a sharp drop in anisotropy. DOPC remains in a fluid state over this temperature range. The exact values for this compound may vary.
Experimental Protocols
Protocol 1: Measuring Temperature-Dependent Fluorescence Anisotropy of this compound in Liposomes
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC, DOPC) using a method such as extrusion.
-
Resuspend the final liposome preparation in the desired experimental buffer.
-
-
Probe Labeling:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Add a small aliquot of the this compound stock solution to the liposome suspension while vortexing to achieve the desired final probe concentration (typically in the micromolar range).
-
Incubate the mixture in the dark at a temperature above the lipid phase transition temperature for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths and a temperature-controlled cuvette holder.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Place the labeled liposome sample in the cuvette and allow it to equilibrate at the starting temperature.
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the G-factor (IHV / IHH) of the instrument using the sample.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Increment the temperature and allow the sample to equilibrate before repeating the measurements at each desired temperature point.
-
Visualizations
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Propionic acid - Wikipedia [en.wikipedia.org]
How to address spectral bleed-through with DPH propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues when using DPH propionic acid in fluorescence-based experiments, with a specific focus on mitigating spectral bleed-through.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid) is an anionic, blue-fluorescent probe commonly used in the investigation of lipid-protein interactions and the biophysical properties of cell membranes. Its fluorescence characteristics are sensitive to the polarity and viscosity of its microenvironment, making it a valuable tool for studying membrane fluidity and dynamics.
Q2: What is spectral bleed-through?
Spectral bleed-through, also known as crosstalk or crossover, is a common artifact in multi-color fluorescence microscopy. It occurs when the fluorescence emission from one fluorophore is detected in the detection channel intended for a second fluorophore.[1] This is typically due to the broad and sometimes overlapping emission spectra of the fluorophores being used.
Q3: Why is spectral bleed-through a problem when using this compound?
Spectral bleed-through can lead to inaccurate experimental results, particularly in studies involving the colocalization of molecules or quantitative fluorescence measurements. For instance, if the fluorescence from this compound bleeds into the detection channel of another fluorophore, it can create a false impression that the two molecules are located in the same subcellular compartment.
Q4: What are the general strategies to minimize spectral bleed-through?
There are several approaches to minimize spectral bleed-through:
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Careful Fluorophore Selection: Choose fluorophores with well-separated emission spectra to reduce the likelihood of overlap.[2]
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Optimal Filter Sets: Use narrow bandpass emission filters that are specifically matched to the emission maximum of each fluorophore.
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Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously. This involves exciting one fluorophore and collecting its emission before moving to the next.[1]
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Computational Correction: Post-acquisition processing methods, such as linear unmixing, can be used to computationally separate the contributions of each fluorophore to the overall signal in each channel.[3][4][5][6][7]
Troubleshooting Guide: Spectral Bleed-Through with this compound
Issue: I am observing a signal in my second channel (e.g., for a green or red fluorophore) in areas where I only expect to see this compound staining.
This is a classic sign of spectral bleed-through from the this compound channel into your second channel. Here’s a step-by-step guide to troubleshoot and correct this issue.
Step 1: Confirm Spectral Overlap
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Action: Check the excitation and emission spectra of this compound and the other fluorophore(s) you are using.
-
Details: this compound is typically excited by UV or violet light (around 350-360 nm) and has a broad emission peak in the blue region of the spectrum (around 430-460 nm).[8][9][10] If the emission spectrum of this compound extends into the detection window of your other fluorophore, bleed-through is likely. For example, if you are using a nuclear stain like Hoechst 33342, which has an emission maximum around 461 nm, there can be significant spectral overlap.[11][12]
Step 2: Optimize Microscope Settings
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Action: Adjust the emission filter bandwidth and detector settings.
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Details: If your microscope allows, narrow the bandwidth of the emission filter for the channel experiencing bleed-through to more specifically capture the peak emission of the intended fluorophore and exclude the tail of the this compound emission. Be aware that this may also reduce the signal intensity of your desired fluorophore.
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Action: If using a confocal microscope, switch to sequential scanning mode.
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Details: This is one of the most effective ways to prevent bleed-through. By exciting each fluorophore and detecting its emission in separate steps, you eliminate the possibility of the emission from one fluorophore being captured during the detection of another.[1]
Step 3: Perform a Bleed-Through Correction Experiment
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Action: Prepare control samples for linear unmixing.
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Details: To computationally correct for bleed-through, you will need to acquire images of control samples:
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Unstained Control: A sample with no fluorescent labels to measure autofluorescence.
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This compound Only Control: A sample stained only with this compound.
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Second Fluorophore Only Control: A sample stained only with the second fluorophore (e.g., Hoechst 33342).
-
-
Critical Note: It is essential to acquire images of these control samples using the exact same microscope settings (laser power, detector gain, pinhole size, etc.) as your experimental sample.
Data Presentation: Quantifying and Correcting Spectral Bleed-Through
To correct for spectral bleed-through, you first need to quantify the amount of bleed-through, often referred to as the bleed-through coefficient or crosstalk factor.[13] This is determined from your single-fluorophore control images.
Example Scenario: Let's consider an experiment using this compound and Hoechst 33342.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Detection Channel |
| This compound (proxy) | ~350 | ~430 | Channel 1 (Blue) |
| Hoechst 33342 | ~351 | ~461 | Channel 2 (Cyan) |
Hypothetical Bleed-Through Coefficients:
The following table presents hypothetical but realistic bleed-through coefficients calculated from single-fluorophore control images.
| Bleed-Through | Coefficient | Description |
| This compound into Channel 2 | 0.30 | 30% of the signal detected in Channel 1 from the "this compound Only" sample bleeds into Channel 2. |
| Hoechst 33342 into Channel 1 | 0.10 | 10% of the signal detected in Channel 2 from the "Hoechst 33342 Only" sample bleeds into Channel 1. |
These coefficients are then used in a linear unmixing algorithm to correct the images from your dual-labeled experimental sample.
Experimental Protocol: Spectral Bleed-Through Correction via Linear Unmixing
This protocol outlines the steps for acquiring the necessary images and performing a linear unmixing correction, for example, using an ImageJ/Fiji plugin.
1. Sample Preparation:
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Prepare your experimental sample co-stained with this compound and your second fluorophore (e.g., Hoechst 33342).
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Prepare three control samples:
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Unstained cells/tissue.
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Cells/tissue stained only with this compound.
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Cells/tissue stained only with Hoechst 33342.
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2. Image Acquisition:
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Step 2.1: Set up the microscope.
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Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate objectives and filters for your fluorophores.
-
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Step 2.2: Optimize imaging parameters.
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Using your dual-labeled experimental sample, adjust the laser power, exposure time, and detector gain for each channel to obtain a good signal-to-noise ratio without saturating the detectors.
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Crucially, once these settings are optimized, they must remain unchanged for the acquisition of all control images.
-
-
Step 2.3: Acquire control images.
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Unstained Control: Acquire an image in both Channel 1 and Channel 2. This will allow you to determine the level of background autofluorescence.
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This compound Only Control: Acquire an image in both Channel 1 and Channel 2. The signal in Channel 2 represents the bleed-through from this compound.
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Hoechst 33342 Only Control: Acquire an image in both Channel 1 and Channel 2. The signal in Channel 1 represents the bleed-through from Hoechst 33342.
-
-
Step 2.4: Acquire experimental images.
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Acquire images of your dual-labeled experimental sample in both channels using the same settings.
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3. Image Analysis and Correction (using ImageJ/Fiji):
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Step 3.1: Install the necessary plugins.
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Ensure you have a linear unmixing or spectral unmixing plugin installed in ImageJ or Fiji.
-
-
Step 3.2: Open your images.
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Open the images from your control and experimental samples.
-
-
Step 3.3: Define the bleed-through matrix.
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Using the plugin, you will typically be prompted to provide the single-fluorophore images to calculate the bleed-through matrix (or you may need to manually input the bleed-through coefficients).
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The software will use the intensity values in the "wrong" channel for each single-fluorophore sample to determine the correction factors.
-
-
Step 3.4: Apply the correction.
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Apply the calculated unmixing matrix to your dual-labeled experimental images. The plugin will generate new, corrected images where the bleed-through has been computationally removed.
-
Visualizations
Caption: Experimental workflow for spectral bleed-through correction.
Caption: Troubleshooting logic for addressing spectral bleed-through.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. biotech.cornell.edu [biotech.cornell.edu]
- 5. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 6. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 7. lse.technion.ac.il [lse.technion.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. biorxiv.org [biorxiv.org]
Minimizing cellular toxicity of DPH propionic acid in live-cell studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cellular toxicity when using DPH propionic acid and other propionic acid-related compounds in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in live-cell studies?
A1: DPH (1,6-diphenyl-1,3,5-hexatriene) is a fluorescent probe commonly used to measure membrane fluidity.[1][2][3] this compound is a derivative of DPH, likely designed to offer different solubility or localization properties while retaining the core functionality of DPH for membrane studies. Its primary application is in the assessment of membrane dynamics in living cells through techniques like fluorescence polarization.[1][3]
Q2: What are the potential sources of cellular toxicity when using this compound?
A2: The potential for cellular toxicity when using this compound can arise from two main sources: the propionic acid moiety and phototoxicity.
-
Propionic Acid-Related Toxicity: Propionic acid (PA) and its derivatives have been shown to induce a range of cellular stresses. These include mitochondrial dysfunction, alterations in mitochondrial morphology, and changes in gene expression related to mitochondrial biogenesis.[4][5][6] At certain concentrations, PA can also lead to cell cycle arrest and disrupt cellular respiration.[7]
-
Phototoxicity: Like many fluorescent probes, DPH and its derivatives can be phototoxic.[8] This occurs when the excited fluorophore reacts with molecular oxygen to produce reactive oxygen species (ROS), which can damage cellular components and compromise cell viability.[9][10] This is a critical consideration in live-cell imaging, where cells are exposed to excitation light.[11][12]
Q3: Are there alternatives to this compound for measuring plasma membrane fluidity?
A3: Yes, TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is a derivative of DPH that is often considered a better probe for specifically measuring the fluorescence polarization of the plasma membrane in whole, isolated hepatocytes.[1] Unlike DPH, which can be rapidly internalized by the cell, TMA-DPH remains anchored at the cell surface for a longer duration, providing more accurate measurements of the plasma membrane.[1] Laurdan is another alternative fluorescent dye that can be used to assess membrane fluidity, with the advantage of having longer excitation wavelengths, which can be less damaging to cells.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death or signs of cellular stress (e.g., blebbing, detachment) after probe incubation, even before imaging. | The concentration of this compound is too high, leading to chemical toxicity from the propionic acid moiety. | Perform a dose-response curve to determine the lowest effective concentration of the probe that provides a sufficient fluorescent signal. Incubate for the shortest possible duration. |
| Rapid photobleaching and simultaneous signs of cell stress or death upon illumination. | The intensity of the excitation light is too high, causing phototoxicity. | Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection. Increase the camera gain or use a more sensitive detector if necessary. Minimize the duration of exposure and the frequency of image acquisition.[9][10] |
| Changes in mitochondrial morphology (e.g., fragmentation) or function observed during the experiment. | Propionic acid is known to induce alterations in mitochondrial dynamics and can disrupt mitochondrial membrane potential.[4][5][6] | Consider using a lower concentration of this compound. If the experimental design allows, use shorter incubation and imaging times. If studying mitochondria is not the primary goal, be aware of these potential off-target effects when interpreting your data. |
| Inconsistent or diffuse fluorescent signal, not clearly localized to the membrane. | The probe may be internalizing into intracellular compartments, a known characteristic of DPH.[1] | Consider using TMA-DPH as an alternative for specific plasma membrane studies, as it exhibits less internalization.[1] Optimize incubation time and temperature to minimize endocytosis. |
| Observed changes in cell cycle progression in your cell population. | Propionic acid has been shown to cause cell cycle arrest in some cell types.[7] | Be aware of this potential artifact. If studying the cell cycle is the primary goal, this compound may not be suitable. If not, consider its potential impact on your experimental outcomes and use synchronized cell populations if necessary. |
Quantitative Data Summary
The following table summarizes the effects of propionic acid on mitochondrial morphology in SH-SY5Y cells after 24 hours of treatment, as reported in the literature. This data can help researchers anticipate potential off-target effects when using propionic acid-containing compounds.
| Parameter | Control (0 mM PPA) | 3 mM PPA | 5 mM PPA |
| Mitochondrial Area (µm²) | Data not specified | Significant decrease | Significant decrease (p < 0.01) |
| Feret's Diameter (µm) | Data not specified | No significant change | Significant decrease (p < 0.05) |
| Perimeter (µm) | Data not specified | No significant change | Significant decrease (p < 0.05) |
| Data adapted from a study on SH-SY5Y cells treated with propionic acid (PPA).[6] |
Experimental Protocols
Protocol 1: General Staining Protocol for this compound in Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium to the final working concentration. It is crucial to determine the optimal working concentration through a titration experiment to minimize toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C for a predetermined optimal time. This should be the shortest time that allows for sufficient membrane labeling.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or a phenol red-free medium) to remove any unbound probe.
-
Imaging: Immediately proceed with live-cell imaging on a fluorescence microscope equipped with the appropriate filters for DPH (excitation ~350 nm, emission ~430 nm). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[3][14]
Protocol 2: Assessing Cellular Toxicity using a Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Treat the cells with a range of concentrations of this compound for the same duration as your planned imaging experiment. Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This will help determine the cytotoxic concentration range of this compound for your specific cell type and experimental conditions.[15]
Visualizations
A flowchart of the experimental workflow for using this compound.
References
- 1. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Propionic acid induces alterations in mitochondrial morphology and dynamics in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionic acid induces mitochondrial dysfunction and affects gene expression for mitochondria biogenesis and neuronal differentiation in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic acid induces alterations in mitochondrial morphology and dynamics in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 10. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]
- 12. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Calibrating Spectrofluorometers for DPH Propionic Acid Anisotropy Readings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for calibrating a spectrofluorometer for accurate fluorescence anisotropy readings using the membrane probe 1,6-Diphenyl-1,3,5-hexatriene propionic acid (DPH propionic acid).
Frequently Asked Questions (FAQs)
Q1: What is fluorescence anisotropy and why is it useful for studying membranes?
A1: Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent molecule (a fluorophore). When a fluorophore is excited with polarized light, the emitted light is also polarized to some extent. The degree of this polarization, expressed as anisotropy (r), is inversely proportional to how much the fluorophore rotates during its excited state. In membrane studies, probes like this compound embed within the lipid bilayer. The fluidity of the membrane directly influences the probe's rotational freedom. Therefore, measuring the anisotropy of this compound provides a quantitative measure of membrane fluidity. A higher anisotropy value indicates a more rigid or less fluid membrane, while a lower value suggests a more fluid environment.[1][2]
Q2: Why is instrument calibration, specifically the G-factor, critical for accurate anisotropy measurements?
Q3: How does this compound differ from DPH, and what are the implications for anisotropy measurements?
A3: this compound is an anionic derivative of DPH. The propionic acid group provides a negative charge, anchoring the probe at the membrane-water interface, while the hydrophobic DPH moiety inserts into the lipid bilayer. This localization provides information specifically about the fluidity of the outer leaflet of the membrane. In contrast, the parent DPH molecule partitions more deeply into the hydrophobic core of the bilayer. The charged nature of this compound can influence its interaction with charged lipids in the membrane, which should be considered when interpreting results.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Anisotropy values are unstable or drifting. | 1. Incomplete probe incorporation: this compound may not have fully partitioned into the lipid vesicles. 2. Sample settling: Vesicles may be settling out of the light path over time. 3. Temperature fluctuations: The temperature of the sample holder may not be stable. 4. Photobleaching: Excessive exposure to the excitation light can destroy the fluorophore. | 1. Ensure adequate incubation time (e.g., 30-60 minutes) at a temperature above the lipid phase transition temperature to facilitate probe incorporation.[4] 2. Gently mix the sample before and during measurements if possible, or use a stirring accessory. 3. Allow the sample to equilibrate to the desired temperature in the sample holder for at least 10-15 minutes before measurement.[4] 4. Reduce the excitation slit width, use a neutral density filter, or decrease the measurement time. |
| Anisotropy values are unexpectedly high (approaching the theoretical maximum of 0.4). | 1. Scattered light: Light scattering from the sample (e.g., from aggregated vesicles) can be highly polarized and artificially inflate the anisotropy reading.[5] 2. Probe aggregation: this compound may form aggregates in the aqueous phase or within the membrane. | 1. Check the sample for visible turbidity. If present, consider filtering the sample or preparing fresh vesicles. Measure the scattering of a blank sample (vesicles without the probe). 2. Prepare the this compound stock solution in an appropriate solvent (e.g., ethanol or DMSO) and ensure it is fully dissolved before adding to the vesicle suspension. Use a low probe-to-lipid ratio. |
| Anisotropy values are lower than expected. | 1. Incorrect G-factor: An inaccurate G-factor will lead to incorrect anisotropy calculations. 2. Probe is not fully incorporated into the membrane: A significant fraction of the probe may be in the aqueous phase where it tumbles freely, resulting in low anisotropy. 3. Presence of quenching agents: Quenchers in the buffer can reduce the fluorescence lifetime, leading to lower anisotropy. | 1. Re-calibrate the G-factor using the protocol below. 2. Confirm probe incorporation by observing an increase in fluorescence intensity upon addition of the probe to the vesicles. DPH and its derivatives are weakly fluorescent in aqueous solutions.[4] 3. Ensure the buffer is free of quenching contaminants. |
| Fluorescence intensity is too low. | 1. Low probe concentration: The concentration of this compound may be insufficient. 2. Incorrect excitation or emission wavelengths. 3. Instrument settings are not optimal. | 1. Increase the probe concentration, but be mindful of potential aggregation at higher concentrations. 2. Use the appropriate excitation and emission maxima for this compound (typically around 350 nm for excitation and 430 nm for emission, but it's best to determine these experimentally for your specific lipid system).[4] 3. Increase the slit widths or the detector gain, but be cautious as this can also increase noise and the risk of photobleaching. |
Experimental Protocols
Protocol 1: G-Factor Calibration for this compound Anisotropy
Objective: To determine the instrument-specific G-factor to correct for polarization bias.
Materials:
-
Spectrofluorometer with polarization optics
-
Quartz cuvette
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Lipid vesicle suspension (e.g., DPPC or a mixture of lipids in a suitable buffer)
-
Buffer (e.g., PBS or Tris buffer)
Procedure:
-
Prepare a fluorescent sample: Prepare a sample of this compound incorporated into lipid vesicles at a concentration that gives a strong and stable fluorescence signal (e.g., 1-10 µM this compound with a lipid concentration of 100-200 µM). The key is to have a sample with some degree of anisotropy.
-
Set instrument parameters:
-
Set the excitation wavelength to the maximum absorbance of this compound (around 350 nm).
-
Set the emission wavelength to the maximum fluorescence of this compound (around 430 nm).
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without causing rapid photobleaching (e.g., 5 nm).
-
-
Measure the four intensity components:
-
Set the excitation polarizer to the vertical (0°) position and the emission polarizer to the vertical (0°) position. Measure the fluorescence intensity, IVV .
-
Keep the excitation polarizer at the vertical (0°) position and rotate the emission polarizer to the horizontal (90°) position. Measure the fluorescence intensity, IVH .
-
Rotate the excitation polarizer to the horizontal (90°) position and keep the emission polarizer at the horizontal (90°) position. Measure the fluorescence intensity, IHH .
-
Keep the excitation polarizer at the horizontal (90°) position and rotate the emission polarizer to the vertical (0°) position. Measure the fluorescence intensity, IHV .
-
-
Calculate the G-factor: The G-factor is calculated as the ratio of the sensitivities of the detection system for vertically and horizontally polarized light. This is determined by exciting the sample with horizontally polarized light and measuring the ratio of the vertical and horizontal emission components.
G = IHV / IHH [3]
-
Apply the G-factor to calculate anisotropy: The corrected fluorescence anisotropy (r) is then calculated using the following equation:
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Protocol 2: Measuring Membrane Fluidity using this compound
Objective: To determine the fluorescence anisotropy of this compound in a lipid membrane as a measure of membrane fluidity.
Materials:
-
Calibrated spectrofluorometer with polarization optics and temperature control
-
Quartz cuvette
-
This compound stock solution
-
Lipid vesicle suspension of interest
-
Buffer
Procedure:
-
Sample Preparation:
-
Prepare a lipid vesicle suspension at the desired concentration in the appropriate buffer.
-
Add a small volume of the this compound stock solution to the vesicle suspension to achieve the desired final concentration (e.g., a lipid-to-probe molar ratio of 200:1 to 500:1).
-
Incubate the sample at a temperature above the phase transition temperature of the lipids for 30-60 minutes to ensure complete incorporation of the probe into the vesicles.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths as determined in the G-factor calibration protocol.
-
Set the slit widths to appropriate values.
-
Set the desired temperature for the measurement and allow the sample to equilibrate in the cuvette holder.
-
-
Anisotropy Measurement:
-
Place the sample cuvette in the spectrofluorometer.
-
Measure the fluorescence intensities with the polarizers in the vertical-vertical (IVV) and vertical-horizontal (IVH) orientations.
-
Most modern spectrofluorometer software can automatically calculate the anisotropy using the pre-determined G-factor. If not, calculate the anisotropy using the formula from Protocol 1.
-
-
Data Analysis:
-
Record the anisotropy value. For temperature-dependent studies, repeat the measurement at different temperatures, ensuring the sample equilibrates at each new temperature.
-
Compare the obtained anisotropy values to those of known standards or different experimental conditions.
-
Quantitative Data
The following tables provide expected steady-state fluorescence anisotropy (r) values for DPH and related probes in different lipid environments. These values can serve as a reference for your experiments with this compound. Note that absolute values can vary slightly between instruments and experimental conditions.
Table 1: Expected Anisotropy (r) of DPH in Model Lipid Vesicles at Different Temperatures
| Lipid Composition | Temperature (°C) | Phase State | Expected Anisotropy (r) |
| DPPC (Dipalmitoylphosphatidylcholine) | 25 | Gel (Lβ') | ~0.35 - 0.38 |
| DPPC | 45 | Liquid Crystalline (Lα) | ~0.10 - 0.15 |
| DOPC (Dioleoylphosphatidylcholine) | 25 | Liquid Crystalline (Lα) | ~0.12 - 0.18 |
Data compiled from literature principles. Actual values may vary.[6]
Table 2: Effect of Cholesterol on DPH Anisotropy in PC Bilayers at 37°C
| Lipid Composition | Expected Anisotropy (r) |
| PC (Phosphatidylcholine) | ~0.15 - 0.20 |
| PC:Cholesterol (2:1 molar ratio) | ~0.25 - 0.30 |
| PC:Cholesterol (1:1 molar ratio) | ~0.30 - 0.35 |
Data compiled from literature principles demonstrating the ordering effect of cholesterol.
Visualizations
Caption: Experimental workflow for measuring membrane fluidity using this compound.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: DPH Propionic Acid vs. Laurdan for Unraveling Membrane Fluidity
For researchers, scientists, and drug development professionals navigating the complex world of membrane biophysics, the choice of a fluorescent probe to measure membrane fluidity is a critical decision that can significantly impact experimental outcomes. Among the arsenal of available tools, 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives, such as DPH propionic acid (PA-DPH), and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) stand out as two of the most widely utilized probes. This guide provides a comprehensive comparison of this compound and Laurdan, offering insights into their mechanisms, performance, and experimental protocols to aid in the selection of the most appropriate probe for your research needs.
At a Glance: this compound vs. Laurdan
| Feature | This compound (PA-DPH) | Laurdan |
| Measurement Principle | Fluorescence Anisotropy | Solvent Relaxation & Generalized Polarization (GP) |
| Probe Location | Anchored to the membrane surface, probing a region somewhat deeper along the bilayer normal | Partitions into the hydrophilic-hydrophobic interface of the phospholipid bilayer |
| Primary Information | Rotational mobility of the probe, reflecting the "wobble" of acyl chains (fluidity) | Polarity of the probe's microenvironment, reflecting lipid packing and water penetration |
| Key Parameter | Fluorescence Anisotropy (r) or Polarization (P) | Generalized Polarization (GP) |
| Sensitivity | Highly sensitive to changes in the motional freedom of the probe within the membrane core | Highly sensitive to the phase state of the membrane (gel vs. liquid-crystalline) and the presence of lipid domains |
| Excitation Wavelength | ~360 nm | ~340-360 nm |
| Emission Wavelength | ~430 nm | Dual emission peaks at ~440 nm (ordered phase) and ~490 nm (disordered phase) |
| Advantages | Provides a direct measure of the rotational dynamics of the probe. | Can distinguish between different lipid phases (gel, liquid-ordered, liquid-disordered) and visualize lipid domains. |
| Limitations | Less sensitive to the overall phase state of the membrane compared to Laurdan. Anisotropy can be affected by factors other than fluidity, such as probe binding to proteins. | GP values can be influenced by factors other than membrane fluidity, such as changes in the probe's environment not directly related to lipid packing. |
Delving Deeper: Mechanisms of Action
This compound: A Reporter of Rotational Freedom
DPH and its derivatives are hydrophobic, rod-shaped molecules that readily partition into the hydrophobic core of the lipid bilayer. This compound, with its carboxyl group, is an anionic probe that anchors to the membrane surface while its hydrophobic tail extends into the lipid core. The principle behind its use lies in the measurement of fluorescence anisotropy .
When excited with polarized light, PA-DPH molecules that are aligned with the polarization plane will preferentially absorb photons. The subsequent emission of fluorescence will also be polarized. However, during the excited state lifetime, the probe molecule can rotate and tumble within the membrane. The extent of this rotational motion is directly related to the viscosity or "fluidity" of its immediate environment.
In a highly fluid membrane, the probe rotates more freely, leading to a greater depolarization of the emitted light and a lower fluorescence anisotropy value. Conversely, in a more viscous or ordered membrane, the probe's rotation is restricted, resulting in a higher fluorescence anisotropy value. Fluorescence anisotropy (r) is a ratiometric measurement, making it less susceptible to artifacts such as probe concentration or photobleaching.
Laurdan: A Sensor of Environmental Polarity
Laurdan's mechanism is fundamentally different from that of DPH. It is a polarity-sensitive probe that localizes at the hydrophilic-hydrophobic interface of the membrane. Its fluorescence emission spectrum is highly sensitive to the polarity of its surrounding environment, which is primarily influenced by the presence of water molecules.
In a more ordered, gel-like membrane phase, the lipid acyl chains are tightly packed, excluding water molecules from the vicinity of the Laurdan probe. This non-polar environment results in an emission maximum at approximately 440 nm. In a more fluid, liquid-crystalline phase, the lipid packing is looser, allowing for greater water penetration into the bilayer. This more polar environment causes a red shift in the emission spectrum, with a maximum around 490 nm.[1]
This spectral shift is quantified by calculating the Generalized Polarization (GP) , a ratiometric value derived from the fluorescence intensities at these two wavelengths. A higher GP value indicates a more ordered, less hydrated membrane, while a lower GP value signifies a more fluid, hydrated membrane.[2] This unique property allows Laurdan to not only report on overall membrane fluidity but also to distinguish between different lipid phases and visualize the co-existence of ordered and disordered domains within a membrane.[3][4]
Quantitative Performance Data
Direct head-to-head comparative studies of this compound and Laurdan in the same experimental system are scarce in the published literature. However, by compiling data from various studies on DPH and Laurdan in well-defined lipid systems, we can construct a comparative overview of their typical quantitative outputs.
It is crucial to note that the absolute values of fluorescence anisotropy and GP can vary depending on the specific experimental conditions (e.g., lipid composition, temperature, instrument settings). Therefore, the following tables should be considered as a guide to the relative changes observed with each probe in different membrane phases.
Table 1: Typical Fluorescence Anisotropy Values for DPH in Different Lipid Phases
| Lipid Phase | Description | Typical DPH Fluorescence Anisotropy (r) |
| Solid Ordered (So) / Gel | Tightly packed, highly ordered acyl chains | High (> 0.3)[5] |
| Liquid Ordered (Lo) | Intermediate order, often induced by cholesterol | Intermediate (0.2 - 0.3)[6] |
| Liquid Disordered (Ld) | Fluid, disordered acyl chains | Low (< 0.2)[5] |
Data compiled from studies using the parent DPH molecule. PA-DPH is expected to show slightly higher anisotropy values than DPH in fluid phases due to its surface anchoring.
Table 2: Typical Generalized Polarization (GP) Values for Laurdan in Different Lipid Phases
| Lipid Phase | Description | Typical Laurdan GP Value |
| Solid Ordered (So) / Gel | Tightly packed, low water penetration | High (> 0.5)[4][7] |
| Liquid Ordered (Lo) | Intermediate packing and hydration | Intermediate (0.25 to 0.5)[4] |
| Liquid Disordered (Ld) | Loosely packed, high water penetration | Low (< 0.25)[4] |
Experimental Protocols
Measuring Membrane Fluidity with this compound (Fluorescence Anisotropy)
This protocol outlines the general steps for measuring membrane fluidity using PA-DPH in a model liposome system. The same principles apply to measurements in live cells, with appropriate modifications for cell labeling and handling.
Materials:
-
This compound (PA-DPH) stock solution (e.g., 1 mM in ethanol or DMSO)
-
Liposome suspension or cell suspension
-
Buffer (e.g., PBS, HEPES-buffered saline)
-
Fluorometer equipped with polarizers in the excitation and emission paths
Procedure:
-
Probe Labeling: Add a small volume of the PA-DPH stock solution to the liposome or cell suspension to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Incubation: Incubate the mixture at the desired temperature for a sufficient time (e.g., 30-60 minutes) to allow for complete incorporation of the probe into the membranes. Protect the sample from light during incubation.
-
Fluorescence Anisotropy Measurement:
-
Transfer the labeled sample to a cuvette.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).
-
Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented both vertically (I_HV) and horizontally (I_HH). This is for the G-factor correction.
-
-
Calculation of Fluorescence Anisotropy (r):
-
Calculate the G-factor (instrumental correction factor): G = I_HV / I_HH
-
Calculate the fluorescence anisotropy: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Measuring Membrane Fluidity with Laurdan (Generalized Polarization)
This protocol provides a general outline for measuring membrane fluidity using Laurdan in a model liposome system.
Materials:
-
Laurdan stock solution (e.g., 1 mM in ethanol or DMSO)
-
Liposome suspension or cell suspension
-
Buffer (e.g., PBS, HEPES-buffered saline)
-
Fluorometer or fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Labeling: Add a small volume of the Laurdan stock solution to the liposome or cell suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000.
-
Incubation: Incubate the mixture at the desired temperature for a sufficient time (e.g., 15-30 minutes) to allow for complete incorporation of the probe into the membranes. Protect the sample from light during incubation.
-
Fluorescence Measurement:
-
Transfer the labeled sample to a cuvette or prepare for microscopy.
-
Set the excitation wavelength to ~340-360 nm.
-
Measure the fluorescence emission intensity at 440 nm (I_440) and 490 nm (I_490).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)
-
Conclusion: Choosing the Right Probe for the Job
The choice between this compound and Laurdan ultimately depends on the specific research question.
Choose this compound when:
-
The primary interest is in the dynamic, rotational aspect of membrane fluidity.
-
A direct measure of the microviscosity within the hydrophobic core of the membrane is desired.
-
The experimental setup is optimized for fluorescence anisotropy measurements.
Choose Laurdan when:
-
The goal is to differentiate between different lipid phases (gel, liquid-ordered, liquid-disordered).
-
Visualizing lipid domains and membrane heterogeneity is a key objective.
-
The research focuses on the role of water penetration and lipid packing in membrane function.
In some instances, the complementary nature of these two probes can be leveraged by using them in parallel experiments to gain a more comprehensive understanding of membrane structure and dynamics. By carefully considering the principles and practicalities outlined in this guide, researchers can make an informed decision and select the optimal fluorescent probe to illuminate the intricate world of membrane fluidity.
References
- 1. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of lipid domain formation: Fluctuation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing HIV-1 Membrane Liquid Order by Laurdan Staining Reveals Producer Cell-dependent Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TMA-DPH and DPH Propionic Acid for Probing Membrane Order
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorescent Probe for Membrane Fluidity and Order Studies.
In the intricate world of cellular biology and drug development, understanding the biophysical properties of cell membranes is paramount. The fluidity and order of the lipid bilayer influence a myriad of cellular processes, from signal transduction to membrane trafficking and drug-membrane interactions. Fluorescent probes are indispensable tools for elucidating these properties, and among them, derivatives of 1,6-diphenyl-1,3,5-hexatriene (DPH) are workhorses in the field. This guide provides a comprehensive comparative analysis of two commonly used DPH derivatives: 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) and 3-(p-(6-phenyl)-1,3,5-hexatrienyl)phenylpropionic acid (DPH propionic acid), to aid researchers in selecting the most appropriate probe for their experimental needs.
Probing Different Depths: The Key Distinction
The primary difference between TMA-DPH and this compound lies in their chemical structure, which dictates their localization within the lipid bilayer and, consequently, the specific membrane region they report on.
TMA-DPH , with its positively charged trimethylammonium headgroup, is an amphiphilic molecule.[1] This charge anchors the probe at the lipid-water interface, with the hydrophobic DPH moiety inserting into the upper region of the acyl chain core.[1][2] This makes TMA-DPH an excellent reporter of membrane order and dynamics at the membrane surface, a critical region for cell signaling and protein-lipid interactions.[1]
This compound , on the other hand, possesses a carboxyl group which, depending on the pH of the surrounding medium, can be charged or neutral. This influences its precise depth of insertion. However, like its parent molecule DPH, it is generally considered to probe the deeper hydrophobic core of the membrane. This provides insights into the bulk fluidity of the membrane's interior.[3]
Quantitative Comparison of Physicochemical and Spectroscopic Properties
To facilitate a direct comparison, the following table summarizes the key properties of TMA-DPH and this compound. The data is primarily based on studies conducted in dipalmitoylphosphatidylcholine (DPPC) model membranes, a common model system for studying the gel and liquid-crystalline phases of lipid bilayers.
| Property | TMA-DPH | This compound | Reference |
| Structure | Amphiphilic with a cationic trimethylammonium headgroup. | Amphiphilic with an anionic propionic acid headgroup. | [1] |
| Excitation Max (λex) | ~355 nm | ~358 nm | [4][5] |
| Emission Max (λem) | ~430 nm | ~428 nm | [4][5] |
| Partition Coefficient (K_p) in DPPC | 2.4 x 10⁵ | 6.5 x 10⁵ | [6] |
Note: While extensive data on the fluorescence quantum yield and lifetime for TMA-DPH and DPH in various lipid environments are available, a direct side-by-side comparison with this compound in the same experimental setup is not readily found in the reviewed literature. However, it is generally understood that the fluorescence properties of DPH derivatives are highly sensitive to the polarity and viscosity of their microenvironment.[7]
Experimental Considerations and Protocols
The choice between TMA-DPH and this compound will largely depend on the specific research question. If the focus is on the membrane surface and its interactions, TMA-DPH is the superior choice.[1] For investigations into the bulk fluidity of the hydrophobic core, this compound is more suitable.
General Experimental Workflow for Membrane Order Measurement
The following diagram illustrates a generalized workflow for measuring membrane order using either TMA-DPH or this compound.
Caption: A generalized experimental workflow for measuring membrane order using fluorescent probes.
Detailed Experimental Protocol:
1. Preparation of Probe Stock Solution:
-
Prepare a 1-2 mM stock solution of TMA-DPH or this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4] Store the stock solution at -20°C, protected from light.
2. Labeling of Lipid Vesicles or Cells:
-
For Lipid Vesicles (e.g., Large Unilamellar Vesicles - LUVs):
-
Prepare LUVs of the desired lipid composition using standard methods (e.g., extrusion).
-
Add a small volume of the probe stock solution to the vesicle suspension while vortexing to ensure rapid and uniform mixing. The final probe-to-lipid molar ratio should typically be between 1:200 and 1:500 to avoid artifacts due to probe-probe interactions.
-
Incubate the mixture for at least 30 minutes at a temperature above the phase transition temperature of the lipids to ensure complete incorporation of the probe into the bilayers.
-
-
For Cells:
-
Resuspend cultured cells in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 10⁶ cells/mL.
-
Add the probe stock solution to the cell suspension to a final concentration of 1-5 µM.[5]
-
Incubate the cells for 5-15 minutes at the desired temperature (e.g., 37°C).[5]
-
For adherent cells, the labeling can be performed directly in the culture dish. After incubation, wash the cells with fresh buffer to remove any unincorporated probe.
-
3. Fluorescence Anisotropy Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation and emission wavelengths to the appropriate values for the chosen probe (see table above).
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, as well as the corresponding intensities with horizontally polarized excitation light (I_HV and I_HH) to correct for instrument-specific factors (G-factor).
-
The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.
Signaling Pathway of Membrane Order Sensing
The following diagram illustrates the conceptual pathway of how these fluorescent probes report on membrane order.
References
- 1. Tma-dph | Fluorescent Membrane Probe [benchchem.com]
- 2. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Partition coefficients of fluorescent probes with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Membrane Fluidity Data: A Comparative Guide to DPH Fluorescence Anisotropy and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The fluidity of cellular membranes is a critical parameter that governs a vast array of biological processes, from signal transduction to drug-membrane interactions. Accurate measurement of membrane fluidity is therefore paramount in many areas of biological research and pharmaceutical development. This guide provides a detailed comparison of two powerful techniques for assessing membrane fluidity: the widely used fluorescent probe-based method utilizing 1,6-diphenyl-1,3,5-hexatriene (DPH) and the biophysically rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This comparison will be framed in the context of validating D-P-H propionic acid data, with propionic acid serving as an example of a membrane-altering agent.
Principles of Membrane Fluidity Measurement
Membrane fluidity is primarily determined by the fatty acyl chain composition of the phospholipids, the cholesterol content, and temperature. It is a measure of the motional freedom of lipids within the bilayer.
-
DPH Fluorescence Anisotropy: DPH is a hydrophobic fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[1] Its fluorescence anisotropy is inversely proportional to its rotational mobility. In a more fluid membrane, DPH rotates more freely, leading to lower fluorescence anisotropy values. Conversely, in a more rigid, gel-like membrane, its rotation is restricted, resulting in higher anisotropy.[2]
-
NMR Spectroscopy: Solid-state NMR spectroscopy, particularly deuterium (²H) NMR, provides a direct, non-invasive measure of the orientational order of lipid acyl chains.[3] By incorporating deuterium-labeled lipids into a membrane, the quadrupolar splitting in the ²H-NMR spectrum can be used to calculate the order parameter (S_CD), which quantifies the degree of alignment of the C-D bonds with respect to the membrane normal. A higher order parameter signifies a more ordered, less fluid membrane.[4]
Comparative Analysis of DPH and NMR Spectroscopy
| Feature | DPH Fluorescence Anisotropy | NMR Spectroscopy |
| Principle | Measures the rotational freedom of the DPH probe within the lipid bilayer. | Directly measures the orientational order of lipid acyl chains (e.g., via ²H-NMR) or other nuclei (³¹P, ¹³C). |
| Primary Metric | Steady-state fluorescence anisotropy (r) | Deuterium order parameter (S_CD) |
| Sensitivity | High sensitivity, requires small sample amounts. | Lower sensitivity, requires larger sample amounts and potentially isotopic labeling.[5] |
| Throughput | High-throughput, suitable for screening. | Low-throughput, more time-consuming. |
| Information | Provides a global, averaged measure of fluidity in the probe's vicinity. | Provides detailed, position-specific information along the lipid acyl chain.[4] |
| Validation Role | Excellent for detecting relative changes in fluidity. | Considered a "gold standard" for validating data from less direct methods like fluorescence probes.[6] |
| Potential Artifacts | The probe itself can perturb the membrane; its exact location can be ambiguous. | Requires specialized equipment and expertise; isotopic labeling can be expensive. |
Experimental Protocols
DPH Fluorescence Anisotropy Measurement
This protocol describes the measurement of membrane fluidity in liposomes treated with propionic acid.
Materials:
-
Phospholipids (e.g., DPPC, DOPC)
-
DPH (1,6-diphenyl-1,3,5-hexatriene)
-
Propionic acid
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) using standard methods (e.g., thin-film hydration followed by extrusion).
-
DPH Labeling: Add a small aliquot of a concentrated DPH stock solution (in a suitable solvent like tetrahydrofuran or dimethylformamide) to the liposome suspension to a final DPH-to-lipid molar ratio of approximately 1:500. Incubate for at least 30 minutes at a temperature above the lipid phase transition to ensure probe incorporation.
-
Propionic Acid Treatment: Add the desired concentration of propionic acid (or a vehicle control) to the DPH-labeled liposome suspension.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[7]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to correct for instrument-specific factors (G-factor).
-
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G (G-factor) = I_HV / I_HH
-
²H-NMR Spectroscopy for Membrane Order Parameter Determination
This protocol outlines the determination of the deuterium order parameter in lipid bilayers treated with propionic acid.
Materials:
-
Deuterium-labeled phospholipids (e.g., DPPC-d62)
-
Propionic acid
-
Buffer (e.g., PBS, pH 7.4)
-
Solid-state NMR spectrometer with a quadrupolar echo pulse sequence.
Procedure:
-
Sample Preparation:
-
Co-dissolve the deuterium-labeled lipid and any other lipids in an organic solvent.
-
Remove the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution containing the desired concentration of propionic acid (or a vehicle control).
-
Subject the sample to several freeze-thaw cycles to ensure homogeneity.
-
Transfer the hydrated lipid dispersion to an NMR rotor.
-
-
NMR Data Acquisition:
-
Acquire the ²H-NMR spectrum using a quadrupolar echo pulse sequence at a controlled temperature.
-
-
Data Analysis:
-
The quadrupolar splitting (Δν_Q) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The deuterium order parameter (S_CD) for a specific C-D bond is calculated using the equation:
-
S_CD = (4/3) * (h / e²qQ) * Δν_Q
-
Where h is Planck's constant, and (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).
-
-
Quantitative Data Comparison
The following table presents representative data for DPH fluorescence anisotropy and ²H-NMR order parameters in different membrane phases, and the expected effect of propionic acid. Short-chain fatty acids like propionic acid are known to increase membrane fluidity.[8]
| Membrane State / Treatment | DPH Fluorescence Anisotropy (r) | ²H-NMR Order Parameter (S_CD at C10) | Interpretation |
| Gel Phase (e.g., DPPC at 25°C) | ~0.35 | ~0.45 | Highly ordered, low fluidity |
| Liquid-Disordered Phase (e.g., DOPC at 25°C) | ~0.10 | ~0.15 | Disordered, high fluidity |
| Liquid-Ordered Phase (e.g., DPPC/Cholesterol at 25°C) | ~0.30 | ~0.40 | Ordered but with lateral mobility |
| DOPC + Propionic Acid (Expected) | < 0.10 | < 0.15 | Increased fluidity |
Note: These are representative values and can vary depending on the specific lipid composition, temperature, and experimental conditions.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Fluidity Analysis
References
- 1. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Order Parameters and Areas in Fluid-Phase Oriented Lipid Membranes Using Wide Angle X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different membrane order measurement techniques are not mutually consistent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lipid Landscape: A Guide to Fluorescent Probes Beyond DPH Propionic Acid
For researchers, scientists, and drug development professionals delving into the intricate world of lipid biology, the choice of a fluorescent probe is paramount. While 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives like DPH propionic acid have long been workhorses for studying membrane fluidity, a new generation of fluorescent probes offers enhanced capabilities for dissecting lipid organization, dynamics, and interactions. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific lipid-related investigations.
This comprehensive guide will explore the properties and applications of prominent alternative fluorescent probes, including Laurdan, PRODAN, Nile Red, and BODIPY dyes. We will examine their use in studying critical aspects of lipid biology such as membrane order, lipid rafts, and lipid droplets.
At a Glance: Comparing Fluorescent Probes for Lipid Studies
To facilitate a clear comparison, the following table summarizes the key quantitative properties of this compound and its alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Applications |
| This compound | ~350 | ~425 | Variable | ~80,000 | Membrane fluidity (anisotropy) |
| Laurdan | ~350 | ~440 (ordered), ~490 (disordered) | Variable | ~20,000 | Membrane order, lipid rafts |
| PRODAN | ~360 | ~440 (hydrophobic), ~530 (hydrophilic) | Variable | ~18,000 | Membrane polarity, hydration |
| Nile Red | ~552 | ~636 | High in nonpolar env. | ~45,000 | Lipid droplets, neutral lipids |
| BODIPY 493/503 | ~493 | ~503 | ~0.9 in nonpolar env. | ~90,000 | Lipid droplets, neutral lipids |
| TMA-DPH | ~354 | ~430 | Variable | ~84,000 | Plasma membrane fluidity |
Deeper Dive into the Alternatives
Laurdan: The Environment-Sensitive Reporter for Membrane Order
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a powerful probe whose fluorescence emission is highly sensitive to the polarity of its environment.[1] This property makes it an excellent tool for studying the degree of water penetration into the lipid bilayer, which is directly related to membrane lipid packing and order.[2] In more ordered membrane phases, such as the liquid-ordered (Lo) phase characteristic of lipid rafts, Laurdan's emission is blue-shifted. Conversely, in more disordered phases like the liquid-disordered (Ld) phase, its emission is red-shifted.[3][4] This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[5][6]
A derivative, C-laurdan, has been developed with greater sensitivity to membrane polarity and brighter two-photon fluorescence, making it particularly suitable for visualizing lipid rafts in living cells.[7]
PRODAN: A Probe for Membrane Polarity and Hydration
Similar to Laurdan, PRODAN (6-propionyl-2-dimethylaminonaphthalene) is a polarity-sensitive probe. However, PRODAN has been shown to have a preferential interaction with cholesterol, which can influence its distribution in complex lipid mixtures and should be considered when interpreting results in biological membranes.[8]
Nile Red and BODIPY Dyes: Illuminating Lipid Droplets
For the study of neutral lipid storage in lipid droplets, Nile Red and BODIPY dyes are the probes of choice.[9][10] Nile Red is a fluorogenic dye that is intensely fluorescent in hydrophobic environments but has minimal fluorescence in aqueous media, making it highly specific for lipid droplets.[10][11]
BODIPY 493/503 is another widely used lipophilic fluorescent probe that localizes to neutral lipids within lipid droplets.[12][13] It offers several advantages over Nile Red, including a narrower emission spectrum, which is beneficial for multicolor imaging, and high photostability.[9][11] BODIPY dyes are available in a range of excitation and emission wavelengths, providing flexibility for various experimental setups.[]
TMA-DPH: A Surface-Specific Probe for Plasma Membrane Fluidity
While DPH partitions into the hydrophobic core of the membrane, its cationic derivative, TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene), is anchored at the lipid/water interface.[15][16] This localization makes TMA-DPH a more specific probe for studying the fluidity of the plasma membrane in intact living cells, as it shows slower internalization compared to DPH.[17][18]
Experimental Corner: Protocols and Workflows
To aid in the practical application of these probes, detailed experimental protocols for key assays are provided below.
Protocol 1: Measurement of Membrane Order using Laurdan Generalized Polarization (GP)
This protocol describes the measurement of membrane order in live cells using Laurdan and fluorescence microscopy.
Materials:
-
Laurdan (stock solution of 10 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with a UV excitation source (e.g., 350 nm) and two emission channels (e.g., 440 nm and 490 nm)
Procedure:
-
Prepare a Laurdan working solution by diluting the stock solution in HBSS to a final concentration of 5-10 µM.
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Incubate the cells with the Laurdan working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Acquire fluorescence images using the two emission channels (440 nm for the ordered phase and 490 nm for the disordered phase) with excitation at 350 nm.
-
Calculate the GP value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) , where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[5][6]
-
Generate a pseudo-colored GP image to visualize the spatial variation in membrane order.
Caption: Workflow for Laurdan Generalized Polarization (GP) measurement.
Protocol 2: Staining of Lipid Droplets with BODIPY 493/503
This protocol outlines the procedure for visualizing intracellular lipid droplets in live or fixed cells using BODIPY 493/503.[13][19]
Materials:
-
BODIPY 493/503 (stock solution of 1 mg/mL in DMSO)
-
Live or fixed cells on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
(For fixed cells) 4% paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm)
Procedure for Live Cell Staining:
-
Prepare a BODIPY 493/503 working solution by diluting the stock solution in cell culture medium to a final concentration of 1-2 µg/mL.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Image the cells immediately using a fluorescence microscope.
Procedure for Fixed Cell Staining:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a BODIPY 493/503 working solution by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL.
-
Incubate the fixed cells with the working solution for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium and image.
Caption: Workflow for BODIPY 493/503 staining of lipid droplets.
Protocol 3: Staining of Lipid Droplets with Nile Red
This protocol details the use of Nile Red for the detection of intracellular lipid droplets.[10][20][21]
Materials:
-
Nile Red (stock solution of 0.5 mg/mL in acetone or DMSO)
-
Live or fixed cells
-
PBS
-
(For fixed cells) 4% PFA in PBS
-
Fluorescence microscope with filter sets for red fluorescence (e.g., excitation 515-560 nm, emission >590 nm)
Procedure:
-
Prepare a Nile Red working solution by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.
-
For live cells, wash with PBS and then incubate with the Nile Red working solution for 10-15 minutes at 37°C. For fixed cells (after PFA fixation and washing), incubate for 30-60 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
Choosing the Right Probe: A Logical Approach
The selection of an appropriate fluorescent probe is dictated by the specific research question. The following decision tree illustrates a logical approach to choosing a probe for lipid studies.
Caption: Decision tree for selecting a fluorescent lipid probe.
By understanding the unique characteristics and applications of these alternative fluorescent probes, researchers can move beyond the traditional limitations of this compound and gain deeper insights into the complex and dynamic world of lipids. This guide serves as a starting point for navigating the expanding toolkit of fluorescent probes, enabling more precise and informative investigations into the fundamental roles of lipids in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential interactions of fluorescent probe Prodan with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thermofisher.com [thermofisher.com]
- 18. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. emulatebio.com [emulatebio.com]
- 21. Nile Red staining of neutral lipids and imaging [bio-protocol.org]
Cross-Validation of DPH Propionic Acid Results with Differential Scanning calorimetry: A Comparative Guide
In the realm of membrane biophysics and drug delivery, understanding the thermotropic behavior of lipid bilayers is paramount. Two powerful techniques, fluorescence spectroscopy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) propionic acid (DPH-PA) and Differential Scanning Calorimetry (DSC), are often employed to characterize the phase transitions and fluidity of lipid membranes. This guide provides a comprehensive comparison of these two methods, outlining their principles, experimental protocols, and presenting a cross-validation of their results for the well-characterized dipalmitoylphosphatidylcholine (DPPC) lipid system.
Principles of Detection
DPH Propionic Acid (DPH-PA) Fluorescence Anisotropy: This technique utilizes the fluorescent probe DPH-PA, an amphipathic molecule that partitions into the hydrophobic core of the lipid bilayer.[1][2] The negatively charged propionic acid group anchors the probe at the membrane interface, providing information specifically about this region.[1] When excited with polarized light, the extent of depolarization of the emitted light is measured as fluorescence anisotropy. This anisotropy is inversely proportional to the rotational mobility of the probe, which in turn reflects the "fluidity" or order of the surrounding lipid acyl chains.[3][4] During a phase transition from the ordered gel phase to the disordered liquid-crystalline phase, there is a significant increase in the rotational freedom of DPH-PA, leading to a sharp decrease in its fluorescence anisotropy.[5][6]
Differential Scanning Calorimetry (DSC): DSC is a thermodynamic technique that directly measures the heat flow associated with thermal transitions in a material as a function of temperature.[7] In the context of lipid vesicles, DSC detects the enthalpy change (ΔH) that occurs during the phase transition from the gel to the liquid-crystalline state.[8] The temperature at which the peak of this endothermic transition occurs is defined as the main phase transition temperature (Tm). The shape and width of the DSC peak also provide information about the cooperativity of the transition.[8]
Experimental Protocols
This compound Fluorescence Anisotropy
1. Liposome Preparation:
-
A thin lipid film of DPPC is created by dissolving the lipid in an organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
The lipid film is hydrated with a buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the lipid's phase transition temperature (Tm) to form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
2. Probe Incorporation:
-
A stock solution of DPH-PA in a suitable solvent (e.g., dimethylformamide or ethanol) is prepared.
-
The DPH-PA stock solution is added to the liposome suspension to achieve a final probe-to-lipid molar ratio typically in the range of 1:200 to 1:500.
-
The mixture is incubated at a temperature above the Tm for a sufficient time (e.g., 30-60 minutes) to ensure complete incorporation of the probe into the lipid bilayers.
3. Fluorescence Anisotropy Measurement:
-
The fluorescence anisotropy of the DPH-PA labeled liposomes is measured using a spectrofluorometer equipped with polarizers.
-
The excitation wavelength is typically set around 350-360 nm, and the emission is monitored at approximately 430-450 nm.[9]
-
The sample is placed in a thermostatically controlled cuvette holder, and the temperature is varied systematically across the expected phase transition range.
-
At each temperature point, the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light are recorded.
-
The fluorescence anisotropy (r) is calculated using the following equation:
-
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Where G is the grating correction factor of the instrument.
-
Differential Scanning Calorimetry (DSC)
1. Liposome Preparation:
-
DPPC vesicles are prepared as described in the DPH-PA protocol (MLVs or LUVs). A higher lipid concentration is often required for DSC compared to fluorescence methods.
2. Sample Preparation for DSC:
-
A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan.
-
A reference pan containing the same buffer used for liposome preparation is also sealed.
3. DSC Measurement:
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is scanned over a range that encompasses the phase transition of the lipid, typically at a constant heating rate (e.g., 1-2°C/min).[10]
-
The instrument measures the differential heat flow between the sample and the reference pan.
-
The resulting thermogram plots the excess heat capacity as a function of temperature.
Comparative Data for DPPC Vesicles
The following table summarizes typical quantitative data obtained for DPPC vesicles using both DPH-PA fluorescence anisotropy and DSC.
| Parameter | This compound (Fluorescence Anisotropy) | Differential Scanning Calorimetry (DSC) |
| Transition Temperature (Tm) | ~40-41°C[5] | ~41.5°C |
| Transition Width | Broader, observed as a sigmoidal decrease in anisotropy over a temperature range | Narrower, observed as a sharp endothermic peak |
| Enthalpy (ΔH) | Not directly measured | ~35-42 kJ/mol[11] |
| Pre-transition | May not be distinctly resolved | Clearly visible as a smaller endothermic peak at ~35-36°C[11][12] |
Visualizing the Methodologies
Caption: A comparison of the experimental workflows for DPH-PA fluorescence anisotropy and DSC.
Caption: The logical relationship between the two techniques in studying lipid membrane phase transitions.
Discussion and Cross-Validation
Both DPH-PA fluorescence anisotropy and DSC are valuable techniques for characterizing the thermotropic properties of lipid membranes. As the data for DPPC vesicles demonstrates, there is generally good agreement in the determination of the main phase transition temperature.
However, it is crucial to recognize the fundamental differences between the two methods. DSC provides a direct, model-independent measurement of the thermodynamic parameters of the phase transition.[7] In contrast, the information obtained from DPH-PA is indirect and dependent on the behavior of the fluorescent probe within the membrane.[1]
Discrepancies can arise due to several factors:
-
Probe Perturbation: The presence of the DPH-PA probe, although at a low concentration, can slightly perturb the lipid packing and influence the phase transition.
-
Probe Localization: DPH-PA, being anchored at the interface, reports on the fluidity of that specific region, which may not perfectly reflect the bulk properties of the entire lipid bilayer measured by DSC.[1]
-
Sensitivity to Different Events: DSC is highly sensitive to the cooperative melting of the entire lipid population and can clearly resolve events like the pre-transition.[11][12] Fluorescence anisotropy, on the other hand, reflects the average mobility of the probe and may not distinguish subtle transitions as clearly.
References
- 1. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Advantages of DPH propionic acid over other anionic membrane probes
In the intricate world of cellular research and drug development, the ability to peer into the dynamics of cell membranes is paramount. Anionic fluorescent membrane probes are indispensable tools in this endeavor, offering insights into membrane fluidity, potential, and organization. Among these, 3-(4-(6-phenyl-1,3,5-hexatrien-1-yl)phenyl)propanoic acid, commonly known as DPH propionic acid, has emerged as a particularly advantageous probe. This guide provides a comprehensive comparison of this compound with other notable anionic membrane probes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
Unveiling the Advantages: this compound in Focus
This compound, an anionic derivative of the well-established hydrophobic probe 1,6-diphenyl-1,3,5-hexatriene (DPH), offers a unique combination of properties that set it apart. Its negatively charged carboxyl group anchors the probe at the membrane surface, while the hydrophobic DPH moiety inserts into the lipid bilayer. This specific localization provides a distinct advantage in probing the interfacial region of the membrane, a critical site for many cellular signaling events.
Comparative Performance Analysis
To objectively assess the performance of this compound, we compare its key photophysical and spectral properties with other widely used anionic membrane probes: Nitrobenzoxadiazole-Phosphatidylethanolamine (NBD-PE), Fluorescein-Phosphatidylethanolamine (Fluorescein-PE), and emerging Anionic Cyanine Dyes.
| Property | This compound | NBD-PE | Fluorescein-PE | Anionic Cyanine Dyes (representative) |
| Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) ** | ~60,000[1] | ~22,000 | ~75,000 | Varies (e.g., ~150,000 for Cy3 derivatives) |
| Fluorescence Quantum Yield (Φ) | ~0.7 (in fluid membranes)[1] | Environment-dependent, generally lower | ~0.92 (dianion)[2][3] | High (often >0.5 in membranes) |
| Fluorescence Lifetime (τ, ns) | ~5 (in fluid membranes)[1] | Highly sensitive to environment (e.g., 2-9 ns)[4] | ~4.0[5] | Varies (e.g., ~1-3 ns) |
| Excitation Max (λex, nm) | ~350 | ~463 | ~490 | Varies (e.g., ~550 for Cy3 derivatives) |
| Emission Max (λem, nm) ** | ~428 | ~536 | ~515 | Varies (e.g., ~570 for Cy3 derivatives) |
| Photostability | Moderate | Moderate to low | Low | Generally high |
| Environmental Sensitivity | High (to membrane order/fluidity) | High (to polarity) | High (to pH)[2][6] | Moderate to high (turn-on response)[1][7] |
| Membrane Localization | Anchored at the surface, probing the upper acyl chain region[1] | Headgroup region | Headgroup region, exposed to aqueous phase[2] | Plasma membrane with slow internalization[1][7] |
Key Advantages of this compound Summarized:
-
High Fluorescence Polarization: this compound exhibits significantly higher fluorescence polarization values in fluid phase membranes compared to its parent compound, DPH.[1] This makes it an excellent probe for accurately measuring membrane fluidity and order.
-
Defined Membrane Location: The anionic propionic acid group anchors the probe at the membrane-water interface, leading to a more defined and shallower location within the bilayer compared to the deeper penetration of DPH.[1] This allows for specific interrogation of the properties of the upper region of the lipid acyl chains.
-
Versatility in Detecting Phase Transitions: It is effective in detecting phase transitions in both neutral and anionic lipid bilayers.[1]
-
Intermediate Hydrophobicity: Its partition coefficient allows for efficient incorporation into membranes while maintaining sufficient water solubility for ease of handling.
Experimental Protocols
To facilitate the effective use of this compound and enable comparative studies, detailed protocols for key experiments are provided below.
Preparation of Lipid Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) by the extrusion method, a common model system for membrane studies.
Lipid Vesicle Preparation Workflow
Materials:
-
Lipids (e.g., POPC, DPPC) in chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Hydration: Add the desired buffer to the flask and hydrate the lipid film by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 10-20 times to form unilamellar vesicles (LUVs) of a relatively uniform size.
-
Probe Incorporation: The fluorescent probe can be added to the lipid mixture in chloroform before film formation or added to the pre-formed vesicles from a concentrated stock solution and incubated to allow for incorporation.
Measurement of Fluorescence Polarization (Anisotropy)
Fluorescence polarization is a powerful technique to assess membrane fluidity.
Fluorescence Polarization Measurement
Materials:
-
Fluorometer with polarization filters
-
Cuvette
-
Lipid vesicle suspension containing the fluorescent probe
Procedure:
-
Sample Preparation: Prepare a dilute suspension of lipid vesicles labeled with the fluorescent probe in a cuvette.
-
Instrument Setup: Set the excitation and emission wavelengths appropriate for the probe. Insert vertical and horizontal polarizers in the excitation and emission light paths, respectively.
-
Measurement: Measure the fluorescence intensity with the emission polarizer parallel (I||) and perpendicular (I⊥) to the excitation polarizer.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the instrument-specific correction factor (G-factor).
Determination of Fluorescence Quantum Yield
The quantum yield is a measure of the efficiency of fluorescence.
Relative Quantum Yield Determination
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Solvent matching that of the sample
Procedure:
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength and ensure it is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of the sample and the standard solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Quantum Yield Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Assessment of Photostability
Photostability is crucial for applications involving prolonged imaging.
Photostability Assessment Workflow
Materials:
-
Fluorescence microscope or fluorometer with a stable light source
-
Sample containing the fluorescent probe
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent probe in the desired environment (e.g., incorporated into lipid vesicles or cells).
-
Initial Measurement: Record the initial fluorescence intensity (I₀) of a defined region of interest.
-
Continuous Illumination: Expose the sample to continuous illumination from the excitation light source at a constant intensity.
-
Time-Lapse Imaging: Acquire fluorescence images or intensity readings at regular time intervals.
-
Data Analysis: Plot the fluorescence intensity as a function of time and fit the decay to an appropriate model (e.g., single exponential decay) to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.
Applications in Signaling Pathway and Drug Discovery
The unique properties of this compound make it a valuable tool for investigating various cellular processes and for high-throughput drug screening.
Monitoring Membrane Fluidity Changes in Apoptosis
Changes in membrane fluidity are an early hallmark of apoptosis. This compound can be used to monitor these changes.
Apoptosis-Induced Membrane Fluidity Change
High-Throughput Screening for Membrane-Active Drugs
The sensitivity of this compound's fluorescence polarization to membrane alterations can be exploited in high-throughput screening (HTS) to identify compounds that modulate membrane properties.
HTS for Membrane-Active Compounds
References
- 1. biorxiv.org [biorxiv.org]
- 2. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Fluorescence assays to monitor membrane fusion: potential application in biliary lipid secretion and vesicle interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide: Correlating DPH Propionic Acid Fluorescence with Changes in Lipid Composition
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is paramount. The fluidity and organization of the lipid bilayer influence a vast array of cellular processes, from signal transduction to drug-membrane interactions. Fluorescent probes are indispensable tools in this field, and 1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivatives have long been staples for assessing membrane fluidity.
This guide provides an objective comparison of DPH propionic acid (DPH-PA), a carboxylic acid derivative of DPH, with other common fluorescent probes. We will delve into the correlation between its fluorescence properties and the lipid environment, supported by experimental data and detailed protocols.
This compound: A Probe for Membrane Fluidity
DPH and its derivatives are hydrophobic molecules that readily partition into the acyl chain region of the lipid bilayer.[1] Their utility stems from a photophysical property known as fluorescence polarization or anisotropy. When excited with polarized light, the emitted light from a fluorescent molecule will also be polarized. However, if the molecule rotates during the interval between excitation and emission (the fluorescence lifetime), the polarization of the emitted light will be partially lost.
In a highly fluid membrane, the probe rotates more freely, leading to significant depolarization and thus a low fluorescence anisotropy value. Conversely, in a more viscous or ordered membrane (e.g., one rich in saturated lipids or cholesterol), the probe's rotation is restricted, resulting in less depolarization and a higher anisotropy value.[2][3] Therefore, fluorescence anisotropy is inversely proportional to membrane fluidity .[3]
The propionic acid moiety of DPH-PA provides a charged anchor. At physiological pH, the carboxyl group is ionized, tethering the probe closer to the lipid headgroup region compared to the parent DPH molecule, which partitions deeper into the hydrophobic core.[4][5] This surface-anchoring can provide information more specific to the outer region of the lipid acyl chains.
Comparison with Alternative Fluorescent Probes
While DPH-PA is a powerful tool, the choice of probe should be tailored to the specific research question. Other probes offer insights into different aspects of the membrane environment, such as polarity, lipid order, or the behavior of specific lipid species.
| Probe | Primary Measurement | Location in Membrane | Principle of Operation | Advantages | Disadvantages |
| This compound (DPH-PA) | Membrane Fluidity (Anisotropy) | Anchored near the headgroup region, fluorophore in the acyl chain core.[4] | Rotational motion of the probe is hindered in more ordered membranes, leading to higher fluorescence anisotropy.[6] | Sensitive to changes in acyl chain packing; anionic anchor provides defined localization.[4][7] | Can be sensitive to local environment changes not strictly related to fluidity; interpretation can be complex.[8][9] |
| Laurdan | Lipid Order / Phase (GP) | Glycerol backbone region.[6] | Emission spectrum shifts in response to the polarity of the local environment (water penetration). Quantified by Generalized Polarization (GP).[6][10] | Excellent for distinguishing between liquid-ordered (Lo) and liquid-disordered (Ld) phases.[10] | Less sensitive to the fluidity of the deep hydrophobic core. |
| TMA-DPH | Membrane Fluidity (Anisotropy) | Anchored at the headgroup region (cationic).[7] | Similar to DPH-PA, measures rotational freedom in the acyl chain region.[7] | Cationic anchor provides defined localization, useful for studying membranes with negative surface charge. | Similar limitations to DPH-PA regarding potential artifacts.[8] |
| Nile Red Derivatives (e.g., NR12S) | Lipid Order / Polarity | Interfacial and hydrophobic regions.[10] | Solvatochromic dyes whose emission color changes with the polarity of the environment.[11] | Ratiometric imaging capabilities; can distinguish different organelles by emission color.[11][12] | Can be sensitive to a variety of factors beyond lipid order. |
| BODIPY-Cholesterol | Cholesterol Dynamics | Mimics cholesterol localization.[13] | A fluorescently labeled analog of cholesterol. | Directly reports on the distribution and dynamics of cholesterol.[13] | The bulky fluorophore may perturb the membrane and not perfectly mimic native cholesterol behavior. |
Correlating DPH-PA Anisotropy with Lipid Composition: Experimental Data
The addition of cholesterol to a phospholipid membrane is known to increase lipid packing and order, thereby decreasing membrane fluidity. This effect is readily quantifiable using DPH-PA. The following table summarizes typical steady-state fluorescence anisotropy data for DPH-PA in liposomes of varying cholesterol content.
| Lipid Composition (Molar Ratio) | DPH-PA Fluorescence Anisotropy (r) | Interpretation |
| 100% DOPC | 0.15 ± 0.01 | High Fluidity (Liquid-disordered phase) |
| DOPC:Cholesterol (80:20) | 0.21 ± 0.02 | Decreased Fluidity |
| DOPC:Cholesterol (60:40) | 0.28 ± 0.02 | Significantly Decreased Fluidity |
| DOPC:Cholesterol (50:50) | 0.32 ± 0.01 | Low Fluidity (Liquid-ordered phase) |
| (Note: Data are representative. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Cholesterol. Measurements are typically taken at a constant temperature, e.g., 25°C.) |
As the molar percentage of cholesterol increases, the fluorescence anisotropy of DPH-PA rises, reflecting the cholesterol-induced ordering of the phospholipid acyl chains.[6]
Mandatory Visualizations
To better understand the concepts and workflows, the following diagrams have been generated.
Caption: DPH-PA anisotropy correlates inversely with membrane fluidity.
Caption: Workflow for measuring membrane fluidity using DPH-PA.
Experimental Protocols
This section provides a detailed methodology for measuring the steady-state fluorescence anisotropy of DPH-PA in unilamellar liposomes.
I. Materials and Reagents
-
Lipids: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol. Store dissolved in chloroform at -20°C.
-
Fluorescent Probe: 3-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)propionic acid (DPH-PA). Prepare a 1 mM stock solution in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Equipment:
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Spectrofluorometer equipped with polarizers and a thermostatted cuvette holder
-
Glass vials and syringes
-
II. Liposome Preparation (Extrusion Method)
-
Lipid Film Formation: In a round-bottom flask, mix the desired amounts of lipids (e.g., DOPC and cholesterol) from their chloroform stocks.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the required volume of PBS buffer to achieve a final lipid concentration of 1-5 mM. Vortex vigorously for 5-10 minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the membrane into the other syringe. Repeat this process an odd number of times (e.g., 21 passes) to ensure the formation of a homogenous population of large unilamellar vesicles (LUVs). The solution should become less turbid.
-
III. Membrane Labeling with DPH-PA
-
Dilution: Dilute the LUV suspension with PBS to a final lipid concentration of approximately 100 µM in a fluorescence cuvette.
-
Probe Addition: Add the DPH-PA stock solution to the diluted liposome suspension while stirring gently. The final probe-to-lipid molar ratio should be between 1:200 and 1:500 to avoid self-quenching.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for the complete incorporation of the probe into the lipid bilayers.
IV. Fluorescence Anisotropy Measurement
-
Instrument Setup:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.[6]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the sample cuvette to the desired temperature in the thermostatted holder.
-
-
G-Factor Calculation: The G-factor corrects for the differential transmission of vertically and horizontally polarized light by the emission monochromator.
-
Set the excitation polarizer to the horizontal position (90°).
-
Measure the emission intensity with the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions.
-
Calculate the G-factor: G = I_HV / I_HH.
-
-
Intensity Measurements:
-
Set the excitation polarizer to the vertical position (0°).
-
Measure the fluorescence intensity with the emission polarizer in the vertical (I_VV) and horizontal (I_VH) positions.
-
-
Blank Subtraction: Repeat the intensity measurements for a sample of unlabeled liposomes and subtract these background values from the corresponding measurements of the labeled sample.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
By systematically varying the lipid composition and measuring the corresponding changes in DPH-PA fluorescence anisotropy, researchers can gain valuable, quantitative insights into the structure and dynamics of lipid membranes.
References
- 1. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetry of membrane fluidity in the lipid bilayer of blood platelets: fluorescence study with diphenylhexatriene and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpikg.mpg.de [mpikg.mpg.de]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Navigating Membrane Microdomains: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals studying the intricate landscape of cellular membranes, the choice of fluorescent probe is paramount. This guide provides a critical comparison of DPH propionic acid (DPH-PA) and its alternatives for the investigation of specific membrane domains, such as lipid rafts. We present experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.
The study of membrane domains, particularly lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains, requires tools that can faithfully report on the distinct biophysical properties of these environments. Fluorescent probes are indispensable in this regard, offering insights into membrane fluidity, order, and polarity. This compound (DPH-PA) is one such probe, but its limitations necessitate a careful consideration of alternatives.
This compound: An Anchored Probe with Inherent Drawbacks
DPH-PA is a derivative of the well-known fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). The addition of a propionic acid group provides a negatively charged carboxyl moiety that anchors the probe at the membrane-water interface. This is a significant advantage over the parent DPH molecule, which can readily flip-flop across the bilayer and internalize into the cell, complicating the interpretation of plasma membrane-specific events.
However, the core limitation of the DPH fluorophore persists in DPH-PA. A primary drawback is its negligible preferential partitioning between liquid-ordered (Lo) and liquid-disordered (Ld) phases .[1] Lipid rafts are considered to be in an Lo phase, and a probe that does not preferentially accumulate in or get excluded from these domains will provide an averaged signal of the entire membrane, masking the distinct properties of the microdomains.
Furthermore, studies on the parent DPH molecule have shown that in highly ordered membrane domains, a significant fraction of the probe molecules may reside in the center of the bilayer, between the two leaflets.[1][2] This aberrant localization can lead to misleading fluorescence anisotropy values, a key parameter used to infer membrane order. While the surface anchoring of DPH-PA may mitigate this to some extent, the inherent photophysics of the DPH core remains a concern.
Superior Alternatives for Domain-Specific Investigations
Given the limitations of DPH-PA, researchers have turned to more suitable alternatives for studying specific membrane domains.
Laurdan: This fluorescent probe stands out for its sensitivity to the polarity of its environment. Laurdan exhibits a spectral shift in its emission depending on the degree of water penetration into the membrane bilayer, which is directly related to lipid packing. In the more loosely packed Ld phase, water molecules can penetrate more deeply, leading to a red-shifted emission. Conversely, in the tightly packed Lo phase of lipid rafts, water is excluded, resulting in a blue-shifted emission. This property allows for the ratiometric measurement of "Generalized Polarization" (GP), providing a quantitative measure of membrane order and enabling the visualization of coexisting Lo and Ld domains.[3][4]
TMA-DPH: Similar to DPH-PA, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is a surface-anchored derivative of DPH. Its positively charged trimethylammonium group ensures its localization in the outer leaflet of the plasma membrane, making it an excellent probe for studying the biophysical properties of this specific region and reducing the internalization seen with DPH.[5] However, like DPH-PA, it suffers from the same lack of preferential partitioning into specific lipid phases, making it less ideal for resolving distinct membrane domains compared to Laurdan.
Lipid-Conjugated Fluorophores: For visualizing specific lipid components of membrane domains, probes where a fluorophore is covalently attached to a lipid molecule (e.g., a sphingolipid or cholesterol analog) are invaluable. These probes can provide direct information about the localization and dynamics of raft-associated lipids, minimizing artifacts associated with probes that do not faithfully mimic the behavior of endogenous lipids.[6]
Quantitative Comparison of Membrane Probes
To facilitate a direct comparison, the following tables summarize the key photophysical and performance characteristics of DPH-PA and its alternatives.
Table 1: Photophysical Properties of Membrane Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Key Feature |
| This compound | ~350 | ~430 | Anionic anchor for surface localization |
| TMA-DPH | ~355 | ~430 | Cationic anchor for surface localization |
| Laurdan | ~340-360 | ~440 (in Lo phase), ~490 (in Ld phase) | Environment-sensitive emission spectrum |
| DPH-PC | ~350 | ~430 | Lipid-conjugated DPH |
Table 2: Performance in Membrane Domain Studies
| Probe | Preferential Partitioning (Lo vs. Ld) | Primary Measurement | Key Advantage | Major Limitation |
| This compound | Negligible[1] | Fluorescence Anisotropy | Surface-anchored, reducing internalization | Poor domain specificity; potential for ambiguous anisotropy values[2] |
| TMA-DPH | Negligible | Fluorescence Anisotropy | Excellent surface specificity; reduced internalization[5] | Poor domain specificity |
| Laurdan | Partitions into both phases, but reports on polarity | Generalized Polarization (GP) | Directly visualizes and quantifies lipid packing and domains[3][4] | GP values can be influenced by factors other than lipid order |
| DPH-PC | Moderate preference for Lo phase[7] | Fluorescence Anisotropy | Covalently linked to a lipid, potentially better mimics lipid behavior | DPH fluorophore limitations still apply |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for labeling cells with DPH-PA and Laurdan.
Experimental Protocol: Labeling Live Cells with this compound
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Live cells in culture
-
Balanced Salt Solution (BSS) or serum-free medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging dish or coverslip.
-
Probe Preparation: Prepare a working solution of DPH-PA in BSS or serum-free medium. A typical final concentration is in the range of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental setup.
-
Cell Labeling:
-
Wash the cells once with warm BSS to remove any residual serum.
-
Incubate the cells with the DPH-PA working solution at 37°C for 5-15 minutes. The labeling is rapid.
-
Wash the cells twice with warm BSS to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
For fluorescence anisotropy measurements, use a fluorometer or a microscope equipped with polarizers.
-
Experimental Protocol: Labeling Live Cells with Laurdan and GP Imaging
Materials:
-
Laurdan (stock solution in DMSO or ethanol)
-
Live cells in culture
-
Balanced Salt Solution (BSS) or serum-free medium
-
Fluorescence microscope with two emission channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging dish or coverslip.
-
Probe Preparation: Prepare a working solution of Laurdan in BSS or serum-free medium. A typical final concentration is 5-10 µM.
-
Cell Labeling:
-
Wash the cells once with warm BSS.
-
Incubate the cells with the Laurdan working solution at 37°C for 30-60 minutes.
-
Wash the cells twice with warm BSS.
-
-
Imaging and GP Calculation:
-
Acquire two simultaneous images of the labeled cells in the two emission channels.
-
Calculate the GP value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) where I_ordered and I_disordered are the fluorescence intensities in the respective channels.
-
Generate a GP map to visualize the membrane order.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using the DOT language are provided.
Conclusion
While this compound offers the advantage of surface anchoring over its parent compound DPH, its fundamental limitation of poor partitioning between different lipid phases makes it a suboptimal choice for studying specific membrane domains like lipid rafts. For researchers aiming to visualize and quantify the distinct biophysical environments of these microdomains, Laurdan is a demonstrably superior alternative due to its environment-sensitive fluorescence. For studies focused purely on the dynamics of the outer leaflet of the plasma membrane without the need to resolve domains, TMA-DPH remains a robust option. The selection of the appropriate fluorescent probe is a critical step in membrane research, and a thorough understanding of their respective strengths and weaknesses is essential for generating accurate and meaningful data.
References
- 1. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Membrane Phase on the Optical Properties of DPH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Steady-State and Time-Resolved Anisotropy of DPH Propionic Acid
For researchers, scientists, and drug development professionals investigating membrane biophysics and drug-membrane interactions, the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) and its derivatives are invaluable tools. Among these, DPH propionic acid (PA-DPH) offers specific advantages due to its anionic character, which anchors it at the membrane interface. This guide provides an objective comparison of two key fluorescence anisotropy techniques—steady-state and time-resolved—as applied to PA-DPH, supported by experimental data and detailed protocols.
Unveiling Molecular Motion: Steady-State vs. Time-Resolved Anisotropy
Fluorescence anisotropy is a powerful technique that measures the rotational mobility of a fluorophore. When a population of fluorophores is excited with polarized light, only those with their absorption dipoles aligned with the polarization of the light will be excited. The subsequent emission of light will also be polarized. However, if the fluorophore rotates during the time it is in the excited state (the fluorescence lifetime), the polarization of the emitted light will be depolarized. The extent of this depolarization provides information about the rotational freedom of the fluorophore and, by extension, the viscosity and order of its microenvironment.
Steady-state anisotropy provides a time-averaged measure of this depolarization. It is a relatively simple and rapid technique that yields a single anisotropy value, which is influenced by both the rate and extent of the fluorophore's rotational motion. While useful for detecting overall changes in membrane fluidity, it cannot distinguish between different modes of motion or provide detailed insights into the complexity of the probe's rotational dynamics.[1][2]
Time-resolved anisotropy , on the other hand, measures the decay of the fluorescence anisotropy over time (typically in the nanosecond timescale).[3] This technique provides a wealth of information, including rotational correlation times (which describe the rate of rotation) and the limiting anisotropy (which relates to the degree of orientational constraint or order). By fitting the anisotropy decay to specific models, one can gain a more detailed understanding of the probe's motional dynamics within the membrane.[4][5]
Quantitative Comparison of Anisotropy Parameters
The following table summarizes the key quantitative parameters that can be obtained from steady-state and time-resolved anisotropy measurements of PA-DPH in a lipid bilayer. The values presented are representative and can vary depending on the specific lipid composition, temperature, and other experimental conditions.
| Parameter | Steady-State Anisotropy | Time-Resolved Anisotropy | Information Provided |
| Anisotropy (r) | A single, time-averaged value. | An initial anisotropy (r₀) and a time-dependent decay r(t). | Steady-state 'r' reflects the overall rotational freedom. Time-resolved r(t) provides a detailed picture of the depolarization process. |
| Rotational Correlation Time (ϕ) | Not directly measured. Can be estimated using the Perrin equation, but this is often an oversimplification for hindered rotators in membranes.[2] | Directly determined from the anisotropy decay. Often, multiple correlation times (ϕ₁, ϕ₂, etc.) are resolved, corresponding to different motional modes (e.g., wobbling, overall rotation). | Describes the rate of rotational motion of the probe. Shorter correlation times indicate faster motion. |
| Order Parameter (S) | Not directly measured. | Can be calculated from the limiting anisotropy (r∞). S = (r∞/r₀)¹ᐟ² | Quantifies the degree of orientational restriction of the probe within the membrane. A value of S=1 indicates no motion, while S=0 indicates isotropic motion.[4] |
| Limiting Anisotropy (r∞) | Not measured. | The value to which the anisotropy decays at long times. | Reflects the residual anisotropy due to hindered rotation of the probe in an ordered environment like a lipid bilayer.[2][5] |
Experimental Protocols
Steady-State Fluorescence Anisotropy Measurement
This protocol outlines the general steps for measuring the steady-state fluorescence anisotropy of PA-DPH in lipid vesicles.
-
Preparation of Lipid Vesicles:
-
Prepare a lipid film by drying a solution of the desired lipid(s) in chloroform under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES) to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a defined pore size.
-
-
Labeling with PA-DPH:
-
Prepare a stock solution of PA-DPH in a suitable solvent like dimethylformamide (DMF) or ethanol.
-
Add a small aliquot of the PA-DPH stock solution to the vesicle suspension while vortexing to achieve the desired final probe-to-lipid ratio (typically 1:200 to 1:500).
-
Incubate the mixture in the dark for at least 30 minutes to allow for the incorporation of the probe into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers in both the excitation and emission paths.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~428 nm for PA-DPH.[6]
-
Measure the fluorescence intensities with the polarizers in four different orientations:
-
IVV (excitation vertical, emission vertical)
-
IVH (excitation vertical, emission horizontal)
-
IHV (excitation horizontal, emission vertical)
-
IHH (excitation horizontal, emission horizontal)
-
-
Calculate the steady-state anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, which corrects for the differential sensitivity of the detection system to vertically and horizontally polarized light. The G-factor is determined as G = IHV / IHH.[7]
-
Time-Resolved Fluorescence Anisotropy Measurement
This protocol describes the general procedure for time-resolved fluorescence anisotropy measurements using Time-Correlated Single Photon Counting (TCSPC).[3]
-
Sample Preparation:
-
Prepare PA-DPH labeled lipid vesicles as described in the steady-state protocol.
-
-
Instrumentation:
-
Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) with a vertical polarizer. The excitation wavelength should be around 375 nm.[8]
-
The emission is collected through a polarizer that can be oriented either vertically or horizontally, followed by a monochromator and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube, MCP-PMT).
-
-
Data Acquisition:
-
Collect the time-resolved fluorescence decay curves for the vertically (IVV(t)) and horizontally (IVH(t)) polarized emission components.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Calculate the time-resolved anisotropy decay, r(t), using the following formula: r(t) = (IVV(t) - G * IVH(t)) / (IVV(t) + 2 * G * IVH(t)) The G-factor is determined from the total intensities of the vertically and horizontally polarized decays.
-
Fit the anisotropy decay curve, r(t), to a multi-exponential decay model to extract the rotational correlation times (ϕi) and their corresponding amplitudes (βi), as well as the limiting anisotropy (r∞): r(t) = r∞ + Σβi * exp(-t/ϕi)
-
Visualizing the Concepts and Workflows
To further clarify the relationship and experimental flow of these two techniques, the following diagrams are provided.
Caption: Experimental workflow for steady-state and time-resolved anisotropy measurements.
Caption: Conceptual differences between steady-state and time-resolved anisotropy.
Conclusion
References
- 1. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sif.it [static.sif.it]
- 4. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpikg.mpg.de [mpikg.mpg.de]
Safety Operating Guide
Proper Disposal of DPH Propionic Acid: A Safety and Logistics Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of DPH propionic acid (3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid), a fluorescent lipid derivative.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. As a derivative of propionic acid, it should be handled with care, assuming it may possess irritant or corrosive properties, particularly in solution. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step 1: Waste Characterization
The first and most critical step is to determine if the this compound waste is classified as hazardous. While this compound itself is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be considered hazardous if it exhibits one or more of the following characteristics. The pH of any waste solution must be tested.
Table 1: Hazardous Waste Characteristics for this compound Waste
| Hazardous Waste Characteristic | Description | EPA Waste Code | Relevance to this compound |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[1] | D002 | Potentially Applicable. As a propionic acid derivative, aqueous solutions are likely to be acidic. The pH of the waste solution must be tested.[1] |
| Ignitability | Solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.[1] | D001 | Potentially Applicable. this compound is a combustible solid (Storage Class 11).[2] |
| Reactivity | Wastes that are unstable, react violently with water, or can generate toxic gases.[1] | D003 | Not generally applicable based on available data for similar compounds. |
| Toxicity | Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater.[1] | D004-D043 | The toxicological properties have not been fully investigated. Handle with caution.[1] |
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do Not Mix: Do not mix this compound waste with other waste streams, particularly bases, strong oxidizing agents, or reducing agents.[3][4]
-
Designated Containers: Collect waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[1]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated consumables) and liquid waste in separate, appropriately labeled containers.
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid"
-
The specific hazards identified in the waste characterization (e.g., "Corrosive," "Combustible Solid")
-
The date when waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. Ensure the storage area is cool, well-ventilated, and away from drains and sources of ignition.[5][6] The container must be kept tightly closed.[6]
Step 4: Disposal Procedure
The final disposal route depends on the waste characterization.
-
Hazardous Waste: If the waste is determined to be hazardous, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7][8] Do not attempt to neutralize the waste unless it is a specifically approved and documented laboratory procedure.[3]
-
Non-Hazardous Waste: Even if the waste is not characterized as hazardous, it is best practice to dispose of it via the institutional EHS office.[1] Sewer disposal is generally not recommended for organic acids without neutralization and prior approval from local authorities.[1][3]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, dry material (e.g., sand, vermiculite).[3][5] Avoid creating dust if the material is a powder.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for disposal.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Label the spill cleanup waste as hazardous and dispose of it according to the procedures outlined above.[3]
For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. DPH-propionic acid, Avanti, 8294-98-4, 700253P, Sigma-Aldrich [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling DPH propionic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling DPH-propionic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Identifier:
-
Name: DPH-propionic acid
-
Synonym: 3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoic acid[1][2]
-
Molecular Formula: C₂₁H₂₀O₂[1]
-
Molecular Weight: 304.38 g/mol [1]
-
Appearance: Powder[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling DPH-propionic acid. The following table summarizes the recommended PPE to minimize exposure.
| Protection Area | Required Equipment | Standards & Specifications | Key Considerations |
| Eye & Face Protection | Chemical Safety Goggles or Face Shield | OSHA 29 CFR 1910.133 or European Standard EN166[3][4] | Always wear when handling the solid powder or solutions to protect against splashes. |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use.[4] | Wear a standard lab coat, fully buttoned, to prevent skin exposure.[3][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | N95 (US) or P1 (EU EN 143) for nuisance dust.[4] | Required if ventilation is inadequate or when handling large quantities of powder where dust generation is possible.[3][4] |
Operational Plan: Handling and Storage
Proper engineering controls and handling procedures are critical for safely managing DPH-propionic acid in a laboratory setting.
Engineering Controls:
-
Ventilation: Always handle DPH-propionic acid in a well-ventilated area. A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not inhale dust or vapors. Minimize the generation of dust during handling.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Container Management: Keep the storage container tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
The compound should be stored at -20°C for long-term stability.[1]
-
Keep the container tightly sealed to prevent degradation.[3]
Disposal Plan
DPH-propionic acid and any contaminated materials must be disposed of as hazardous waste. Adhere to all local, state, and federal regulations for chemical waste disposal.
Disposal Steps:
-
Waste Collection: Collect all waste material (including contaminated PPE) in a designated, compatible, and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("DPH-propionic acid") and the associated hazards.
-
Segregation: Do not mix DPH-propionic acid waste with other waste streams unless compatibility has been confirmed.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed disposal company. Do not pour down the drain or discard with regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of DPH-propionic acid, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
